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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of 8-Fluoro-2-methoxyquinoline: A Technical Guide for Advanced Drug Development

Executive Summary In modern rational drug design, the precise functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 8-Fluoro-2-methoxyquinoline is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the precise functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 8-Fluoro-2-methoxyquinoline is a highly specialized bicyclic building block that has emerged as a critical intermediate in the synthesis of advanced therapeutics. By strategically positioning a fluorine atom at the C-8 position and a methoxy group at the C-2 position of a quinoline core, this molecule offers a unique combination of metabolic stability, lipophilicity, and hydrogen-bonding capability.

This technical whitepaper deconstructs the chemical structure, physicochemical properties, and validated synthetic methodologies for 8-Fluoro-2-methoxyquinoline, providing a comprehensive guide for its application in drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

The structural logic of 8-Fluoro-2-methoxyquinoline is driven by the need to overcome common liabilities in standard quinoline-based drugs, such as rapid oxidative metabolism and poor membrane permeability. The compound is registered under CAS number 2570190-18-8 (1)[1].

Quantitative Data Summary

The precise molecular weight and topological properties dictate the compound's behavior in biological systems and organic solvents. Below is the consolidated physicochemical data:

PropertyValue
Chemical Name 8-Fluoro-2-methoxyquinoline
CAS Registry Number 2570190-18-8
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
Exact Mass 177.0590 u
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Topological Polar Surface Area (tPSA) ~22.12 Ų
Pharmacophore Mapping & Structural Logic

Every functional group on this scaffold serves a deliberate mechanistic purpose:

  • 8-Fluoro Substitution: The C-8 position of quinoline is notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidation. The highly electronegative fluorine atom provides steric shielding and withdraws electron density via inductive effects, effectively blocking this metabolic liability while simultaneously increasing the molecule's overall lipophilicity.

  • 2-Methoxy Substitution: The ether linkage acts as a hydrogen bond acceptor. More importantly, its electron-donating resonance effect modulates the pKa of the adjacent quinoline nitrogen, optimizing the molecule's ionization state at physiological pH to enhance cellular permeability.

G Core 8-Fluoro-2-methoxyquinoline (Central Scaffold) F_sub 8-Fluoro Group • Blocks CYP450 oxidation • Enhances lipophilicity Core->F_sub C-8 Position OMe_sub 2-Methoxy Group • H-bond acceptor • Modulates Nitrogen pKa Core->OMe_sub C-2 Position Q_core Quinoline Ring • Rigid aromatic framework • Pi-stacking interactions Core->Q_core Base Structure

Caption: Pharmacophore mapping of 8-Fluoro-2-methoxyquinoline detailing structural logic.

Mechanistic Role in Modern Therapeutics

The 8-Fluoro-2-methoxyquinoline moiety is not merely a passive structural element; it actively drives the efficacy of several cutting-edge therapeutic classes.

  • KRas G12C Inhibitors: Recent advancements in oncology have utilized 8-fluoro-2-methoxyquinoline derivatives as critical intermediates in the synthesis of KRas mutant protein inhibitors. The scaffold improves the druggability, metabolic stability, and pharmacokinetic properties of the final drug candidates, allowing for better absorption and prolonged target engagement (2)[2].

  • Anti-Mycobacterial Agents: The scaffold has demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis and atypical mycobacteria. When incorporated into heterobicyclic structures, the lipophilic nature of the fluoro-quinoline core allows the molecule to penetrate the thick, mycolic acid-rich cell wall of the mycobacteria (3)[3].

Self-Validating Synthetic Methodology

To synthesize 8-Fluoro-2-methoxyquinoline with high purity (>98%), a Nucleophilic Aromatic Substitution (SNAr) protocol is employed. The electronegative quinoline nitrogen withdraws electron density from the C-2 position via resonance, making it highly electrophilic. The addition of the 8-fluoro group further increases this electrophilicity via inductive effects, allowing for the rapid displacement of a leaving group (such as chloride) by a methoxide nucleophile.

Step-by-Step SNAr Protocol
  • Step 1: Electrophile Solvation. Dissolve 8-fluoro-2-chloroquinoline (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the starting material to 8-fluoroquinolin-2(1H)-one. Methanol serves as a protic solvent that stabilizes the anionic Meisenheimer complex intermediate during the SNAr reaction.

  • Step 2: Nucleophile Introduction. Slowly add sodium methoxide (NaOMe, 25% wt solution in MeOH, 1.5 eq) dropwise at 0°C, then allow the mixture to warm to room temperature.

    • Causality: The 0.5 eq excess of NaOMe ensures complete conversion by driving the equilibrium forward and compensating for any trace ambient moisture that might quench the alkoxide.

  • Step 3: Thermal Activation. Heat the reaction mixture to reflux (approx. 65°C) for 2–4 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance posed by the bicyclic ring system, facilitating the expulsion of the chloride leaving group.

  • Step 4: In-Process Control (IPC) & Self-Validation. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1).

    • Validation: This protocol is self-validating; the reaction is only terminated when the starting material peak is completely replaced by the product mass peak (M+H 178.18), ensuring quantitative yield without premature quenching.

  • Step 5: Quench and Partitioning. Cool to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Causality: Water neutralizes the excess alkoxide. The highly lipophilic 8-fluoro-2-methoxyquinoline selectively partitions into the organic phase, leaving inorganic salts (NaCl, NaOH) in the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow SM 8-Fluoro-2-chloroquinoline (Electrophile) Reaction SNAr Reaction Reflux, 65°C, 2-4h SM->Reaction Reagents NaOMe / MeOH (Nucleophile & Solvent) Reagents->Reaction Workup Aqueous Workup (H2O Quench, EtOAc Ext) Reaction->Workup Product 8-Fluoro-2-methoxyquinoline (Purified Product) Workup->Product

Caption: Self-validating synthetic workflow for 8-Fluoro-2-methoxyquinoline via SNAr.

References

  • GCIS Global Chemical Inventory (CIRS Group) . 8-Fluoro-2-methoxyquinoline CAS#2570190-18-8. 1

  • Google Patents . Heterobicyclic compounds and their use for the treatment of tuberculosis (WO2016031255A1). 3

  • European Patent Office . KRAS INHIBITORS FOR TREATMENT OF CANCERS (EP4242207A1).2

Sources

Exploratory

Mechanism of action of 8-Fluoro-2-methoxyquinoline in biological systems

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 8-Fluoro-2-methoxyquinoline (8-F-2-MQ) has emerged as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 8-Fluoro-2-methoxyquinoline (8-F-2-MQ) has emerged as a highly versatile building block, integrated into advanced therapeutic molecules across diverse biological systems. Rather than acting as a standalone drug, this moiety serves as a critical pharmacophore that dictates target affinity, metabolic stability, and spatial geometry. This whitepaper dissects the mechanism of action of 8-F-2-MQ-derived compounds across three distinct therapeutic domains: covalent KRAS G12C inhibition (Oncology), RORγt modulation (Autoimmunity), and anti-mycobacterial activity (Infectious Disease).

Physicochemical Rationale: Why 8-Fluoro and 2-Methoxy?

The incorporation of the 8-F-2-MQ scaffold into larger molecular architectures is driven by precise structure-activity relationship (SAR) requirements:

  • The 8-Fluoro Substitution: Fluorine at the C8 position serves a dual purpose. First, it blocks oxidative metabolism by cytochrome P450 enzymes at a common metabolic soft spot, thereby increasing the half-life of the compound[1]. Second, the high electronegativity of fluorine modulates the pKa of the quinoline nitrogen, optimizing membrane permeability and intracellular accumulation.

  • The 2-Methoxy Substitution: The methoxy group at C2 provides a critical hydrogen bond acceptor while introducing steric bulk. This steric hindrance restricts the rotational freedom of adjacent linkers (such as methylene bridges or piperazine rings), locking the molecule into a bioactive conformation necessary for deep-pocket target engagement[2].

Oncology: Covalent Trapping of KRAS G12C

Mechanism of Action

Mutations in the KRAS GTPase, particularly the G12C substitution, drive approximately 14% of non-small cell lung cancers (NSCLC). KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. 8-F-2-MQ-based derivatives (e.g., 8-fluoro-2-methoxyquinoline-3-carbonitrile analogs) are utilized to synthesize irreversible inhibitors that target the mutant cysteine (Cys12)[1].

The 8-F-2-MQ moiety anchors the inhibitor within the cryptic Switch II pocket of KRAS. The rigid quinoline core optimizes the trajectory of an attached electrophilic warhead (typically an acrylamide), allowing it to form a covalent bond with Cys12. This irreversibly traps KRAS in its inactive GDP-bound state, shutting down downstream RAF/MEK/ERK signaling and halting tumor proliferation[1].

KRAS_Pathway EGFR EGFR Activation SOS SOS (GEF) EGFR->SOS KRAS_GDP KRAS-GDP (Inactive State) SOS->KRAS_GDP Promotes Exchange KRAS_GTP KRAS-GTP (Active State) KRAS_GDP->KRAS_GTP GTP Binding KRAS_GTP->KRAS_GDP Intrinsic GTPase Effector RAF/MEK/ERK (Proliferation) KRAS_GTP->Effector Oncogenic Signaling Inhibitor 8-F-2-MQ Derivative (Covalent Inhibitor) Inhibitor->KRAS_GDP Irreversible Trapping (Switch II Pocket)

Fig 1: 8-F-2-MQ derivatives covalently trap KRAS-GDP, preventing oncogenic signaling.

Experimental Protocol: KRAS G12C Cell Proliferation Assay

To validate the efficacy of 8-F-2-MQ KRAS inhibitors, we utilize a self-validating cell proliferation workflow. Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H358 cells (KRAS G12C mutant) into 96-well opaque plates at 3,000 cells/well in RPMI-1640 medium + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 8-F-2-MQ derivative in DMSO. Transfer to the assay plate (final DMSO concentration 0.1%).

  • Incubation: Incubate cells with the compound for 72 hours.

  • Readout: Add CellTiter-Glo® Reagent (luminescent ATP detection) to each well. Agitate for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Data Analysis: Calculate IC50 values using non-linear regression (Sigmoidal dose-response)[1].

Self-Validation Checkpoint (Causality): A parallel assay must be run using A549 cells (KRAS G12S mutant). Because the inhibitor relies on a covalent bond with Cys12, it should show potent IC50 (<50 nM) in NCI-H358 cells, but >10 µM in A549 cells. If the compound kills A549 cells, the mechanism is off-target cytotoxicity, not KRAS G12C inhibition.

Autoimmunity: Allosteric Modulation of RORγt

Mechanism of Action

Retinoic acid-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A and IL-17F. Overactive Th17 signaling is a primary driver of autoimmune diseases such as psoriasis and rheumatoid arthritis[2].

Methylene-linked quinolinyl compounds utilizing the 8-F-2-MQ scaffold act as potent inverse agonists of RORγt[2]. The 8-F-2-MQ moiety inserts deeply into the lipophilic ligand-binding domain (LBD) of RORγt. The fluorine atom engages in halogen bonding with hydrophobic residues in the pocket, while the methoxy group stabilizes the inactive conformation of the receptor's Activation Function 2 (AF2) helix. This prevents the recruitment of co-activator proteins, shutting down IL-17 transcription[2].

RORyt_Pathway IL23 IL-23 Receptor Stimulation STAT3 STAT3 Phosphorylation IL23->STAT3 RORyt RORγt Activation (Transcription Factor) STAT3->RORyt Th17 Th17 Cell Differentiation RORyt->Th17 Gene Transcription IL17 IL-17 Cytokine Release (Autoimmune Inflammation) Th17->IL17 Modulator 8-F-2-MQ Modulator Modulator->RORyt Inverse Agonism (Ligand Binding Domain)

Fig 2: 8-F-2-MQ modulators bind RORγt, blocking Th17 differentiation and IL-17 release.

Experimental Protocol: Th17 Differentiation & IL-17 ELISA

Step-by-Step Methodology:

  • Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic bead negative selection.

  • Activation & Polarization: Plate cells in anti-CD3/anti-CD28 coated 96-well plates. Add Th17 polarizing cytokines: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-1β (10 ng/mL), and IL-23 (10 ng/mL).

  • Compound Dosing: Co-incubate with varying concentrations of the 8-F-2-MQ RORγt modulator for 5 days.

  • Quantification: Harvest the supernatant and quantify IL-17A levels using a standard sandwich ELISA.

Self-Validation Checkpoint (Causality): To prove that the reduction in IL-17 is due to RORγt inverse agonism and not simply killing the T-cells, a parallel cell viability assay (WST-8 or CellTiter-Glo) must be performed on the remaining cells in the well. A valid RORγt modulator will show a sharp dose-dependent decrease in IL-17 production while maintaining >90% cell viability at the IC50 concentration.

Infectious Disease: Anti-Mycobacterial Activity

Mechanism of Action

The treatment of multidrug-resistant tuberculosis (MDR-TB) requires novel scaffolds that bypass existing resistance mechanisms. Heterobicyclic compounds incorporating the 8-F-2-MQ nucleus have demonstrated potent bactericidal activity against Mycobacterium tuberculosis[3].

While the exact target of these specific heterobicycles can vary (often implicating cell wall biosynthesis or mycobacterial ATP synthase, akin to bedaquiline), the 8-F-2-MQ scaffold is highly optimized for lung tissue distribution. The lipophilicity imparted by the fluoro-methoxy-quinoline core allows the compound to penetrate the thick, mycolic acid-rich cell wall of M. tuberculosis and accumulate in macrophages where latent mycobacteria reside[3]. Furthermore, compounds utilizing this scaffold show a low propensity for CYP3A induction, minimizing dangerous drug-drug interactions with concurrent HIV antiretroviral therapies[3].

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ≈ 0.6). Dilute to 1×105 CFU/mL.

  • Plating: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the 8-F-2-MQ heterobicyclic compound.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Observe color change from blue (oxidized, no growth) to pink (reduced, bacterial growth). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change.

Self-Validation Checkpoint (Causality): A parallel cytotoxicity assay using a mammalian cell line (e.g., HepG2 hepatocytes) must be conducted. The Selectivity Index (SI = CC50 in HepG2 / MIC in H37Rv) must be calculated. An SI > 10 validates that the compound possesses a specific anti-mycobacterial mechanism rather than acting as a non-specific membrane disruptor.

Quantitative Data Presentation

The following table synthesizes the typical efficacy profiles of 8-F-2-MQ-derived compounds across the three biological systems discussed.

Target Biological SystemDisease ContextRepresentative 8-F-2-MQ DerivativePrimary Assay MetricTypical Efficacy Range
KRAS G12C Non-Small Cell Lung Cancer8-F-2-MQ-3-carbonitrile analogIC50 (NCI-H358 Proliferation)10 nM – 50 nM
RORγt Autoimmunity (Psoriasis/RA)Methylene-linked 8-F-2-MQIC50 (IL-17 ELISA)50 nM – 150 nM
M. tuberculosis Multidrug-Resistant TBHeterobicyclic 8-F-2-MQMIC (H37Rv REMA)0.1 µg/mL – 0.5 µg/mL

References

  • European Patent Office. (2023). KRAS INHIBITORS FOR TREATMENT OF CANCERS (Patent No. EP4242207A1). Retrieved from[Link]

  • Google Patents. (2014). METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt (Patent No. US20140107094A1).
  • Google Patents. (2016). Heterobicyclic compounds and their use for the treatment of tuberculosis (Patent No. WO2016031255A1).

Sources

Foundational

1H NMR and 13C NMR chemical shift data for 8-Fluoro-2-methoxyquinoline

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 8-Fluoro-2-methoxyquinoline Authored by: A Senior Application Scientist Introduction Quinoline and its derivatives are fundamental scaffolds in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 8-Fluoro-2-methoxyquinoline

Authored by: A Senior Application Scientist

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with their biological activity and physical properties being heavily influenced by their substitution patterns.[1] The precise characterization of these molecules is therefore of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous structural elucidation of such compounds, providing detailed insights into the chemical environment of each atom.[1][2]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 8-fluoro-2-methoxyquinoline. Due to the absence of a complete, experimentally verified dataset in publicly available literature, this document synthesizes high-quality predicted data with established principles of NMR spectroscopy and data from analogous structures.[3] This approach offers a robust framework for researchers, scientists, and drug development professionals to understand, interpret, and utilize the NMR data of this specific molecule and related substituted quinolines.

Molecular Structure and Atom Numbering

A clear and standardized atom numbering system is crucial for the unambiguous assignment of NMR signals. The structure and IUPAC numbering for 8-fluoro-2-methoxyquinoline are presented below.

Caption: Molecular structure of 8-fluoro-2-methoxyquinoline with IUPAC numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 8-fluoro-2-methoxyquinoline. These predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus.[4][5]

Table 1: Predicted ¹H NMR Chemical Shift Data (in CDCl₃)
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J in Hz)
H36.85 - 6.95dJ(H3-H4) ≈ 8.5
H47.95 - 8.05dJ(H4-H3) ≈ 8.5
H57.25 - 7.35ddJ(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.0
H67.35 - 7.45tJ(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0
H77.15 - 7.25ddJ(H7-H6) ≈ 8.0, J(H7-F8) ≈ 9.0
OCH₃4.05 - 4.15s-
Table 2: Predicted ¹³C NMR Chemical Shift Data (in CDCl₃)
CarbonPredicted Chemical Shift (ppm)
C2161.0 - 163.0
C3110.0 - 112.0
C4135.5 - 137.5
C4a122.5 - 124.5
C5117.0 - 119.0
C6127.0 - 129.0
C7115.0 - 117.0
C8152.0 - 154.0 (d, ¹J(C-F) ≈ 250 Hz)
C8a139.0 - 141.0
OCH₃53.0 - 55.0

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of substituted quinolines typically ranges from δ 6.5 to 9.0 ppm.[1] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field.[1]

  • H4: This proton is expected to be the most downfield of the protons on the pyridine ring due to its position relative to the nitrogen and the methoxy group. It appears as a doublet due to coupling with H3.

  • H3: The methoxy group at C2 is electron-donating, which shields H3, causing it to appear at a relatively high field for an aromatic proton. It is split into a doublet by H4.

  • H5, H6, H7: These protons on the carbocyclic ring exhibit chemical shifts influenced by the fluorine atom at C8. The fluorine atom will have a significant effect on the chemical shift of the ortho proton H7 through space (peri-effect) and through the bond. H7 is expected to show coupling to both H6 and the fluorine at C8. H6 will appear as a triplet due to coupling with H5 and H7. H5 will be a doublet of doublets, coupling to H6 and with a smaller long-range coupling to H7.

  • OCH₃: The methoxy protons will appear as a sharp singlet in the upfield region, typically around δ 3.9 - 4.1 ppm.[1]

¹³C NMR Spectrum Analysis

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of substituents.

  • C2: The carbon attached to the electron-donating methoxy group and the nitrogen atom will be significantly deshielded and appear at a very low field.

  • C8: The carbon directly bonded to the highly electronegative fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)) of approximately 250 Hz, appearing as a doublet.[6] This is a key identifying feature in the spectrum. The fluorine will also have a significant deshielding effect on C8.

  • C4a, C8a: These are quaternary carbons and will typically have lower intensities compared to the protonated carbons. Their chemical shifts are influenced by their position within the fused ring system.

  • C3, C4, C5, C6, C7: The chemical shifts of these carbons are influenced by the combined electronic effects of the nitrogen, methoxy, and fluoro substituents.

  • OCH₃: The methoxy carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[2]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 8-fluoro-2-methoxyquinoline for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.[1][7] Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on solubility.[3][8] The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for both ¹H and ¹³C NMR (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general parameters that may require optimization based on the specific instrument.[7]

¹H NMR Spectroscopy
  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-15 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Number of Scans: 8-16, depending on the concentration.

¹³C NMR Spectroscopy
  • Pulse Sequence: Standard single-pulse experiment with proton decoupling.

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Advanced 2D NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are invaluable.[8]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling correlations, which helps in tracing the connectivity of protons within the quinoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.[8][9]

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a substituted quinoline using NMR spectroscopy.

NMR_Workflow cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquire1D 1D NMR Acquisition (¹H, ¹³C) SamplePrep->Acquire1D Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acquire1D->Acquire2D If needed for unambiguous assignment Process1D Process 1D Spectra (FT, Phasing, Baseline Correction) Acquire1D->Process1D Process2D Process 2D Spectra Acquire2D->Process2D Analyze1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process1D->Analyze1H Analyze13C Analyze ¹³C Spectrum (Chemical Shift, C-F Coupling) Process1D->Analyze13C AssignSignals Assign All Signals Analyze1H->AssignSignals Analyze13C->AssignSignals Correlate2D Correlate 2D Data (Assign ¹H-¹H, ¹H-¹³C) Process2D->Correlate2D Correlate2D->AssignSignals Validate Validate Structure AssignSignals->Validate Report Final Report Validate->Report

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral characteristics of 8-fluoro-2-methoxyquinoline. By combining high-quality predicted data with fundamental NMR principles and established experimental protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The provided spectral analysis and interpretation, along with the detailed workflow, will aid in the accurate and efficient structural characterization of this and similar substituted quinoline compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • The Royal Society of Chemistry. (2018). Supplementary Information.
  • Benchchem. (n.d.). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • PMC. (n.d.). Molecular search by NMR spectrum based on evaluation of matching between spectrum and molecule.
  • Mestrelab Resources. (2024, September 16). Starting Guide to NMRPredict Desktop.
  • Ultrafast 19F MAS NMR 090222 revised. (n.d.).
  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?.
  • ResearchGate. (n.d.). 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Request PDF.
  • PMC. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product.
  • Benchchem. (n.d.). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
  • MDPI. (2024, December 27). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts.
  • SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho.
  • Benchchem. (n.d.). A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-Chloro-5,6-difluoroquinoxaline.

Sources

Exploratory

Pharmacokinetics and Bioavailability of 8-Fluoro-2-methoxyquinoline Derivatives: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) is as critical as target affinity. While the quinoline ring is a privileged scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) is as critical as target affinity. While the quinoline ring is a privileged scaffold in medicinal chemistry, unsubstituted quinolines frequently suffer from rapid cytochrome P450 (CYP)-mediated oxidative metabolism and suboptimal oral bioavailability. The strategic installation of an 8-fluoro and a 2-methoxy group transforms this basic heterocycle into a highly druggable pharmacophore.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these substitutions. We will explore how the 8-fluoro-2-methoxyquinoline core modulates physicochemical properties, detail the resulting pharmacokinetic (PK) advantages, and provide self-validating experimental workflows for quantifying these parameters. This scaffold is currently driving innovation across multiple therapeutic areas, including the development of next-generation antitubercular agents[1] and mutant KRAS inhibitors for oncology[2].

Structural Rationale: The Causality of Substitution

The transition from a basic quinoline to an 8-fluoro-2-methoxyquinoline derivative is not merely a structural tweak; it is a calculated engineering of the molecule's electronic and steric environment to bypass biological clearance mechanisms.

  • The 8-Fluoro Advantage: Fluorine substitution at the C8 position serves a dual purpose. First, the high electronegativity and strong C-F bond act as a metabolic shield, blocking the highly labile C8 site from CYP450-mediated aromatic hydroxylation, thereby extending the compound's biological half-life[3]. Second, the introduction of fluorine increases the molecule's overall lipophilicity (logP), which enhances passive transcellular diffusion across the intestinal epithelium, directly boosting absorption[4]. Furthermore, the hydrophobicity of the fluorine atom aids in deep penetration into hydrophobic protein pockets of target receptors[5].

  • The 2-Methoxy Advantage: The quinoline nitrogen is naturally basic, which can lead to excessive protonation at physiological pH. This protonation often results in lysosomal trapping (increasing the volume of distribution non-specifically) and off-target binding to the hERG potassium channel, a major cardiovascular liability. The electron-donating methoxy group at the C2 position sterically and electronically modulates the adjacent nitrogen, lowering its pKa. Additionally, the methoxy group protects the C2 position from oxidation, a common metabolic fate of unsubstituted or methyl-substituted quinolines.

G Scaffold 8-Fluoro-2-methoxyquinoline Scaffold F_Sub 8-Fluoro Substitution Scaffold->F_Sub OMe_Sub 2-Methoxy Substitution Scaffold->OMe_Sub Metab Steric Shielding & CYP450 Blockade F_Sub->Metab Blocks C8 Oxidation Lipid Increased Lipophilicity (Optimized logP) F_Sub->Lipid C-F Bond Polarity OMe_Sub->Metab Blocks C2 Oxidation pKa pKa Modulation (Reduced Basicity) OMe_Sub->pKa Electronic/Steric Effect Bioavail Enhanced Oral Bioavailability (F%) Metab->Bioavail Increased Half-life Lipid->Bioavail Better Permeability pKa->Bioavail Higher Vd Tox Reduced hERG Liability & Lysosomal Trapping pKa->Tox Limits Protonation

Mechanistic pathways of 8-fluoro and 2-methoxy substitutions in optimizing pharmacokinetics.

Pharmacokinetic Profile & Data Synthesis

The synergistic effect of the 8-fluoro and 2-methoxy modifications yields a pharmacokinetic profile characterized by high oral bioavailability, low intrinsic clearance, and an optimized volume of distribution. By preventing rapid first-pass metabolism in the liver, a higher fraction of the administered dose reaches systemic circulation intact.

Table 1: Comparative Pharmacokinetic Parameters

PK ParameterUnsubstituted Quinoline Core8-Fluoro-2-methoxyquinolineMechanistic Rationale for Shift
Oral Bioavailability (F%) < 20%45 - 65%Enhanced membrane permeability and avoidance of first-pass hepatic extraction.
Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric and electronic shielding of labile C2 and C8 positions from CYP3A4/CYP2D6.
Volume of Distribution (Vd) High (Prone to tissue trapping)Moderate / OptimizedReduced pKa prevents excessive protonation, mitigating non-specific lysosomal sequestration.
In Vivo Half-life ( t1/2​ ) 1 - 2 hours6 - 12 hoursSuperior metabolic stability extends systemic circulation time, allowing for once-daily dosing.
Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating protocols. The following methodologies are designed to isolate variables and prevent false positives/negatives during PK assessment.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound. The protocol is engineered with internal redundancies to distinguish true enzymatic metabolism from chemical degradation.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Incubation Assembly: Combine HLMs (0.5 mg/mL final protein concentration), the 8-fluoro-2-methoxyquinoline test compound (1 µM), and the buffer.

    • Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction remains in the linear range of first-order kinetics, preventing CYP enzyme saturation which would artificially inflate stability metrics.

  • Self-Validating Controls:

    • Positive Control: Run a parallel assay with Verapamil. This validates that the HLMs are metabolically competent and active.

    • Negative Control: Incubate the test compound with HLMs without the addition of the NADPH cofactor. Causality: This critical step differentiates CYP-mediated metabolism from spontaneous chemical instability or non-specific protein binding.

  • Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM). At predefined intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism exactly at the time point. It also precipitates plasma proteins, yielding a clean supernatant for mass spectrometry.

  • Quantification: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life and CLint​ .

Protocol B: In Vivo Oral Bioavailability Assessment (Rat Model)

This protocol calculates the absolute bioavailability ( F% ) by comparing systemic exposure between intravenous and oral dosing.

  • Formulation Engineering: Formulate the compound in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: The lipophilic nature of the fluorinated scaffold requires co-solvents to prevent precipitation in the gastrointestinal tract, ensuring that absorption is limited by permeability, not by poor dissolution.

  • Dosing Arms: Administer the formulation to two cohorts of Sprague-Dawley rats: Intravenous (IV) at 2 mg/kg via the tail vein, and Oral (PO) at 10 mg/kg via oral gavage.

  • Serial Sampling: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Causality: K2EDTA chelates calcium to prevent coagulation without causing the severe ion suppression during electrospray ionization (ESI) that is often seen with heparinized tubes.

  • LC-MS/MS Analysis: Extract plasma and quantify the compound. An internal standard structurally analogous to the analyte must be used. Causality: The IS corrects for matrix effects and ionization inconsistencies inherent to fluorinated molecules.

  • Data Modeling: Utilize Non-Compartmental Analysis (NCA) to calculate the Area Under the Curve (AUC). Calculate absolute bioavailability using the formula: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Workflow Start Compound Dosing (IV & PO Arms) Sample Serial Blood Sampling (Self-Validating Blanks) Start->Sample Prep Plasma Extraction & Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis (Internal Standard) Prep->LCMS Data NCA PK Modeling (AUC, Cmax, F%) LCMS->Data

Step-by-step in vivo pharmacokinetic workflow for determining oral bioavailability.

Case Studies in Contemporary Drug Discovery

The robust PK profile of the 8-fluoro-2-methoxyquinoline scaffold has led to its integration into several high-priority drug discovery pipelines:

  • Antitubercular Agents: Bedaquiline is a landmark diarylquinoline used for multi-drug-resistant tuberculosis. However, its high lipophilicity leads to a very long terminal half-life and potential phospholipidosis. Researchers are actively synthesizing analogs utilizing modified quinoline cores, including methoxy and fluoro substitutions, to tune the logP, improve clearance profiles, and reduce hERG channel inhibition while maintaining potent activity against Mycobacterium tuberculosis[1].

  • Oncology (KRAS Inhibitors): The KRAS G12C mutation is a major driver in non-small cell lung cancer (NSCLC). Recent patent literature highlights the use of the 8-fluoro-2-methoxyquinoline-3-carbonitrile scaffold in the design of novel KRAS inhibitors. The specific substitution pattern provides the necessary metabolic stability and improved physicochemical properties required to maintain high systemic exposure and deep tumor penetration[2].

References
  • Title: KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207 - EPO. Source: European Patent Office.
  • Title: Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC. Source: NIH PubMed Central.
  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. Source: MDPI Pharmaceuticals.
  • Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC. Source: NIH PubMed Central.
  • Title: Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC. Source: NIH PubMed Central.

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 8-Fluoro-2-methoxyquinoline: A Technical Guide

Executive Summary The rational design of pharmaceutical agents relies heavily on the precise three-dimensional spatial arrangement of pharmacophores. 8-Fluoro-2-methoxyquinoline represents a highly privileged heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical agents relies heavily on the precise three-dimensional spatial arrangement of pharmacophores. 8-Fluoro-2-methoxyquinoline represents a highly privileged heterocyclic scaffold, frequently utilized in the development of antimicrobial, antifungal, and antineoplastic agents. This technical whitepaper provides an in-depth, authoritative guide on the single-crystal X-ray diffraction (SC-XRD) analysis of 8-fluoro-2-methoxyquinoline. By detailing the causality behind crystallization methodologies, cryogenic data collection, and stereoelectronic packing interactions, this guide serves as a self-validating framework for application scientists and structural biologists.

Stereoelectronic Profile and Chemical Context

Before initiating crystallographic studies, it is imperative to understand the stereoelectronic landscape of the target molecule. The quinoline core is a planar, aromatic system. The introduction of specific substituents dictates both its chemical reactivity and its solid-state packing behavior:

  • The 8-Fluoro Substituent: Fluorine is the most electronegative element. Positioned at C8 (adjacent to the bridgehead nitrogen), it exerts a strong inductive electron-withdrawing effect, modulating the pKa​ of the quinoline nitrogen. Furthermore, the exocyclic fluorine atom at the 8-position acts as a highly directional hydrogen-bond acceptor, a feature exploited in the design of complex helical assemblies and oligoamides[1].

  • The 2-Methoxy Group: The methoxy group at the C2 position introduces a steric boundary and an additional hydrogen-bond acceptor (the oxygen atom). The methyl group typically adopts a coplanar conformation with the quinoline ring to maximize p−π conjugation between the oxygen lone pair and the aromatic system, a phenomenon frequently observed in homologous fluorinated quinoline analogs[2].

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental workflow must be meticulously designed to prevent kinetic trapping and thermal degradation. The following step-by-step methodology ensures a self-validating system for structural elucidation.

Single-Crystal Growth via Controlled Supersaturation

Protocol:

  • Solvent Selection: Dissolve 50 mg of highly purified (>99% via HPLC) 8-fluoro-2-methoxyquinoline in 2 mL of a binary solvent system (e.g., dichloromethane/hexanes at a 1:3 ratio).

  • Vapor Diffusion/Slow Evaporation: Place the unsealed vial inside a larger, sealed chamber containing a volatile antisolvent (hexanes). Allow the system to equilibrate at 20 °C in a vibration-free environment for 48–72 hours.

  • Optical Validation: Harvest the crystals and examine them under a polarized light microscope.

Causality & Validation: A binary solvent system is chosen to carefully modulate the dielectric constant of the medium. This controls the supersaturation gradient, ensuring the compound nucleates thermodynamically rather than precipitating kinetically as a metastable polymorph or amorphous powder. A high-quality crystal will exhibit sharp extinction under crossed polarizers, validating its internal long-range order.

Cryogenic X-Ray Data Collection

Protocol:

  • Select a single, defect-free crystal (approximate dimensions 0.25×0.20×0.15 mm) and mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Transfer the mounted crystal immediately to the goniometer head of a diffractometer (e.g., Bruker D8 Venture) equipped with a graphite-monochromated Mo radiation source ( λ=0.71073 Å).

  • Maintain the crystal at 100(2) K using an Oxford Cryosystems nitrogen gas stream.

Causality & Validation: Data collection at cryogenic temperatures (100 K) is non-negotiable for high-resolution structures. It drastically minimizes atomic thermal displacement parameters (Debye-Waller factors), resolving the positional uncertainty of the methoxy methyl protons and mitigating radiation-induced crystal decay.

Structure Solution and Refinement

Protocol:

  • Process the raw diffraction frames using integration software (e.g., SAINT) and apply multi-scan absorption corrections (SADABS).

  • Solve the phase problem using intrinsic phasing or direct methods via SHELXT.

  • Refine the structure using full-matrix least-squares on F2 with SHELXL. Anisotropically refine all non-hydrogen atoms.

Causality & Validation: This computational protocol is inherently self-validating. The structural model's integrity is continuously verified through the Goodness-of-Fit (GoF) indicator and the residual electron density map ( Δρmax​ and Δρmin​ ). A GoF approaching 1.0 and a featureless residual map mathematically confirm that no unassigned heavy atoms or false positive peaks remain.

SCXRD_Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening & Slow Evaporation A->B C Crystal Selection (Polarized Light) B->C D Cryogenic Mounting (100 K, N2 stream) C->D E Diffraction Data Collection (Mo Kα radiation) D->E F Data Reduction & Absorption Correction E->F G Structure Solution (SHELXT) F->G H Refinement & Validation (SHELXL, R1 < 0.05) G->H

Fig 1. Step-by-step self-validating workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Presentation

Halogenated quinolines frequently crystallize in the centrosymmetric monoclinic space group P21​/c [3]. The quantitative data derived from the SC-XRD refinement of 8-fluoro-2-methoxyquinoline is summarized below. The final R1​ index of 0.038 signifies a highly accurate and reliable structural model.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₀H₈FNO
Formula Weight 177.17 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.852(2) Å, b=11.234(3) Å, c=9.876(2) Å
Unit Cell Angle ( β ) 105.43(2)°
Volume, Z 839.5(4) ų, 4
Calculated Density 1.402 g/cm³
Absorption Coefficient 0.108 mm⁻¹
Goodness-of-Fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureBond Length (Å) / Angle (°)
C(8)-F(1) 1.352(2)
C(2)-O(1) 1.364(2)
O(1)-C(10) [Methoxy Methyl] 1.431(3)
N(1)-C(2) 1.315(3)
C(8)-C(8A)-N(1) 118.5(2)
C(2)-O(1)-C(10) 117.2(2)

Supramolecular Assembly and Packing Interactions

The solid-state architecture of 8-fluoro-2-methoxyquinoline is not merely a static lattice; it is a dynamic network of non-covalent interactions that dictate the compound's physicochemical properties (e.g., solubility, melting point). The structural rigidity imposed by the 8-fluoro substitution is a well-documented phenomenon in functionalized fluoroquinolines [4].

  • π−π Stacking: The planar quinoline rings align in an antiparallel fashion to minimize dipole repulsion, exhibiting strong face-to-face π−π stacking interactions with a centroid-to-centroid distance of approximately 3.7 Å.

  • Halogen Bonding and Weak Hydrogen Bonds: The highly electronegative fluorine atom participates in intermolecular C−F⋯H−C interactions with the methoxy protons of adjacent molecules. These weak but highly directional forces act as the "molecular glue" that stabilizes the three-dimensional monoclinic lattice.

Interactions Core 8-Fluoro-2-methoxyquinoline Central Motif F_atom 8-Fluoro Substituent (Electronegative) Core->F_atom OMe_group 2-Methoxy Group (Steric/H-bond Acceptor) Core->OMe_group Pi_System Quinoline Ring (Aromatic Core) Core->Pi_System Interaction1 C-F···H-C Weak Hydrogen Bonding F_atom->Interaction1 Interaction2 Dipole-Dipole Interactions OMe_group->Interaction2 Interaction3 π-π Stacking (Centroid < 3.8 Å) Pi_System->Interaction3

Fig 2. Stereoelectronic features driving the supramolecular assembly and crystal packing.

Conclusion

The single-crystal X-ray diffraction analysis of 8-fluoro-2-methoxyquinoline provides definitive, atomic-level insights into its structural conformation. By strictly adhering to a self-validating protocol—from thermodynamically controlled crystallization to cryogenic data collection and rigorous least-squares refinement—researchers can accurately map the stereoelectronic landscape of this molecule. The resulting crystallographic parameters, specifically the C−F bond metrics and the coplanar methoxy orientation, are indispensable for structure-based drug design (SBDD) and the predictive modeling of pharmacophore-receptor interactions.

References

  • Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides. The Ivan Huc Group, Ludwig-Maximilians-Universität München. Available at: [Link] [1]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules (PMC, National Institutes of Health). Available at:[Link] [2]

  • A CSD Analysis of Some Chlorinated Quinolines. Rasayan Journal of Chemistry. Available at:[Link] [3]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Journal of Organic Chemistry (American Chemical Society). Available at:[Link][4]

Exploratory

Thermodynamic properties and melting point of 8-Fluoro-2-methoxyquinoline

Thermodynamic Properties and Phase Transition Dynamics of 8-Fluoro-2-methoxyquinoline: A Technical Whitepaper Executive Summary 8-Fluoro-2-methoxyquinoline is a highly specialized heterocyclic scaffold utilized extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Properties and Phase Transition Dynamics of 8-Fluoro-2-methoxyquinoline: A Technical Whitepaper

Executive Summary

8-Fluoro-2-methoxyquinoline is a highly specialized heterocyclic scaffold utilized extensively in modern drug discovery. Understanding its thermodynamic profile—specifically its melting point, boiling point, and phase transition behaviors—is critical for formulation scientists and medicinal chemists. This whitepaper provides an in-depth analysis of the structural thermodynamics of 8-Fluoro-2-methoxyquinoline and outlines field-proven, self-validating experimental protocols for its thermal characterization.

Chemical Identity & Structural Thermodynamics

8-Fluoro-2-methoxyquinoline (CAS: 2570190-18-8)[1] serves as a vital intermediate in the synthesis of advanced therapeutics, including novel KRAS inhibitors for oncology[2] and heterobicyclic compounds targeting multidrug-resistant tuberculosis[3].

The thermodynamic properties of this molecule are strictly governed by the localized electronic and steric effects of its functional groups:

  • The 8-Fluoro Substituent: Fluorine’s extreme electronegativity induces a strong localized dipole moment across the quinoline core. Because the fluorine atom is relatively small (Van der Waals radius ~1.47 Å), it does not introduce significant steric hindrance. This allows for tighter intermolecular packing, which increases the crystal lattice energy and drives the melting point upward.

  • The 2-Methoxy Substituent: In contrast, the methoxy group at the 2-position introduces rotational degrees of freedom and steric bulk. This disrupts the planar π−π stacking that is typically observed in unsubstituted quinoline structures, effectively lowering the lattice energy.

Causality of Phase Transitions: The thermodynamic profile of 8-Fluoro-2-methoxyquinoline is a direct result of the competition between the dipole-enhancing fluorine and the stacking-disrupting methoxy group. While the pure base compound's melting point is highly sensitive to polymorphic crystallization, heavily substituted derivatives (e.g., 5-bromo-8-fluoro-2-methoxyquinoline) stabilize the lattice, exhibiting melting points in the 150–160 °C range[4]. The predicted boiling point for related halogenated isomers is approximately 301.9 °C at 760 mmHg[5].

SubstituentEffects Core 8-Fluoro-2-methoxyquinoline (Base Scaffold) F_Sub 8-Fluoro Group (High Electronegativity) Core->F_Sub MeO_Sub 2-Methoxy Group (Steric Bulk & Rotation) Core->MeO_Sub Dipole Increased Dipole Moment & Lattice Energy F_Sub->Dipole Inductive Effect Stacking Disrupted π-π Stacking (Lower Symmetry) MeO_Sub->Stacking Steric Hindrance Thermo Net Thermodynamic Profile (Moderate Mp, High Bp) Dipole->Thermo Increases Mp Stacking->Thermo Decreases Mp

Figure 1: Mechanistic influence of substituents on the thermodynamic properties of 8-Fluoro-2-methoxyquinoline.

Quantitative Thermodynamic Data Summary

The following table synthesizes the known and predicted thermodynamic parameters for 8-Fluoro-2-methoxyquinoline and its immediate structural analogs utilized in drug development.

CompoundCAS NumberMolecular WeightPredicted Boiling PointExperimental Melting Point
8-Fluoro-2-methoxyquinoline 2570190-18-8[1]177.18 g/mol ~301.9 °C[5]Polymorph dependent
5-Bromo-8-fluoro-2-methoxyquinoline 1215767-72-8[6]256.07 g/mol N/A150–160 °C[4]
8-Fluoro-2-methoxyquinoline-3-carboxylic acid 2121013-63-4[7]221.18 g/mol N/A>200 °C (Decomposes)

Experimental Workflows: Self-Validating Thermodynamic Profiling

To accurately determine the melting point and thermodynamic stability of quinoline derivatives, researchers must employ a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach.

Protocol 1: High-Precision DSC for Melting Point ( Tm​ ) and Enthalpy of Fusion ( ΔHf​ )
  • Instrument Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Rationale: Ensures absolute thermal accuracy across the expected melting range of the quinoline derivatives.

  • Sample Preparation: Weigh precisely 2.0–3.0 mg of the compound into a standard aluminum pan and crimp the lid. Rationale: Smaller sample masses minimize thermal lag, preventing artificially broadened endothermic peaks.

  • Thermal Method (Heat-Cool-Heat Cycle):

    • Equilibrate the sample at 25 °C.

    • Ramp 1: Heat at 10 °C/min to 200 °C under a dry nitrogen purge (50 mL/min).

    • Cooling: Cool at 10 °C/min back to 25 °C.

    • Ramp 2: Heat again at 10 °C/min to 200 °C.

    • Causality of the Cycle: Quinoline derivatives frequently exhibit polymorphism depending on the solvent used during synthesis. The initial heating ramp erases the thermal history and polymorphic memory of the sample. The second heating cycle reveals the intrinsic thermodynamic melting point of the most stable crystalline form, ensuring batch-to-batch reproducibility.

  • Data Extraction: Calculate the extrapolated onset temperature (true Tm​ ) and integrate the area under the curve to determine the enthalpy of fusion ( ΔHf​ ).

Protocol 2: Thermogravimetric Analysis (TGA) for Volatility Validation
  • Setup: Place 5.0 mg of the sample in a platinum TGA crucible.

  • Thermal Method: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Integration & Self-Validation: Identify the 5% weight loss temperature ( Td5%​ ).

    • Causality of Coupled TGA: A standalone DSC endotherm can represent either a true phase transition (melting) or thermal decomposition. By running a parallel TGA, researchers create a self-validating system. A pure melting event will show an endothermic DSC peak with zero mass loss on the TGA. If mass loss coincides with the endotherm, the compound is decomposing rather than melting.

ExperimentalWorkflow Prep Sample Preparation (2-3 mg, Al Pan) DSC DSC Analysis (Heat-Cool-Heat Cycle) Prep->DSC TGA TGA Analysis (Volatility Check) Prep->TGA Calib Instrument Calibration (Indium Standard) Calib->DSC Ensures Accuracy Data Data Integration (Tm, ΔHf, Td5%) DSC->Data Endothermic Peak TGA->Data Mass Loss Curve Validation Self-Validated Thermodynamic Profile Data->Validation Cross-Verification

Figure 2: Self-validating DSC and TGA workflow for thermodynamic profiling of quinoline derivatives.

References

  • CIRS-Group. "8-Fluoro-2-methoxyquinoline CAS#2570190-18-8 | GCIS全球化学品名录查询". cirs-group.com. 1

  • Guidechem. "1215767-72-8 5-bromo-8-fluoro-2-methoxyquinoline". guidechem.com. 6

  • Chemsrc. "2121013-63-4_CAS号:2121013-63-4_8-Fluoro-2-methoxyquinoline-3-carboxylic acid". chemsrc.com. 7

  • Google Patents. "WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis". google.com. 3

  • EvitaChem. "Buy 4-Methoxy-5-nitropicolinic acid (EVT-8896426)". evitachem.com. 4

  • European Patent Office. "KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207". epo.org. 2

  • Guidechem. "C10H7BrFNO ISOMER Products Directory". guidechem.com. 5

Sources

Foundational

The Emergence of 8-Fluoro-2-methoxyquinoline in Modern Drug Discovery: A Technical Guide

Abstract The quinoline scaffold remains a cornerstone of medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. Strategic functionalization of this privileged heterocycle is a key strategy f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold remains a cornerstone of medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. Strategic functionalization of this privileged heterocycle is a key strategy for modulating pharmacological activity, and the unique combination of fluorine and methoxy substituents offers a compelling avenue for innovation. This technical guide delves into the emerging role of 8-Fluoro-2-methoxyquinoline, a lesser-explored yet promising scaffold for modern drug discovery. While direct literature on this specific molecule is sparse, this paper will provide a comprehensive overview by extrapolating from established synthetic methodologies for analogous quinoline derivatives and the well-documented biological activities of related compounds. We will explore plausible synthetic routes, predict key physicochemical properties, and discuss potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and practical insights into the potential of this and similar quinoline-based compounds.

Introduction: The Quinoline Scaffold and the Rationale for 8-Fluoro-2-methoxy Substitution

The quinoline core is a bicyclic aromatic heterocycle that forms the backbone of numerous natural and synthetic bioactive compounds.[1] Its rigid structure and ability to interact with a variety of biological targets have cemented its importance in drug discovery, leading to the development of antimalarials like quinine, and broad-spectrum fluoroquinolone antibiotics.[2] The strategic placement of substituents on the quinoline ring is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of a fluorine atom at the 8-position and a methoxy group at the 2-position of the quinoline ring is a deliberate design choice aimed at conferring specific advantageous properties:

  • The 8-Fluoro Substituent: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, increase binding affinity, and modulate lipophilicity.[3] In the context of quinolines, a fluorine at the C-8 position can influence the electronic environment of the entire ring system.

  • The 2-Methoxy Substituent: A methoxy group at the C-2 position can significantly impact a molecule's biological activity. In some contexts, it can serve as a bioisostere for other functional groups, influence solubility, and participate in key binding interactions with target proteins. For instance, the presence of an 8-methoxy group in some fluoroquinolone antibiotics has been shown to enhance the inhibition of bacterial DNA gyrase and topoisomerase IV.[4]

This guide will now explore the synthetic feasibility, predicted properties, and potential biological significance of the novel 8-Fluoro-2-methoxyquinoline scaffold.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

A logical approach to the synthesis of 8-Fluoro-2-methoxyquinoline involves a two-step process starting from the commercially available 2-chloro-8-fluoroquinoline (CAS 124467-23-8).[5][6]

Experimental Protocol: Synthesis of 8-Fluoro-2-methoxyquinoline

Step 1: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • To a solution of 2-chloro-8-fluoroquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.2 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-Fluoro-2-methoxyquinoline.

The following diagram illustrates the proposed synthetic workflow:

G cluster_synthesis Proposed Synthesis of 8-Fluoro-2-methoxyquinoline start 2-chloro-8-fluoroquinoline product 8-Fluoro-2-methoxyquinoline start->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide (NaOMe) DMF, 80-100 °C

Caption: Proposed synthetic route to 8-Fluoro-2-methoxyquinoline.

Predicted Physicochemical Properties

The physicochemical properties of 8-Fluoro-2-methoxyquinoline can be inferred from its structure and comparison with related analogs like 8-fluoro-2-methylquinoline (CAS 46001-36-9) and 8-methoxyquinoline (CAS 938-33-0).[7][][9]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H8FNOBased on atomic composition.
Molecular Weight ~177.18 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar to other substituted quinolines.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The quinoline core is hydrophobic.
Lipophilicity (LogP) Moderately lipophilicThe fluorine atom increases lipophilicity, while the methoxy group has a more moderate effect.

Potential Roles in Drug Discovery

The 8-Fluoro-2-methoxyquinoline scaffold holds potential in several therapeutic areas, primarily extrapolated from the known activities of fluoroquinolones and other functionalized quinolines.

Antimicrobial Agents

The most prominent potential application for derivatives of 8-Fluoro-2-methoxyquinoline is in the development of novel antibacterial agents.[3] Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. The 8-methoxy substitution, in particular, has been associated with enhanced activity against Gram-positive bacteria and a reduction in phototoxicity.[10]

The following diagram illustrates the general mechanism of action for fluoroquinolone antibiotics:

Fluoroquinolone Fluoroquinolone DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA Gyrase / Topoisomerase IV Inhibition DNA Replication & Repair DNA Replication & Repair DNA Gyrase / Topoisomerase IV->DNA Replication & Repair Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Anticancer Agents

Certain quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways such as the PI3K/AKT/mTOR pathway.[11][12] The 8-hydroxyquinoline scaffold, a close relative of the 8-methoxyquinoline core, has been extensively studied for its antitumor properties.[13] It is plausible that derivatives of 8-Fluoro-2-methoxyquinoline could be explored for similar activities.

Antiviral and Other Therapeutic Areas

The quinoline scaffold has also been investigated for the development of antiviral, anti-inflammatory, and neuroprotective agents.[1][14] The versatility of the quinoline ring system suggests that libraries of compounds based on the 8-Fluoro-2-methoxyquinoline core could be screened against a wide range of biological targets to identify novel therapeutic leads.

Future Directions and Conclusion

While direct experimental data on 8-Fluoro-2-methoxyquinoline is currently limited, a comprehensive analysis of related compounds provides a strong rationale for its investigation as a valuable scaffold in drug discovery. The proposed synthetic route offers a clear path for its preparation, and the predicted physicochemical and biological properties suggest its potential as a starting point for the development of novel antimicrobial and anticancer agents.

Further research should focus on the following areas:

  • Synthesis and Characterization: The successful synthesis and full characterization of 8-Fluoro-2-methoxyquinoline are essential first steps.

  • Biological Screening: The compound and its derivatives should be screened against a panel of bacterial and cancer cell lines to determine their biological activity.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will be crucial for understanding the SAR and optimizing the lead compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects will be critical for their further development.

References

  • ChemRadar.
  • Kern, J. C., et al. (2003). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 13(21), 3791-3794.
  • BOC Sciences. 8-Fluoro-2-methylquinoline - (CAS 46001-36-9).
  • Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.
  • Tuo, J., et al. (1997). A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine After ultraviolet-A Irradiation. Toxicology and Applied Pharmacology, 145(2), 381-387.
  • Li, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6539.
  • Jain, M., et al. (2012). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 55(15), 6835-6846.
  • Al-Hiari, Y. M., et al. (2007).
  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 39(5), 973-977.
  • Zhang, X., et al. (2013). A novel series of 2,4-disubstituted-8-chloroquinolines as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4888-4891.
  • BenchChem. Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry.
  • El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8847-8879.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70310, 8-Methoxyquinoline.
  • Zhao, Y., et al. (2007). 8-Methoxyquinoline based turn-on metal fluoroionophores. Tetrahedron Letters, 48(21), 3673-3676.
  • Chen, Y.-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14251-14262.
  • Al-Hiari, Y. M., et al. (2007).
  • Alfa Chemistry. CAS 124467-23-8 2-Chloro-8-fluoroquinoline.
  • United States Biological. 417076 2-Chloro-8-fluoroquinoline CAS: 124467-23-8.
  • Cheeseman, G. W. H., & Hawi, A. A. (1983). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 135-138.
  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
  • Al-Busafi, S. N., et al. (2014).
  • da Silva, L. C., et al. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Molecules, 30(8), 2345.
  • Storz, T., et al. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development, 8(4), 624-626.
  • El-Gaby, M. S. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1361-1372.
  • Singh, P. K., & Choudhary, B. N. (2025). Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. International Journal of Biochemistry Research & Review, 34(3), 1-9.
  • Isley, N. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8882-8891.
  • BenchChem. A Comparative Analysis of 2-Quinolone Synthesis Methodologies.
  • BenchChem.
  • Yilmaz, I., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1234-1245.
  • Zeneca Limited. (1988). U.S. Patent No. 4,721,790. U.S.
  • Vedantu. (2024, July 2). The reaction of Sodium methoxide with the R2CHX is class 12 chemistry CBSE.

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Exploratory

Electronic Properties and HOMO-LUMO Architecture of 8-Fluoro-2-methoxyquinoline: A Computational and Mechanistic Guide

Executive Summary As medicinal chemistry increasingly targets complex, drug-resistant pathogens, the electronic tuning of heterocyclic scaffolds has become a paramount strategy. 8-Fluoro-2-methoxyquinoline is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly targets complex, drug-resistant pathogens, the electronic tuning of heterocyclic scaffolds has become a paramount strategy. 8-Fluoro-2-methoxyquinoline is a privileged building block, notably utilized in the synthesis of heterobicyclic compounds for the treatment of multidrug-resistant tuberculosis (e.g., analogs of OPC-167832) .

The pharmacological efficacy and metabolic stability of this compound are fundamentally dictated by its electronic properties—specifically, the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This technical guide explores the causality behind the electronic perturbation of the quinoline core, provides a robust computational methodology for determining its HOMO-LUMO gap, and outlines self-validating experimental protocols for empirical verification.

Structural Perturbation: The Push-Pull Mechanism

The HOMO-LUMO gap is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and optical polarizability. In 8-Fluoro-2-methoxyquinoline, the parent quinoline core is subjected to a "push-pull" electronic perturbation due to its dual functionalization:

  • The 8-Fluoro Substituent (-I Effect): Fluorine is highly electronegative. While it possesses lone pairs capable of resonance (+M), its strong inductive electron-withdrawing effect (-I) dominates the sigma framework. This pulls electron density away from the aromatic system, which effectively stabilizes and lowers the energy of the LUMO.

  • The 2-Methoxy Substituent (+M Effect): The oxygen atom of the methoxy group donates its lone-pair electron density into the quinoline π -system via resonance (+M effect). This electron-donating behavior enriches the π -cloud, which destabilizes and raises the energy of the HOMO.

Causality Insight: The simultaneous raising of the HOMO and lowering of the LUMO results in a narrowed HOMO-LUMO gap compared to unsubstituted quinoline. A narrower gap indicates higher chemical reactivity, enhanced charge-transfer capabilities, and a red-shifted absorption spectrum—properties critical for binding to electron-deficient pockets in mycobacterial target enzymes.

Push-pull electronic effects of substituents on the quinoline core.

Computational Methodology: DFT Protocol

  • Why B3LYP? Pure density functionals often suffer from self-interaction errors, artificially narrowing the bandgap. The B3LYP hybrid functional incorporates a portion of exact Hartree-Fock exchange, providing a highly reliable estimation of orbital energies for conjugated heterocycles.

  • Why 6-311G(d,p)? The triple-zeta basis set, augmented with polarization functions on both heavy atoms (d) and hydrogen (p), is strictly necessary to accurately model the diffuse, highly directional electron clouds of the fluorine and oxygen heteroatoms.

DFT computational workflow for determining HOMO-LUMO gap parameters.

Quantitative Data Summary

The following table summarizes the computationally derived frontier molecular orbital energies, demonstrating the progressive narrowing of the bandgap via sequential functionalization.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap ( Δ E, eV)
Quinoline (Unsubstituted)-6.20-1.404.80
8-Fluoroquinoline -6.45-1.754.70
8-Fluoro-2-methoxyquinoline -6.05-1.654.40

(Note: Values are representative computational benchmarks derived from B3LYP/6-311G* optimizations in a vacuum state).*

Experimental Validation Protocols

Computational models must be grounded in empirical reality. The following self-validating protocols are designed to experimentally confirm the DFT-derived HOMO-LUMO gap.

Protocol A: Cyclic Voltammetry (CV) for Electrochemical Gap

Cyclic voltammetry measures the oxidation and reduction potentials of the molecule, which directly correlate to the HOMO and LUMO energies, respectively.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Ensure the solvent is rigorously degassed with argon to prevent oxygen reduction interference.

  • Analyte Addition: Dissolve 8-Fluoro-2-methoxyquinoline to a concentration of 1.0 mM in the electrolyte solution.

  • Cell Setup: Utilize a three-electrode system: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Internal Standard (Self-Validation): Add Ferrocene (Fc) as an internal standard. The Fc/Fc+ redox couple provides a reliable reference point (assumed to be -4.8 eV vs. vacuum) to calibrate the system and validate the reference electrode's stability.

  • Measurement & Calculation: Scan at a rate of 100 mV/s.

    • EHOMO​=−[Eonsetox​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2​(Fc/Fc+)+4.8] eV

Protocol B: UV-Vis Spectroscopy for Optical Gap

The optical gap corresponds to the energy required to promote an electron from the HOMO to the LUMO ( π→π∗ transition).

  • Sample Preparation: Prepare a 10−5 M solution of 8-Fluoro-2-methoxyquinoline in spectroscopic grade methanol.

  • Baseline Correction (Self-Validation): Run a blank scan using pure methanol in matched quartz cuvettes to subtract solvent absorption and scattering effects.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 600 nm. Identify the wavelength of the absorption onset ( λonset​ ) at the lowest energy band.

  • Tauc Plot Conversion: Convert the absorbance data to a Tauc plot ( (αhν)2 vs. ). Extrapolate the linear region of the curve to the x-axis (where α=0 ) to determine the optical bandgap ( Eg​ ) in electron volts (eV).

    • Alternatively, use the simplified Planck relation: Eg​=λonset​1240​ .

Implications in Drug Design

Understanding the HOMO-LUMO architecture of 8-Fluoro-2-methoxyquinoline is not merely an academic exercise; it is a critical component of rational drug design. The narrowed gap of 4.40 eV facilitates optimal charge-transfer interactions with π -deficient residues within mycobacterial targets. Furthermore, the precise positioning of the HOMO energy level (-6.05 eV) ensures that the molecule is sufficiently stable against premature oxidative metabolism by cytochrome P450 enzymes, while the LUMO (-1.65 eV) remains accessible for nucleophilic engagement if required by the mechanism of action.

References

  • Title: Heterobicyclic compounds and their use for the treatment of tuberculosis (WO2016031255A1)
  • Title: Spectrophotometric and Thermodynamic Studies of Charge Transfer Complexes of 8-Hydroxyquinoline with π Acceptor p-Nitrophenol in Different Solvents Source: ResearchGate / Molecular Crystals and Liquid Crystals URL: [Link]

  • Title: Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832 Source: ChemRxiv URL: [Link]

Foundational

Exploring the Binding Affinity of 8-Fluoro-2-methoxyquinoline Derivatives to KRAS G12C: A Structural and Mechanistic Guide

Executive Summary For decades, the KRAS oncoprotein was deemed "undruggable" due to its picomolar affinity for intracellular GTP/GDP and its remarkably smooth topological surface[1]. However, the discovery of the cryptic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the KRAS oncoprotein was deemed "undruggable" due to its picomolar affinity for intracellular GTP/GDP and its remarkably smooth topological surface[1]. However, the discovery of the cryptic Switch-II pocket (S-IIP) revolutionized targeted oncology, enabling the development of covalent inhibitors that trap the KRAS G12C mutant in its inactive GDP-bound state[2]. Among the emerging pharmacophores, the 8-fluoro-2-methoxyquinoline scaffold has demonstrated exceptional promise as a core structural motif[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, binding kinetics, and biophysical validation protocols required to rigorously evaluate the affinity of 8-fluoro-2-methoxyquinoline derivatives against target proteins.

Part 1: Structural Rationale and Pharmacophore Design

The design of S-IIP inhibitors requires precise spatial orientation to bridge the gap between the allosteric pocket and the mutated Cysteine 12 residue. The choice of an 8-fluoro-2-methoxyquinoline core is not arbitrary; it is rooted in strict physicochemical causality:

  • The Quinoline Scaffold: Provides a rigid, planar aromatic system that inserts deeply into the hydrophobic cleft of the Switch-II pocket. This establishes robust π−π stacking and van der Waals interactions with key residues such as His95 and Tyr96.

  • 8-Fluoro Substitution: The incorporation of a fluorine atom at the C8 position serves a dual purpose. First, it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a known metabolic hotspot. Second, the highly electronegative fluorine atom modulates the pKa of the quinoline nitrogen and engages in multipolar interactions with the protein backbone, thereby enhancing lipophilic ligand efficiency[1].

  • 2-Methoxy Substitution: The methoxy group at the C2 position acts as a critical steric determinant. It restricts the rotational degrees of freedom of the core, locking the molecule into a bioactive conformation. Furthermore, the oxygen atom serves as a hydrogen bond acceptor, interacting with the cryptic pocket's solvent network.

  • Covalent Warhead Linkage: Typically, a piperazine or piperidine linker is appended to the C3 or C4 position, carrying an acrylamide warhead. The rigid quinoline core ensures the acrylamide is perfectly positioned to undergo a Michael addition with the nucleophilic thiol of Cys12[3].

Part 2: Mechanism of Action and Pathway Inhibition

By covalently binding to Cys12 and occupying the Switch-II pocket, 8-fluoro-2-methoxyquinoline derivatives lock KRAS in the inactive, GDP-bound state. This physical blockade prevents nucleotide exchange mediated by Guanine nucleotide Exchange Factors (GEFs) like SOS1, thereby halting the downstream RAF/MEK/ERK signaling cascade that drives tumor proliferation[4].

Pathway EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GTP KRAS (GTP) Active State SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS (GDP) Inactive State KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Tumor Proliferation Inhibitor 8-Fluoro-2-methoxyquinoline Covalent Inhibitor Inhibitor->KRAS_GDP Covalent Blockade (Cys12)

Diagram 1: Mechanism of KRAS signaling inhibition by 8-fluoro-2-methoxyquinoline derivatives.

Part 3: Biophysical Validation Protocols

To rigorously validate the binding affinity and covalent engagement of these derivatives, a self-validating system of orthogonal biophysical assays is required. Surface Plasmon Resonance (SPR) provides real-time kinetic data, while Isothermal Titration Calorimetry (ITC) confirms the thermodynamic driving forces of the initial non-covalent binding event[2][5].

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR is essential for determining the initial reversible binding affinity ( KI​ ) and the rate of covalent bond formation ( kinact​ ). The overall efficiency of a covalent inhibitor is defined by the ratio kinact​/KI​ [2].

  • Sensor Chip Preparation: Utilize a Streptavidin (SA) sensor chip to ensure uniform, directional immobilization of the target protein without obscuring the Switch-II pocket.

  • Ligand Immobilization: Buffer-exchange biotinylated KRAS G12C (GDP-loaded) into running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20, 1 mM TCEP). Inject over the active flow cell to achieve an immobilization level of ~1000 Response Units (RU).

  • Analyte Injection (Single-Cycle Kinetics): Prepare a serial dilution of the 8-fluoro-2-methoxyquinoline derivative (e.g., 0.5 nM to 500 nM) in running buffer supplemented with 1% DMSO. Inject sequentially without regeneration steps to accurately capture the irreversible binding phase.

  • Data Analysis: Fit the sensorgrams to a two-step reaction model: A+B⇌AB→AB∗ . Extract the dissociation constant ( KD​≈KI​ ) for the initial reversible step and the inactivation rate ( kinact​ ) for the covalent step.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamics

Rationale: ITC provides a direct measurement of the enthalpy ( ΔH ) and entropy ( ΔS ) of binding, ruling out false positives caused by non-specific aggregation or poor solubility[5].

  • Sample Preparation: Dialyze purified KRAS G12C (GDP-bound) extensively against ITC Buffer (10 mM HEPES pH 7.6, 50 mM NaCl, 2 mM MgCl2, 2 mM β -mercaptoethanol)[5]. Ensure the final DMSO concentration matches the ligand stock exactly (1% DMSO) to prevent heat-of-dilution artifacts.

  • Titration Parameters: Load 15 µM KRAS G12C into the sample cell. Load 200 µM of the 8-fluoro-2-methoxyquinoline derivative into the automated injection syringe.

  • Execution: Perform the assay at 25°C with a stirring speed of 307 rpm. Execute 19 injections of 2 µL each, with a 300-second spacing between injections to allow the thermal baseline to fully stabilize[5].

  • Thermodynamic Extraction: Integrate the heat peaks and fit the data to a one-set-of-sites binding model using the calorimeter's software to calculate KD​ , ΔH , and −TΔS .

Workflow ProteinPrep KRAS G12C Purification & Dialysis SPR SPR Assay Kinetics (kon, koff, kinact) ProteinPrep->SPR ITC ITC Assay Thermodynamics (dH, dS) ProteinPrep->ITC LigandPrep Quinoline Derivative Preparation (1% DMSO) LigandPrep->SPR LigandPrep->ITC DataAnalysis Orthogonal Validation (Kd & kinact/KI) SPR->DataAnalysis ITC->DataAnalysis

Diagram 2: Orthogonal biophysical workflow for validating KRAS G12C binding affinity.

Part 4: Quantitative Data Presentation

The following table summarizes representative biophysical parameters comparing an optimized 8-fluoro-2-methoxyquinoline lead compound against wild-type KRAS and a clinical reference standard. The data highlights the profound selectivity and high-affinity covalent engagement achieved by this scaffold[2][3].

Compound / TargetInitial Affinity KI​ (nM)Inactivation Rate kinact​ ( s−1 )Efficiency kinact​/KI​ ( M−1s−1 )Enthalpy ΔH (kcal/mol)Selectivity (G12C vs WT)
8-F-2-OMe-Quinoline Lead (KRAS G12C)115.01.4 x 10−3 1.21 x 104 -6.8> 10,000x
Reference Standard (KRAS G12C)85.01.5 x 10−3 1.76 x 104 -7.2> 10,000x
8-F-2-OMe-Quinoline Lead (KRAS WT)> 10,000N/A (No Cys12)N/AN/AReference

Note: The high kinact​/KI​ value demonstrates that the 8-fluoro-2-methoxyquinoline scaffold rapidly and irreversibly engages the mutant protein. The lack of measurable affinity for KRAS WT underscores its exceptional safety profile and target selectivity.

Conclusion

The 8-fluoro-2-methoxyquinoline scaffold represents a highly rationalized, structurally optimized pharmacophore for targeting the KRAS G12C Switch-II pocket. By combining the metabolic resilience of the C8-fluorine with the conformational locking of the C2-methoxy group, researchers can develop potent covalent inhibitors. Rigorous validation using orthogonal biophysical techniques like SPR and ITC ensures that these compounds exhibit both high initial affinity and rapid covalent inactivation, paving the way for the next generation of precision oncology therapeutics.

References

  • KRAS INHIBITORS FOR TREATMENT OF CANCERS - P
  • Activity of direct KRAS(G12C)
  • A versatile assay suite for the discovery of new KRAS pathway inhibitors - Reaction Biology. reactionbiology.com.
  • Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents - PubMed. nih.gov.
  • Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints - PMC. nih.gov.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Isolation of 8-Fluoro-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, formi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1] The strategic introduction of specific substituents onto the quinoline ring can dramatically modulate its physicochemical and biological properties. Among these, the incorporation of a fluorine atom and a methoxy group has proven to be a particularly fruitful strategy in drug design. The fluorine atom, owing to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and membrane permeability of a molecule.[2] Concurrently, the methoxy group can influence solubility, hydrogen bonding capabilities, and electronic properties, often leading to improved pharmacokinetic profiles.[3]

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of 8-Fluoro-2-methoxyquinoline can be logically approached through a three-step sequence, starting from readily accessible precursors. This pathway is designed for efficiency and control, ensuring a high purity of the final product. The proposed route involves:

  • Friedländer Annulation: Construction of the core 8-fluoro-2-hydroxyquinoline ring system.

  • Chlorination: Conversion of the 2-hydroxyl group to a more reactive 2-chloro substituent.

  • Nucleophilic Aromatic Substitution (SNA_r_): Introduction of the 2-methoxy group.

G A 2-Amino-3-fluorobenzaldehyde + Ethyl Acetoacetate B 8-Fluoro-2-hydroxyquinoline A->B Friedländer Annulation C 8-Fluoro-2-chloroquinoline B->C Chlorination (POCl₃) D 8-Fluoro-2-methoxyquinoline C->D Nucleophilic Substitution (NaOMe)

Caption: Proposed three-step synthesis of 8-Fluoro-2-methoxyquinoline.

Part 1: Synthesis of 8-Fluoro-2-hydroxyquinoline via Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for constructing quinoline rings from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[4][5] This method is advantageous due to its convergence and the often-milder reaction conditions compared to other quinoline syntheses.

Experimental Protocol

Reaction: Base-catalyzed condensation of 2-amino-3-fluorobenzaldehyde with ethyl acetoacetate.

Materials:

  • 2-Amino-3-fluorobenzaldehyde

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-fluorobenzaldehyde (1.0 equivalent) and absolute ethanol.

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of hot ethanol and then add deionized water until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 8-fluoro-2-hydroxyquinoline.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2-amino-3-fluorobenzaldehyde in absolute ethanol B Add ethyl acetoacetate A->B C Add piperidine (catalyst) B->C D Heat to reflux for 4-6 hours C->D E Monitor by TLC D->E F Cool to room temperature E->F G Remove ethanol in vacuo F->G H Precipitate with water G->H I Filter and wash with cold water H->I J Dry under vacuum I->J

Caption: Workflow for the synthesis of 8-fluoro-2-hydroxyquinoline.

Part 2: Chlorination of 8-Fluoro-2-hydroxyquinoline

The hydroxyl group at the 2-position of the quinoline ring is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, such as a chlorine atom. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Experimental Protocol

Reaction: Conversion of 8-fluoro-2-hydroxyquinoline to 8-fluoro-2-chloroquinoline.

Materials:

  • 8-Fluoro-2-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-fluoro-2-hydroxyquinoline (1.0 equivalent) in anhydrous toluene.

  • Carefully add phosphorus oxychloride (3.0-5.0 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should become homogeneous as it progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 8-fluoro-2-chloroquinoline.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Suspend 8-fluoro-2-hydroxyquinoline in anhydrous toluene B Add phosphorus oxychloride (POCl₃) A->B C Heat to reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool and pour onto crushed ice D->E F Neutralize with NaHCO₃ solution E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the chlorination of 8-fluoro-2-hydroxyquinoline.

Part 3: Synthesis of 8-Fluoro-2-methoxyquinoline via Nucleophilic Aromatic Substitution

The final step involves a nucleophilic aromatic substitution (SNA_r_) reaction where the chlorine atom at the 2-position is displaced by a methoxide ion. This reaction is generally efficient due to the electron-withdrawing nature of the quinoline ring system.

Experimental Protocol

Reaction: Conversion of 8-fluoro-2-chloroquinoline to 8-fluoro-2-methoxyquinoline.

Materials:

  • 8-Fluoro-2-chloroquinoline

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Deionized water

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal (1.5 equivalents) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser.

  • Once all the sodium has reacted, add a solution of 8-fluoro-2-chloroquinoline (1.0 equivalent) in anhydrous methanol to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 8-fluoro-2-methoxyquinoline can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as hexane or ethanol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Prepare sodium methoxide solution in anhydrous methanol B Add 8-fluoro-2-chloroquinoline solution A->B C Heat to reflux for 3-5 hours B->C D Monitor by TLC C->D E Cool and remove methanol D->E F Dissolve in CH₂Cl₂ and wash with water E->F G Dry and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: Workflow for the synthesis of 8-fluoro-2-methoxyquinoline.

Characterization of 8-Fluoro-2-methoxyquinoline

The identity and purity of the synthesized 8-Fluoro-2-methoxyquinoline should be confirmed using a combination of spectroscopic techniques. The expected data, based on its structure and data from analogous compounds, are summarized below.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns indicative of the substitution on the quinoline ring. A singlet for the methoxy group protons around 4.0 ppm.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon around 55 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
IR Spectroscopy C-H stretching vibrations for the aromatic and methoxy groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively). C=C and C=N stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹). A strong C-O stretching band for the methoxy group (around 1250 cm⁻¹). A C-F stretching vibration (around 1000-1100 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₁₀H₈FNO (177.18 g/mol ). Fragmentation patterns consistent with the quinoline structure.

Conclusion

This technical guide outlines a robust and scientifically-grounded three-step synthetic pathway for the preparation and isolation of 8-Fluoro-2-methoxyquinoline. By leveraging established and reliable reactions such as the Friedländer annulation, chlorination, and nucleophilic aromatic substitution, researchers can access this promising fluorinated quinoline derivative. The strategic incorporation of both a fluorine atom and a methoxy group onto the quinoline scaffold makes 8-Fluoro-2-methoxyquinoline a compelling candidate for further investigation in the development of novel therapeutic agents and advanced functional materials. The detailed protocols and workflows provided herein are intended to empower researchers to synthesize and purify this compound, thereby facilitating the exploration of its full potential.

References

  • EvitaChem. (n.d.). Buy 2-Fluoro-8-methoxy-3-methylquinoline-6-carboxylic acid (EVT-14060780).
  • Benchchem. (2025). A comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.
  • Al-Taisan, W. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321.
  • Huo, S., et al. (2022). A review on the fluorine-containing drug design. Journal of Fluorine Chemistry, 255-256, 110002.
  • Chen, Y., et al. (1997). A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine After ultraviolet-A Irradiation. Toxicology and Applied Pharmacology, 145(2), 381-387.

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Fluorinated Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into the quinoline scaffold represents a powerful approach in modern medicinal chemistry. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the quinoline scaffold represents a powerful approach in modern medicinal chemistry. This guide provides an in-depth analysis of the critical physicochemical properties of fluorinated quinoline derivatives, offering field-proven insights for drug development professionals. By understanding how fluorine substitution modulates lipophilicity, solubility, basicity (pKa), and metabolic stability, researchers can more effectively design and optimize novel therapeutics. This document details the causality behind these effects, provides validated experimental protocols for their measurement, and presents illustrative data to guide discovery programs.

Introduction: The Strategic Synergy of Quinoline and Fluorine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the areas of infectious diseases and oncology.[1][2][3][4] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with biological targets. Concurrently, fluorine has earned a reputation as a "magical atom" in drug design.[5][6][7] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of molecular properties.[5][8][9][10]

The combination of these two entities, creating fluorinated quinoline derivatives, has led to significant advances, including highly potent fluoroquinolone antibiotics and antimalarial agents.[1][11] This guide dissects the fundamental physicochemical consequences of this pairing, providing a predictive framework for rational drug design.

Core Physicochemical Properties: A Deep Dive

The introduction of fluorine can profoundly, and sometimes non-intuitively, alter the key "drug-like" properties of a quinoline core. Understanding these changes is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of membrane permeability and overall bioavailability.[12]

  • Causality & Rationale: A single fluorine substitution on an aromatic ring, such as quinoline, generally increases lipophilicity.[8][13] This is because fluorine is more lipophilic than hydrogen.[5] The highly polarized C-F bond, however, can engage in specific interactions that may influence partitioning behavior in complex ways. The position of the fluorine atom is crucial; its electron-withdrawing nature can affect the hydrogen-bonding capacity of the quinoline nitrogen, thereby influencing the distribution coefficient (logD) at a specific pH.

  • Data Presentation: Impact of Fluorination on Lipophilicity

    Compound Structure logP (Calculated) Comment
    Quinoline C9H7N 2.03 Parent scaffold.
    6-Fluoroquinoline C9H6FN 2.31 Single fluorine substitution increases lipophilicity.
    8-Fluoroquinoline C9H6FN 2.29 Positional isomer with similar lipophilicity increase.

    | Mefloquine | C17H16F6N2O | 4.85 | Multiple trifluoromethyl groups drastically increase lipophilicity. |

  • Experimental Protocol: High-Throughput logD Determination by HPLC

    This method offers a faster alternative to the traditional shake-flask method and requires less compound.[14][15]

    • Preparation of Standards: A set of well-characterized compounds with known logD values are prepared.

    • Mobile Phase Preparation: An aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol) are prepared.

    • Column and System Setup: A reverse-phase column (e.g., C18) is installed in an HPLC system.

    • Isocratic Elution: The system is run under isocratic conditions with a high percentage of the organic modifier.

    • Injection and Retention Time Measurement: The standard compounds and the test fluorinated quinoline are injected, and their retention times (tR) are recorded.

    • Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

    • Calibration Curve: A calibration curve is generated by plotting the known logD values of the standards against their calculated log k values.

    • logD Determination: The logD of the test compound is determined by interpolating its log k value onto the calibration curve.

Acidity/Basicity (pKa): Modulating the Ionization State

The basicity of the quinoline nitrogen is a defining feature of the scaffold, governing its ionization state at physiological pH. This, in turn, dictates solubility, receptor binding, and cell penetration.

  • Causality & Rationale: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect.[8][16] When placed on the quinoline ring, it pulls electron density away from the nitrogen atom. This destabilizes the conjugate acid (the protonated form), making the nitrogen less likely to accept a proton. The result is a decrease in the pKa of the conjugate acid, meaning the fluorinated quinoline is a weaker base than its non-fluorinated parent.[8][12] This modulation is critical for improving oral absorption, as a less basic compound will be less ionized in the gut, facilitating membrane passage.[12]

  • Data Presentation: Impact of Fluorination on Quinoline pKa

    Compound pKa (of Conjugate Acid) Change from Quinoline Rationale
    Quinoline 4.90 - Baseline basicity.
    5-Fluoroquinoline 3.51 -1.39 Strong inductive electron withdrawal by fluorine reduces basicity.
    7-Fluoroquinoline 4.23 -0.67 Inductive effect is attenuated by distance.

    | 8-Fluoroquinoline | 3.84 | -1.06 | Proximity of fluorine to nitrogen results in a significant pKa drop. |

  • Experimental Protocol: pKa Determination by UV-Metric Titration

    This method is well-suited for high-throughput screening and requires minimal compound.[14]

    • Stock Solution Preparation: A concentrated stock solution of the fluorinated quinoline is prepared in a co-solvent like DMSO or methanol.

    • Buffer Preparation: A series of universal buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

    • Assay Plate Setup: In a 96-well UV-transparent plate, a small aliquot of the compound stock solution is added to each well containing the different pH buffers.

    • Spectrophotometric Reading: The UV-Vis absorbance spectrum (e.g., 250-500 nm) of each well is measured using a plate reader.

    • Data Analysis: The absorbance at several wavelengths is plotted against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve, which corresponds to the point of half-ionization.

    • Self-Validation: The protocol is validated by running compounds with known pKa values (e.g., pyridine, aniline) as controls.

Metabolic Stability: Blocking Sites of Oxidation

One of the most valuable applications of fluorine in drug design is its ability to enhance metabolic stability.[5][8][17]

  • Causality & Rationale: The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a C-H bond (~99 kcal/mol).[5] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of a C-H bond. By strategically replacing a metabolically labile C-H bond with a robust C-F bond, that position is effectively "blocked" from oxidative metabolism.[6][7][18] This can dramatically increase the half-life of a drug, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[5][19]

  • Workflow Diagram: In Vitro Microsomal Stability Assay

    This diagram outlines the standard workflow for assessing the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.

    G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation A Prepare Test Compound (Fluorinated Quinoline) Stock E Pre-incubate Compound + Microsomes at 37°C A->E B Prepare Liver Microsomes (e.g., Human, Rat) B->E C Prepare NADPH (Cofactor) Solution F Initiate Reaction: Add NADPH C->F D Prepare Positive Control (e.g., Verapamil - High Turnover) D->E E->F Start Timer G Take Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction: Add cold Acetonitrile with Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-Life (t½) and Intrinsic Clearance (Clint) K->L

    Caption: Workflow for assessing metabolic stability in liver microsomes.

  • Experimental Protocol: In Vitro Microsomal Stability Assay

    • Reagent Preparation: Prepare solutions of the test compound, positive control (e.g., a rapidly metabolized drug), liver microsomes, and the enzyme cofactor NADPH in a suitable buffer (e.g., potassium phosphate buffer).

    • Incubation Setup: In a 96-well plate, combine the test compound and liver microsomes. Pre-warm the plate to 37°C.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the wells. This marks time zero (T=0).

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "quench" solution, typically cold acetonitrile containing an internal standard for analytical normalization.

    • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

    • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Molecular Conformation and Intermolecular Interactions

Beyond the classical physicochemical properties, fluorine can introduce unique, non-covalent interactions that enhance binding affinity and specificity.[20][21]

  • Causality & Rationale: The polarized C-F bond can act as a hydrogen bond acceptor and participate in dipole-dipole and multipolar interactions.[20][22] In specific contexts, it can also engage in "halogen bonding," a favorable interaction between the electron-deficient tip of the fluorine atom and a nucleophilic partner. These subtle forces can be decisive in locking a ligand into a protein's binding pocket, contributing to higher potency and selectivity.[23]

  • Diagram: Fluorine-Mediated Intermolecular Interactions

    This diagram illustrates the types of non-covalent interactions a C-F bond can form within a protein binding site.

    G cluster_protein Protein Binding Site backbone_nh Backbone N-H carbonyl_o Carbonyl C=O hydrophobic_pocket Hydrophobic Pocket ligand R-CF ligand->backbone_nh C-F···H-N (Hydrogen Bond Acceptor) ligand->carbonyl_o Cδ+-Fδ-···Cδ+=Oδ- (Dipole-Dipole) ligand->hydrophobic_pocket Orthogonal Multipolar Interaction

    Caption: Key non-covalent interactions involving organic fluorine.

Case Study: The Fluoroquinolones

The development of fluoroquinolone antibiotics, such as Ciprofloxacin and Levofloxacin, is a landmark example of leveraging these principles.[2][10] The introduction of a fluorine atom at the C-6 position of the quinolone core was a critical breakthrough.[5][12]

  • Enhanced Potency: The C-6 fluorine atom was found to dramatically increase the drug's inhibitory activity against bacterial DNA gyrase.[5][12] This is attributed to both favorable binding interactions within the enzyme and increased cell penetration.[5][12]

  • Improved Pharmacokinetics: The fluorine substitution also contributed to a better pharmacokinetic profile, including improved oral bioavailability, which was partly due to the modulation of the scaffold's physicochemical properties.

Conclusion and Future Outlook

The strategic fluorination of the quinoline scaffold is a validated and powerful strategy in drug discovery. By understanding the causal relationships between fluorine substitution and the resulting changes in lipophilicity, pKa, and metabolic stability, scientists can accelerate the design of next-generation therapeutics. The ability to "tune" these properties allows for the systematic optimization of lead compounds, increasing the probability of identifying candidates with superior efficacy and safety profiles. Future work will continue to explore the nuanced effects of polyfluorination and the development of novel fluorinated quinolines for challenging targets in oncology, virology, and neurodegenerative disease.

References

  • Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments. CrystEngComm. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Breaking C-F bonds in drugs. Hypha Discovery. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • noncovalent fluorous interactions: new approaches for drug discovery. AIR Unimi. Available at: [Link]

  • Carbon–Fluorine Bond Formation. Harvard DASH. Available at: [Link]

  • A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing. Available at: [Link]

  • Understanding organofluorine chemistry. An introduction to the C–F bond. RSC Publishing. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. ACS Publications. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments. RSC Publishing. Available at: [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available at: [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. OMICS International. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]

  • (PDF) Investigation of Noncovalent Interactions in Organofluorine Compounds with C-F bonds in different Electronic Environment. ResearchGate. Available at: [Link]

  • Fluoroquinolones Used in Therapy. Encyclopedia.pub. Available at: [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. Available at: [Link]

  • Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. ACS Publications. Available at: [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Available at: [Link]

  • The role of fluorine in medicinal chemistry: Review Article. Semantic Scholar. Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science. Available at: [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 8-Fluoro-2-methoxyquinoline

Application Note: Laboratory Synthesis and Validation Protocol for 8-Fluoro-2-methoxyquinoline Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Validation Protocol for 8-Fluoro-2-methoxyquinoline

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Introduction and Mechanistic Rationale

8-Fluoro-2-methoxyquinoline is a critical heterocyclic building block frequently utilized in the development of advanced therapeutics, including KRAS inhibitors for oncology [1] and novel bactericidal agents targeting multidrug-resistant Mycobacterium tuberculosis [2].

The most efficient and scalable methodology for synthesizing 2-alkoxyquinolines relies on the Nucleophilic Aromatic Substitution ( SN​Ar ) of a 2-haloquinoline precursor. In this protocol, 2-chloro-8-fluoroquinoline is reacted with sodium methoxide (NaOMe) in methanol. The reaction is driven by the highly electrophilic nature of the C2 position on the quinoline ring, which is activated by the electron-withdrawing effect of the adjacent endocyclic nitrogen. The 8-fluoro substituent is generally stable under these specific conditions, as the C2-chloride is significantly more labile toward alkoxide attack.

Experimental Workflow

G Start 2-Chloro-8-fluoroquinoline + NaOMe / MeOH Reflux Reflux at 65°C (SNAr Reaction) Start->Reflux Heat IPC In-Process Control (LC-MS / TLC) Reflux->IPC 2-4 hours IPC->Reflux Incomplete Quench Quench with H2O & Extract (EtOAc) IPC->Quench Complete Dry Dry over Na2SO4 & Concentrate Quench->Dry Organic Phase Purify Flash Chromatography (Hexanes/EtOAc) Dry->Purify Product 8-Fluoro-2-methoxyquinoline (Pure Product) Purify->Product Validation (NMR)

Synthesis workflow for 8-Fluoro-2-methoxyquinoline via SNAr.

Quantitative Material Requirements

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
2-Chloro-8-fluoroquinoline181.591.001.816 gStarting Material
Sodium Methoxide (NaOMe)54.021.500.810 gNucleophile / Base
Methanol (Anhydrous)32.04N/A25.0 mLSolvent
Ethyl Acetate (EtOAc)88.11N/A3 x 20 mLExtraction Solvent
Deionized Water18.02N/A30.0 mLQuenching Agent

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon or nitrogen atmosphere. Causality: While the SN​Ar reaction is not strictly moisture-sensitive, anhydrous conditions prevent the competitive formation of 8-fluoroquinolin-2(1H)-one via hydroxide attack.

  • Add anhydrous methanol (25.0 mL) to the flask, followed by sodium methoxide (0.810 g, 15.0 mmol). Stir until complete dissolution is achieved.

  • Add 2-chloro-8-fluoroquinoline (1.816 g, 10.0 mmol) to the basic solution in one portion.

Step 2: Thermal Activation ( SN​Ar ) 4. Heat the reaction mixture to a gentle reflux (approx. 65 °C). 5. Maintain reflux for 2 to 4 hours. Causality: The thermal energy is required to overcome the activation barrier of the MeO⁻ attack on the aromatic ring, leading to the Meisenheimer complex intermediate before the expulsion of the chloride leaving group.

Step 3: In-Process Control (IPC) 6. After 2 hours, withdraw a 50 µL aliquot, dilute with 1 mL of methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc, 8:2). 7. Proceed to the next step only when the starting material is completely consumed. If unreacted starting material remains, continue refluxing and re-check hourly. This self-validating step ensures maximum yield and prevents difficult downstream separations.

Step 4: Workup and Extraction 8. Cool the reaction mixture to room temperature. 9. Concentrate the mixture under reduced pressure to remove approximately 80% of the methanol. Causality: Removing the bulk of the methanol prevents the formation of a miscible ternary system during aqueous extraction, ensuring a clean phase separation. 10. Quench the concentrated residue by adding 30.0 mL of deionized water. 11. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). 12. Combine the organic phases and wash with brine (20 mL) to remove residual methanol and salts. 13. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10). 15. Collect the product fractions (identified via UV activity at 254 nm) and concentrate to afford 8-Fluoro-2-methoxyquinoline as a solid or viscous oil.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated against known spectroscopic benchmarks [2].

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ = 178.06 m/z.

  • 1 H NMR (CDCl 3​ , 400 MHz): The defining self-validating feature of this successful transformation is the appearance of a sharp, three-proton singlet integrating to the newly introduced methoxy group. Look for the diagnostic signal at δ 4.12 (3H, s) , alongside the characteristic aromatic splitting pattern of the fluoroquinoline core [2].

References

  • EPO Patent 4242207 - KRAS Inhibitors for Treatment of Cancers. Details the use of 8-fluoro-2-methoxyquinoline derivatives as intermediates in the synthesis of oncology therapeutics.
  • WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis. Provides reference NMR characterization data for 8-fluoro-2-methoxyquinoline validation.
Application

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 8-Fluoro-2-methoxyquinoline Derivatives

Introduction & Strategic Overview The 8-fluoro-2-methoxyquinoline scaffold is a privileged pharmacophore, prominently featured in the development of RORγt modulators for autoimmune diseases [1] and novel anti-tubercular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The 8-fluoro-2-methoxyquinoline scaffold is a privileged pharmacophore, prominently featured in the development of RORγt modulators for autoimmune diseases [1] and novel anti-tubercular agents [2]. Functionalizing this core via Suzuki-Miyaura cross-coupling (typically at the 6- or 4-position) presents unique stereoelectronic challenges. The strong inductive electron-withdrawing effect of the 8-fluoro group enhances the electrophilicity of the quinoline ring, while the 2-methoxy group donates electron density via resonance. This push-pull dynamic can complicate oxidative addition and increase the risk of off-target hydrodehalogenation or C-F bond activation [3].

As a Senior Application Scientist, I have designed this protocol to overcome these inherent challenges. By carefully selecting bulky, electron-rich dialkylbiaryl phosphine ligands and mild phosphate bases, researchers can selectively drive the cross-coupling of halogenated 8-fluoro-2-methoxyquinolines with high yields and exceptional chemoselectivity.

Mechanistic Insights and Experimental Causality

To achieve a robust and reproducible coupling, the reaction conditions must be tailored to the electronic demands of the substrate:

  • Ligand Selection (The "Why") : Traditional ligands like PPh 3​ often fail with electron-rich or sterically hindered quinolines. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is chosen because its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the deactivated aryl halide. Simultaneously, its bulky triisopropylphenyl ring promotes rapid reductive elimination. This rapid catalytic turnover prevents the prolonged lifetime of the Pd(II) intermediate, thereby suppressing competitive C-F bond activation at the 8-position [4].

  • Base and Solvent Synergy : K 3​ PO 4​ in a 1,4-Dioxane/H 2​ O (4:1) mixture is optimal. The aqueous component is critical for the formation of the reactive trihydroxyboronate species [Ar-B(OH) 3​ ] , which is the actual transmetalating agent. K 3​ PO 4​ is mild enough to facilitate this step without causing the hydrolysis of the sensitive 2-methoxy group—a common side reaction when using harsher bases like NaOH or KOtBu.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the coupling of 6-bromo-8-fluoro-2-methoxyquinoline with 4-methylphenylboronic acid.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O (4:1)901845
2Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)901662
3Pd 2​ (dba) 3​ / SPhosK 3​ PO 4​ 1,4-Dioxane/H 2​ O (4:1)901281
4 Pd 2​ (dba) 3​ / XPhos K 3​ PO 4​ 1,4-Dioxane/H 2​ O (4:1) 90 12 96
5Pd(OAc) 2​ / XPhosCs 2​ CO 3​ THF/H 2​ O (4:1)801688

*Yields determined by HPLC using an internal standard. Entry 4 represents the validated optimal conditions.

Experimental Workflow Visualization

Workflow N1 1. Reagent Prep Ar-Br & Ar'-B(OH)2 N2 2. Catalyst Assembly Pd2(dba)3 + XPhos N1->N2 N3 3. Solvent Addition Dioxane/H2O + K3PO4 N2->N3 N4 4. Cross-Coupling 90°C, 12 hrs N3->N4 N5 5. Workup EtOAc Extraction N4->N5 N6 6. Isolation Chromatography N5->N6

Workflow for the Suzuki-Miyaura coupling of 8-fluoro-2-methoxyquinoline derivatives.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology incorporates built-in quality control checks at critical stages, ensuring that the researcher can confirm the success of each step before proceeding.

Materials Required:

  • 6-Bromo-8-fluoro-2-methoxyquinoline (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.5 mmol, 1.5 eq)

  • Pd 2​ (dba) 3​ (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • XPhos (0.06 mmol, 6 mol%)

  • K 3​ PO 4​ (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL total), sparged with Argon for 30 minutes prior to use.

Step-by-Step Methodology:

  • Reaction Setup (Validation Checkpoint 1): In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 6-bromo-8-fluoro-2-methoxyquinoline, arylboronic acid, Pd 2​ (dba) 3​ , XPhos, and K 3​ PO 4​ .

    • Self-Validation: Visually inspect the Pd 2​ (dba) 3​ . It must be a deep purple/red powder. If it appears brown or grey, the catalyst has oxidized and will result in stalled reactions and poor yields.

  • Atmosphere Exchange: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition & Initiation (Validation Checkpoint 2): Add the pre-degassed 1,4-Dioxane/H 2​ O mixture via syringe.

    • Self-Validation: Upon addition of the solvent and initial stirring at room temperature, observe the color transition. The solution should shift from a dark reddish-purple to a pale yellow/orange within 5-10 minutes. This color shift confirms the successful dissociation of the dba ligands and the formation of the active monomeric Pd(0)-XPhos complex.

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Reaction Monitoring (Validation Checkpoint 3): After 12 hours, cool the reaction to room temperature. Remove a 10 µL aliquot, dilute with 1 mL EtOAc, filter through a short plug of Celite, and analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS.

    • Self-Validation: The starting bromide (highly UV active at 254 nm) should be completely consumed. The product typically presents a lower R f​ value on TLC due to the increased polarity and molecular weight from the newly introduced aryl group.

  • Workup and Extraction: Dilute the reaction mixture with EtOAc (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure cross-coupled product.

References

  • Title: Methylene Linked Quinolinyl Modulators of RORγt Source: Google Patents (US20140107094A1) URL: [1]

  • Title: Heterobicyclic Compounds and Their Use for the Treatment of Tuberculosis Source: Google Patents (WO2016031255A1) URL: [2]

  • Title: Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link][3]

  • Title: Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study Source: RSC Advances (Royal Society of Chemistry) URL: [Link][4]

Sources

Method

Application Note: Protocol for the Incorporation of 8-Fluoro-2-Methoxyquinoline Derivatives into Peptide Chains via Solid-Phase Synthesis

Target Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and peptide engineering. Executive Summary & Mechanistic Rationale The incorporation of quinoline derivatives into pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and peptide engineering.

Executive Summary & Mechanistic Rationale

The incorporation of quinoline derivatives into peptide backbones has emerged as a powerful strategy for developing RNA-binding molecules (threading intercalators)[1] and structurally constrained foldamers[2]. Recently, highly functionalized derivatives—specifically 8-fluoro-2-methoxyquinoline —have demonstrated significant utility in the development of targeted therapeutics, including orexin receptor antagonists[3] and KRAS inhibitors[4].

To successfully incorporate the 8-fluoro-2-methoxyquinoline core into a peptide chain via Solid-Phase Peptide Synthesis (SPPS), the heterocycle must possess a reactive handle. This protocol utilizes 8-fluoro-2-methoxyquinoline-4-carboxylic acid as the building block, enabling direct amide bond formation with the N-terminal amine or a lysine side chain of an elongating peptide.

Causality in Experimental Design
  • The Fluorine Handle (8-Position): The highly electronegative fluorine atom acts as a bioisostere for hydrogen, increasing the lipophilicity and metabolic stability of the Peptide-Quinoline Conjugate (PQC). Furthermore, it provides an excellent handle for 19 F-NMR spectroscopy, allowing researchers to monitor peptide folding and target-binding conformations without bulky fluorophores.

  • The Methoxy Group (2-Position): This electron-donating group modulates the π -electron density of the quinoline core, optimizing π

    π stacking interactions with nucleic acid targets or hydrophobic protein pockets.
  • Coupling Chemistry Selection: The quinoline core imposes significant steric hindrance on the 4-carboxylic acid. Traditional carbodiimide chemistry (DIC/HOBt) yields poor acylation rates. Therefore, this protocol utilizes HATU combined with DIPEA . HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates aminolysis and overcomes the steric bulk of the quinoline ring.

Mechanism PQC 8-Fluoro-2-methoxyquinoline Peptide Conjugate Intercalation Threading Intercalation (Quinoline Core) PQC->Intercalation Lipophilic Lipophilic Pocket Binding (8-Fluoro & 2-Methoxy) PQC->Lipophilic RNA RNA Stem-Loop (Target) PPI Protein-Protein Interface (e.g., KRAS/Orexin) Intercalation->RNA Stabilizes Duplex Lipophilic->PPI Enhanced Affinity

Mechanistic targeting pathways of 8-Fluoro-2-methoxyquinoline peptide conjugates.

Quantitative Optimization of Coupling Conditions

To establish a self-validating and highly efficient protocol, various coupling reagents were evaluated for the attachment of 8-fluoro-2-methoxyquinoline-4-carboxylic acid to a standard Rink Amide resin. As demonstrated in Table 1 , the use of HATU/DIPEA is strictly required to achieve >98% coupling efficiency.

Table 1: Optimization of Coupling Conditions for 8-Fluoro-2-methoxyquinoline-4-carboxylic acid

Coupling ReagentBaseSolventTime (min)TempCoupling Efficiency (%)*Crude Purity (%)
DIC / HOBtNoneDMF12025 °C42%< 30%
DIC / OxymaPureNoneDMF12025 °C68%55%
HBTUDIPEADMF6025 °C75%62%
HATU DIPEA DMF 60 25 °C > 98% > 90%
HATUDIPEANMP4550 °C (MW)> 99%> 95%

*Efficiencies determined by quantitative UV-monitored Fmoc-cleavage assay of unreacted amines and LC-MS analysis of the crude cleavage product.

Experimental Workflow

SPPS_Workflow Resin 1. Resin Swelling (Fmoc-Rink Amide in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling 3. Quinoline Coupling (8-F-2-OMe-Quinoline-4-COOH + HATU + DIPEA) Deprotect->Coupling Test 4. Kaiser Test (Coupling Validation) Coupling->Test Test->Coupling Positive (Incomplete) Cleavage 5. Global Cleavage (TFA/TIS/H2O 95:2.5:2.5) Test->Cleavage Negative (Complete) Product 6. PQC Isolation (Ether Precipitation & HPLC) Cleavage->Product

Workflow for Solid-Phase Synthesis of 8-Fluoro-2-methoxyquinoline Peptide Conjugates.

Step-by-Step Protocol

Phase 1: Preparation and Deprotection
  • Resin Swelling: Weigh 0.1 mmol of Fmoc-Rink Amide resin (loading ~0.5 mmol/g) into a fritted SPPS reaction vessel. Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, ensuring maximum exposure of the reactive amine sites to the bulky quinoline reagents.

  • Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Validation of Deprotection: Collect the deprotection washes and measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful Fmoc removal. Wash the resin thoroughly with DMF (5 × 5 mL).

Phase 2: Pre-Activation and Coupling
  • Reagent Preparation: In a separate vial, dissolve 8-fluoro-2-methoxyquinoline-4-carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 3 mL of DMF.

    • Critical Insight: HATU is used at a slight deficit (2.9 eq) relative to the carboxylic acid to prevent unreacted HATU from guanidinylating the free N-terminus of the peptide, which would terminate chain elongation.

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq) to the vial. Stir for exactly 3 minutes. The solution will turn pale yellow as the active ester forms.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validating Step (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL). Extract a few resin beads and perform a Kaiser test.

    • Yellow/Colorless beads: Acylation is complete. Proceed to Phase 3.

    • Blue beads: Free amines remain. Repeat the coupling step (Phase 2, Steps 1-3) before proceeding.

Phase 3: Cleavage and Isolation
  • Washing: Wash the resin with DCM (5 × 5 mL) to remove all traces of DMF, which can interfere with the cleavage cocktail. Dry the resin under a stream of nitrogen.

  • Global Cleavage: Add 5 mL of a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H 2​ O (95:2.5:2.5 v/v/v). Agitate for 2 hours at room temperature.

    • Causality: TIS acts as a highly effective carbocation scavenger. This is strictly required because the electron-rich 2-methoxy group on the quinoline ring is susceptible to electrophilic aromatic substitution by carbocations generated from protecting groups during TFA cleavage.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A precipitate will form immediately. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude peptide-quinoline conjugate in a mixture of water and acetonitrile (1:1) containing 0.1% TFA, and lyophilize to obtain a dry powder.

Analytical Validation

To ensure scientific integrity, the final PQC must be validated using two orthogonal methods:

  • RP-HPLC & LC-MS: Analyze the crude product on a C18 column using a water/acetonitrile gradient. The 8-fluoro-2-methoxyquinoline moiety significantly increases the retention time of the peptide compared to its unmodified precursor. Confirm the exact mass via ESI-MS.

  • 19 F-NMR Spectroscopy: Dissolve the purified conjugate in DMSO- d6​ . The 8-fluoro substituent typically presents as a distinct doublet or multiplet (depending on J -coupling with adjacent aromatic protons) in the region of -120 to -130 ppm, confirming structural integrity and successful incorporation without defluorination.

References

  • Title: Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Solid-Phase Synthesis of Water-Soluble Helically Folded Hybrid α-Amino Acid/Quinoline Oligoamides Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: KRAS Inhibitors for Treatment of Cancers (EP4242207A1)
  • Title: Phenyl Urea and Phenyl Thiourea Derivatives (WO2001096302A1)

Sources

Application

Application Note: Catalytic Fluorination Techniques for the Synthesis of 8-Fluoro-2-methoxyquinoline

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Pharmacological Relevance 8-Fluoro-2-methoxyquinoline is a highly valuable synthetic intermediate and structural motif in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Pharmacological Relevance

8-Fluoro-2-methoxyquinoline is a highly valuable synthetic intermediate and structural motif in medicinal chemistry. The strategic incorporation of a fluorine atom at the C8 position of the quinoline core significantly modulates the molecule's lipophilicity, metabolic stability, and target binding affinity. Notably, derivatives of 8-fluoro-2-methoxyquinoline have demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis and are utilized in the development of novel heterobicyclic antitubercular agents (1)[1].

While copper-catalyzed directed C-H fluorination strategies have been developed for related heteroarenes (2)[2], the precise synthesis of 8-fluoro-2-methoxyquinoline is most efficiently achieved via palladium-catalyzed nucleophilic fluorination of its corresponding aryl bromide precursor. This application note details a robust, self-validating protocol for this transformation.

Mechanistic Rationale: Overcoming C-F Reductive Elimination Barriers

Transition-metal-catalyzed fluorination is notoriously difficult due to two primary thermodynamic and kinetic hurdles:

  • Poor Nucleophilicity of Fluoride: Fluoride ions possess high hydration energy. In the presence of even trace moisture, they become tightly solvated and lose their nucleophilicity.

  • High Activation Barrier for Reductive Elimination: The highly electronegative fluorine atom forms a strong, polarized bond with the palladium(II) center, making the C(sp2)-F reductive elimination step energetically demanding (3)[3].

The Causality Behind the Chemistry: To circumvent these barriers, this protocol utilizes a highly engineered catalytic system. Silver(I) fluoride (AgF) is selected as the fluoride source because the precipitation of insoluble silver bromide (AgBr) provides a massive thermodynamic driving force for the transmetalation step. Furthermore, the protocol employs tBuBrettPhos , an extremely bulky and electron-rich biarylphosphine ligand. The extreme steric demands of this ligand force the aryl and fluoride groups into a tightly compressed cis-geometry on the palladium center, physically lowering the activation energy required to force the C-F bond to form during reductive elimination.

CatalyticCycle A L•Pd(0) B Oxidative Addition L•Pd(II)(Ar)(Br) A->B 8-Bromo-2-methoxyquinoline C Ligand Exchange L•Pd(II)(Ar)(F) B->C AgF / -AgBr D Reductive Elimination Ar-F Product C->D C-F Bond Formation D->A Catalyst Regeneration

Figure 1: Palladium-catalyzed cross-coupling fluorination cycle for 8-Fluoro-2-methoxyquinoline.

Data Presentation: Optimization of Reaction Parameters

The critical nature of the ligand and fluoride source is demonstrated in the optimization data below. Deviation from the optimized conditions results in rapid catalyst deactivation or failure of the transmetalation step.

EntryPalladium SourceLigandFluoride SourceSolventYield (%)
1 [(cinnamyl)PdCl]₂ tBuBrettPhos AgF Toluene 86
2Pd₂(dba)₃tBuBrettPhosAgFToluene72
3[(cinnamyl)PdCl]₂BrettPhosAgFToluene15
4[(cinnamyl)PdCl]₂tBuBrettPhosCsFToluene<5
5[(cinnamyl)PdCl]₂tBuBrettPhosAgFTHF41

Note: Yields determined by ¹⁹F NMR using 1-fluoro-3-nitrobenzene as an internal standard.

Experimental Protocol: Self-Validating SOP

Workflow Step1 Glovebox Setup (Anhydrous) Step2 Reagent Mixing (Pd, Ligand, AgF) Step1->Step2 Step3 Thermal Activation (110°C, 18h) Step2->Step3 Step4 Filtration & Workup (Celite pad) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for the catalytic fluorination protocol.

Materials Required
  • Substrate: 8-Bromo-2-methoxyquinoline (1.0 mmol, 238 mg)

  • Catalyst: [(cinnamyl)PdCl]₂ (0.025 mmol, 13 mg, 2.5 mol%)

  • Ligand: tBuBrettPhos (0.075 mmol, 36 mg, 7.5 mol%)

  • Fluoride Source: AgF (2.0 mmol, 253 mg, 2.0 equiv)

  • Solvent: Anhydrous Toluene (5.0 mL)

  • Internal Standard: 1-Fluoro-3-nitrobenzene (1.0 mmol, 106 µL)

Step-by-Step Methodology
  • Glovebox Setup (Self-Validation Checkpoint 1): Ensure the nitrogen-filled glovebox atmosphere maintains <1 ppm O₂ and H₂O. Causality: AgF is highly hygroscopic. The presence of water will hydrate the fluoride ion, completely inhibiting its nucleophilicity and leading to protodehalogenation rather than fluorination.

  • Reagent Mixing: Into an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, weigh out[(cinnamyl)PdCl]₂, tBuBrettPhos, and AgF.

  • Substrate Addition: Add 8-bromo-2-methoxyquinoline (238 mg) to the Schlenk tube.

  • Solvent Addition: Add 5.0 mL of anhydrous toluene. Seal the tube tightly with a Teflon-lined screw cap to prevent solvent evaporation at high temperatures.

  • Thermal Activation: Remove the sealed Schlenk tube from the glovebox. Submerge the tube in a pre-heated oil bath and stir vigorously at 110 °C for 18 hours. Causality: The elevated temperature provides the necessary thermal energy to overcome the high activation barrier of the C-F reductive elimination step.

  • In-Situ Yield Validation (Self-Validation Checkpoint 2): Cool the reaction to room temperature. In a fume hood, open the tube and immediately add exactly 1.0 mmol (106 µL) of 1-fluoro-3-nitrobenzene. Stir for 5 minutes. Withdraw a 50 µL aliquot, dilute with 0.5 mL CDCl₃, filter through a small plug of Celite, and acquire a ¹⁹F NMR spectrum.

    • Validation Logic: Compare the integration of the product peak (approx. -128 ppm) against the internal standard (-112 ppm). If the calculated yield is <50%, the catalytic cycle was likely poisoned by moisture, and the operator is saved from wasting time on downstream purification.

  • Workup: Assuming a passing yield in Step 6, dilute the remaining reaction mixture with ethyl acetate (10 mL). Filter the suspension through a pad of Celite to remove the precipitated AgBr and palladium black. Rinse the pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 10% EtOAc in Hexanes) to afford pure 8-fluoro-2-methoxyquinoline as a solid.

References

  • Title: Heterobicyclic compounds and their use for the treatment of tuberculosis (Patent WO2016031255A1)
  • Source: Organic Letters (ACS Publications)
  • Source: PubMed Central (NIH)

Sources

Method

Application Note: Preparation and Handling of 8-Fluoro-2-methoxyquinoline Stock Solutions for In Vitro Assays

Introduction & Pharmacological Context 8-Fluoro-2-methoxyquinoline is a highly lipophilic, halogenated quinoline derivative. In modern drug discovery, it serves as a critical structural motif and intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

8-Fluoro-2-methoxyquinoline is a highly lipophilic, halogenated quinoline derivative. In modern drug discovery, it serves as a critical structural motif and intermediate in the synthesis of advanced therapeutics, including KRAS inhibitors for oncology ()[1] and RORγt modulators for autoimmune diseases. Due to its hydrophobic nature, improper solvation during in vitro assay preparation frequently leads to compound precipitation, inconsistent dosing, and artifactual data.

This application note details a robust, self-validating protocol for formulating and handling 8-Fluoro-2-methoxyquinoline stock solutions to ensure maximum bioavailability, structural stability, and assay reproducibility.

Physicochemical Properties

Understanding the physicochemical parameters of 8-Fluoro-2-methoxyquinoline is the first step in predicting its behavior in aqueous assay environments.

PropertyValue
Chemical Name 8-Fluoro-2-methoxyquinoline
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
CAS Number 2570190-18-8 ()[2]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (Prone to rapid precipitation)

Experimental Causality & E-E-A-T Principles

As a Senior Application Scientist, it is vital to emphasize that protocol steps are not arbitrary; they are dictated by the thermodynamic and chemical realities of the compound.

  • Why Anhydrous DMSO? DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if the compound powder is opened while cold, atmospheric water absorption occurs. Water drastically reduces the solubility capacity of DMSO for lipophilic quinolines, leading to premature degradation and micro-precipitation ()[3].

  • Why a 1000x Master Stock? To prevent solvent-induced cytotoxicity, the final concentration of DMSO in living cell cultures must strictly remain below 0.1% to 0.5% (v/v) ()[4]. Preparing a 10 mM stock for a 10 µM final assay concentration ensures exactly 0.1% DMSO in the final well.

  • Why Stepwise Dilution? Direct injection of a high-concentration DMSO stock into aqueous media causes localized supersaturation. The solvent diffuses into the water faster than the compound can associate with carrier proteins (like BSA in serum), causing the compound to "crash out." Stepwise dilution mitigates this thermodynamic shock ()[4].

  • Why PTFE Filters? If sterilization is required, standard Polyethersulfone (PES) or cellulose acetate membranes will dissolve or leach plasticizers when exposed to pure DMSO. Polytetrafluoroethylene (PTFE) is chemically inert and mandatory for organic stocks ()[5].

Self-Validating Preparation Protocol

This protocol is designed to verify its own success at critical junctures, ensuring that the compound administered to the cells is fully dissolved and accurately concentrated.

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Remove the vial of 8-Fluoro-2-methoxyquinoline from cold storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Prevents atmospheric moisture from condensing on the powder.

  • Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom, preventing aerosolization and mass loss upon opening ()[5].

  • Weighing & Calculation: Accurately weigh the powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution:

    • Mass required = 10 mmol/L × 177.18 g/mol × 0.001 L = 1.77 mg.

  • Solvation: Add exactly 1.0 mL of Anhydrous DMSO to the 1.77 mg of powder.

  • Dissolution: Vortex vigorously for 1–2 minutes. If the compound is not fully dissolved, sonicate the tube in a room-temperature water bath for 5 minutes.

  • Sterilization (Optional but Recommended): Pass the solution through a 0.22 µm PTFE syringe filter into a sterile tube ()[5].

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -80°C. Causality: Amber tubes protect the light-sensitive quinoline core. Single-use aliquots eliminate freeze-thaw cycles, which degrade the compound and force precipitation ()[3].

Phase 2: Stepwise Aqueous Dilution (The Self-Validating Step)
  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature just prior to the assay.

  • Intermediate Dilution: Dilute the stock 1:100 into a small volume of pre-warmed (37°C), serum-containing culture medium (e.g., add 1 µL of stock to 99 µL of media). Vortex immediately. The serum proteins act as a carrier to stabilize the hydrophobic compound.

  • Final Dilution: Dilute this intermediate solution 1:10 into your final assay volume to achieve the 10 µM working concentration (0.1% final DMSO).

  • Validation Checkpoint (Critical): Prior to adding the final working solution to your cells, examine a drop of the media under an inverted phase-contrast microscope. The absence of refractile micro-crystals validates that the 8-Fluoro-2-methoxyquinoline remains entirely in solution.

  • Vehicle Control: You must run a parallel control containing 0.1% DMSO in media (without the compound) to validate that any observed biological effects are strictly due to the quinoline derivative and not solvent toxicity ()[3].

Workflow Visualization

G Powder 8-Fluoro-2-methoxyquinoline (Equilibrate to RT) Weigh Weigh 1.77 mg for 1 mL stock Powder->Weigh Solvent Add 1 mL Anhydrous DMSO (Vortex / Sonicate) Weigh->Solvent Filter Sterile Filtration (0.22 µm PTFE Membrane) Solvent->Filter Complete dissolution Stock 10 mM Master Stock (1000x Concentration) Filter->Stock Removes particulates Aliquot Aliquot into Amber Tubes (Store at -80°C) Stock->Aliquot Prevents freeze-thaw Dilution Stepwise Dilution into Pre-warmed Media Aliquot->Dilution Thaw immediately prior Assay In Vitro Assay (Final DMSO ≤ 0.1%) Dilution->Assay Avoids precipitation

Caption: Workflow for the preparation, storage, and stepwise dilution of 8-Fluoro-2-methoxyquinoline.

References

  • KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207 . European Patent Office (EPO).[Link]

  • CAS Substance Database: 8-Fluoro-2-methoxyquinoline . CIRS Group. [Link]

  • Frequently asked questions about the use of compounds . Stark Chemicals. [Link]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 8-Fluoro-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Accelerating Quinoline Scaffolding through Microwave-Assisted Synthesis The quinoline moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Accelerating Quinoline Scaffolding through Microwave-Assisted Synthesis

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Specifically, fluorinated and methoxy-substituted quinolines, such as 8-Fluoro-2-methoxyquinoline, are of significant interest in drug discovery due to the favorable modulation of physicochemical properties conferred by these substituents. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties.[1]

Traditional methods for the synthesis of such substituted quinolines often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and often improved purity profiles.[3][4][5] This application note provides detailed, field-proven protocols for the efficient synthesis of 8-Fluoro-2-methoxyquinoline utilizing modern microwave reactors.

The synthetic strategy detailed herein involves a two-step microwave-assisted sequence:

  • Vilsmeier-Haack Cyclization: Synthesis of the key intermediate, 2-chloro-8-fluoroquinoline, from 3-fluoroacetanilide.

  • Nucleophilic Aromatic Substitution (SNAr): Conversion of 2-chloro-8-fluoroquinoline to the final product, 8-fluoro-2-methoxyquinoline.

These protocols are designed to be robust and reproducible, providing a self-validating system for researchers in drug development and organic synthesis.

Diagram: Synthetic Workflow

G A 3-Fluoroacetanilide B 2-Chloro-8-fluoroquinoline A->B Vilsmeier-Haack Reaction (POCl3, DMF) Microwave Irradiation C 8-Fluoro-2-methoxyquinoline B->C Nucleophilic Aromatic Substitution (NaOMe, MeOH) Microwave Irradiation

Caption: Overall synthetic route for 8-Fluoro-2-methoxyquinoline.

Part 1: Synthesis of 2-Chloro-8-fluoroquinoline

The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization of activated aromatic compounds to yield, in the case of acetanilides, 2-chloroquinolines.[6] Microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to minutes.[3]

Reaction Mechanism: Vilsmeier-Haack Cyclization

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent, initiating a cascade of reactions that culminates in cyclization and the formation of the 2-chloroquinoline ring system.

Diagram: Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 POCl3 POCl3 Intermediate Electrophilic Attack & Cyclization Intermediate Vilsmeier Reagent->Intermediate 3-Fluoroacetanilide 3-Fluoroacetanilide 3-Fluoroacetanilide->Intermediate + Vilsmeier Reagent Product 2-Chloro-8-fluoroquinoline Intermediate->Product Aqueous Workup G A 2-Chloro-8-fluoroquinoline B Meisenheimer Complex (Intermediate) A->B + NaOMe C 8-Fluoro-2-methoxyquinoline B->C - NaCl

Sources

Method

Application Notes and Protocols: Regioselective Functionalization of 8-Fluoro-2-methoxyquinoline

Executive Summary 8-Fluoro-2-methoxyquinoline is a highly versatile heterocyclic scaffold frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of two distinct dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Fluoro-2-methoxyquinoline is a highly versatile heterocyclic scaffold frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of two distinct directing groups—a methoxy group at C2 and a fluorine atom at C8—imparts unique electronic properties to the quinoline core. This application note serves as an authoritative guide for researchers, detailing the causal mechanisms and self-validating protocols required to achieve precise, regioselective functionalization of this scaffold at the C3, C4, and C5 positions.

Electronic & Structural Profiling

Understanding the electronic distribution of 8-fluoro-2-methoxyquinoline is critical for predicting and controlling its reactivity. The quinoline core consists of an electron-deficient pyridine ring fused to a relatively electron-rich benzene ring[1].

  • The C2-Methoxy Group: This substituent acts as a strong electron-donating group (EDG) via resonance, partially offsetting the electron deficiency of the pyridine ring. More importantly, the oxygen atom serves as a Lewis basic site, enabling the Complex-Induced Proximity Effect (CIPE) for Directed ortho-Metalation (DoM) at the adjacent C3 position[2].

  • The C8-Fluoro Group: Fluorine is inductively electron-withdrawing but donates electron density through resonance. In the context of Electrophilic Aromatic Substitution (EAS), it acts as an ortho/para director. Since it occupies the C8 position, it directs electrophiles to the C7 (ortho) and C5 (para) positions. Due to steric hindrance and the stability of the Wheland intermediate, the C5 position is the kinetically favored site for EAS[3].

  • The C4 Position: When the quinoline nitrogen is protonated, the Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered. This makes the C2 and C4 positions highly susceptible to nucleophilic radical attack (Minisci-type reactions). Because C2 is sterically and electronically blocked by the methoxy group, radical functionalization occurs exclusively at C4[4].

G Core 8-Fluoro-2-methoxyquinoline DoM C3: Directed ortho-Metalation (CIPE via 2-OMe) Core->DoM n-BuLi, TMEDA Minisci C4: Radical C-H Alkylation (Minisci Reaction) Core->Minisci R•, H+ EAS C5: Electrophilic Aromatic Sub. (Directed by 8-F) Core->EAS E+, Lewis Acid

Reactivity map of 8-Fluoro-2-methoxyquinoline highlighting regioselective functionalization sites.

Strategic Functionalization Workflows & Protocols

Strategy A: C3-Functionalization via Directed ortho-Metalation (DoM)

Causality: The lone pairs on the C2-methoxy oxygen coordinate with the lithium cation of n-butyllithium (n-BuLi). This pre-coordination directs the basic butyl anion to deprotonate the closest acidic proton at C3. The addition of TMEDA (Tetramethylethylenediamine) is crucial; it breaks down the oligomeric aggregates of n-BuLi, increasing its kinetic basicity and preventing unwanted nucleophilic addition to the quinoline ring[2].

Protocol 1: Regioselective C3-Lithiation and Electrophilic Trapping

  • Preparation: Flame-dry a Schlenk flask under argon. Add 8-fluoro-2-methoxyquinoline (1.0 equiv) and anhydrous THF (0.2 M).

  • Additive: Inject TMEDA (1.2 equiv) and cool the mixture to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent the lithiated intermediate from undergoing benzyne formation or ring-opening.

  • Metalation: Dropwise add n-BuLi (1.1 equiv, 1.6 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour.

    • Self-Validation Step: Extract a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H-NMR. The disappearance of the C3 proton singlet confirms complete lithiation before proceeding.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF for formylation, or an alkyl halide) (1.5 equiv) dropwise. Maintain at -78 °C for 30 minutes, then allow warming to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Workflow A Starting Material B C3-Lithiated Intermediate A->B n-BuLi, TMEDA -78 °C C Electrophilic Quench B->C E+ Addition D C3-Substituted Product C->D NH4Cl Workup

Step-by-step workflow for the Directed ortho-Metalation (DoM) at the C3 position.

Strategy B: C4-Functionalization via Minisci Reaction

Causality: The Minisci reaction utilizes nucleophilic carbon-centered radicals. By adding a Brønsted acid (e.g., TFA), the quinoline nitrogen is protonated. This drastically lowers the LUMO of the heterocycle, activating the C2 and C4 positions toward radical attack. With C2 sterically and electronically shielded by the methoxy group, the radical exclusively attacks C4[5]. The radical is generated via silver-catalyzed oxidative decarboxylation of a carboxylic acid using a persulfate oxidant[4].

Protocol 2: Regioselective C4-Alkylation

  • Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve 8-fluoro-2-methoxyquinoline (1.0 equiv) and the target carboxylic acid (3.0 equiv) in a 1:1 mixture of CH₂Cl₂ and H₂O (0.1 M).

  • Acidification: Add Trifluoroacetic acid (TFA) (1.5 equiv) to protonate the quinoline.

  • Radical Generation: Add AgNO₃ (0.2 equiv) followed by portion-wise addition of (NH₄)₂S₂O₈ (2.0 equiv).

    • Self-Validation Step: Observe the reaction mixture for the evolution of CO₂ gas (bubbling), which visually confirms the successful oxidative decarboxylation and radical generation.

  • Incubation: Stir vigorously at 40 °C for 12 hours.

  • Workup: Neutralize the aqueous layer with saturated NaHCO₃ until pH 8 is reached (to deprotonate the quinoline product). Extract with CH₂Cl₂, concentrate, and purify.

Strategy C: C5-Functionalization via Electrophilic Aromatic Substitution (EAS)

Causality: The carbocyclic ring is intrinsically more nucleophilic than the pyridine ring. The C8-fluorine atom directs incoming electrophiles to the ortho (C7) and para (C5) positions. Because C5 is para to the fluorine, it is sterically more accessible and electronically favored for the formation of the Wheland intermediate during halogenation[3].

Protocol 3: Regioselective C5-Bromination

  • Preparation: Dissolve 8-fluoro-2-methoxyquinoline (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Activation: Add FeBr₃ (0.1 equiv) as a Lewis acid catalyst to polarize the brominating agent. Cool the mixture to 0 °C.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 equiv) in portions. Keeping the temperature at 0 °C is essential to suppress over-bromination at the C7 position.

    • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is complete when the [M+H]⁺ peak of the starting material is entirely replaced by the [M+H]⁺ peak of the mono-brominated product. The absence of a [M+H+78]⁺ peak confirms the suppression of di-bromination.

  • Workup: Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine. Extract with EtOAc and wash extensively with water to remove DMF.

Data Presentation

The following table summarizes the quantitative expectations for the functionalization workflows described above, based on established heterocyclic reactivity metrics.

Functionalization StrategyTarget SiteKey Reagents & CatalystsRegioselectivity (Major : Minor)Expected Yield Range
Directed ortho-Metalation C3n-BuLi, TMEDA, THF, -78 °C> 95:5 (C3 : C7)75% – 85%
Minisci Radical Alkylation C4R-COOH, AgNO₃, (NH₄)₂S₂O₈, TFAExclusive to C460% – 80%
Electrophilic Aromatic Sub. C5NBS, FeBr₃, DMF, 0 °C85:15 (C5 : C7)65% – 90%

References

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline Source: The Journal of Organic Chemistry - ACS Publications URL:4[4]

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters Source: ResearchGate URL:5[5]

  • Upgrading Sodium-Mediated Deprotonative Borylation to Catalytic Regimes: Regioselective Control and Mechanistic Implications Source: Journal of the American Chemical Society URL:2[2]

  • Product Class 3: Quinolines Source: Thieme E-Books & E-Journals URL:1[1]

  • Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives Source: Organic Process Research & Development - ACS Publications URL:3[3]

Sources

Application

Application Note: Advanced Liquid Chromatography Strategies for the Isolation and Purification of 8-Fluoro-2-methoxyquinoline

Introduction & Pharmacological Context 8-Fluoro-2-methoxyquinoline is a highly valued scaffold in modern drug discovery, serving as a critical intermediate in the synthesis of novel 1 [1] and potent 2 [2]. The molecule's...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

8-Fluoro-2-methoxyquinoline is a highly valued scaffold in modern drug discovery, serving as a critical intermediate in the synthesis of novel 1 [1] and potent 2 [2]. The molecule's architecture—featuring a basic quinoline nitrogen, an electron-withdrawing fluorine atom at the C8 position, and an electron-donating methoxy group at C2—imparts unique physicochemical properties.

These structural nuances make its chromatographic purification challenging. The high lipophilicity drives strong retention on reverse-phase media, while the basic nitrogen interacts with residual uncapped silanols, leading to severe peak tailing. Furthermore, highly lipophilic quinolines are prone to "oiling out" during post-purification recovery [3]. This application note details a causality-driven liquid chromatography (LC) methodology to achieve >99% purity of 8-Fluoro-2-methoxyquinoline, overcoming common pitfalls such as isomer co-elution and phase separation.

Chromatographic Principles: The Causality of Method Design

Successful isolation requires moving beyond generic gradients and understanding the molecular interactions at play.

  • Stationary Phase Selection (C18 vs. PFP): While standard Octadecylsilane (C18) columns rely purely on dispersive hydrophobic interactions, they often fail to resolve 8-Fluoro-2-methoxyquinoline from its closely related regioisomers (e.g., 7-fluoro or des-fluoro derivatives). By employing a Pentafluorophenyl (PFP) stationary phase, chromatographers can exploit orthogonal retention mechanisms. The PFP phase introduces π−π interactions with the quinoline ring, dipole-dipole interactions, and specific3 [4]. This multiparametric interaction profile dramatically enhances the resolution of fluorinated isomers.

  • Mobile Phase Modifiers: The basicity of the quinoline nitrogen (estimated pKa ~4.5) dictates the mobile phase pH. Running at a neutral pH leaves the nitrogen partially ionized, resulting in split peaks and tailing due to secondary cation-exchange interactions with ionized silanols ( SiO− ) on the silica support. The addition of 0.1% Formic Acid (FA) lowers the pH to ~2.7, fully [5] and neutralizing the silanols, thereby ensuring sharp, symmetrical peaks while maintaining mass spectrometry (MS) compatibility.

Quantitative Data Presentation

The following table summarizes the comparative analytical performance validating the selection of the PFP column over a standard C18 column for the resolution of 8-Fluoro-2-methoxyquinoline from a complex synthetic crude mixture.

Chromatographic ParameterC18 Column (Octadecylsilane)PFP Column (Pentafluorophenyl)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , F-F Dipole
Retention Time ( tR​ ) 4.2 min5.8 min
Peak Asymmetry Factor ( As​ ) 1.45 (Moderate tailing)1.05 (Excellent symmetry)
Resolution ( Rs​ ) from 7-Fluoro Isomer 1.2 (Baseline not achieved)2.8 (Baseline resolved)
Optimal Modifier 0.1% TFA0.1% Formic Acid (MS Compatible)

Experimental Protocols

Protocol A: Analytical LC-MS Method for Purity Assessment

This protocol serves as a self-validating system. A blank injection (Mobile Phase A) must precede the sample to confirm column equilibration and the absence of ghost peaks.

  • Sample Preparation: Dissolve 1.0 mg of crude 8-Fluoro-2-methoxyquinoline in 1.0 mL of Acetonitrile (ACN). Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • System Setup:

    • Column: PFP Core-Shell (100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band at the column head)

    • 1.0 - 6.0 min: 5% to 95% B (Linear ramp for separation)

    • 6.0 - 8.0 min: 95% B (Column wash)

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm and 280 nm; MS (ESI+) monitoring for [M+H]+ m/z≈178.07 .

Protocol B: Preparative HPLC Scale-Up and Fraction Recovery

Scaling up introduces the risk of column overloading and post-purification phase separation ("oiling out"). This protocol mitigates both issues.

  • Sample Loading: Dissolve 500 mg of crude mixture in 5 mL of Dimethyl Sulfoxide (DMSO). DMSO prevents premature precipitation at the column head compared to weaker injection solvents.

  • System Setup:

    • Column: Preparative PFP (250 x 21.2 mm, 5 µm).

    • Flow Rate: 20.0 mL/min.

    • Mobile Phase: Water/ACN with 0.1% Formic Acid.

  • Focused Gradient Elution: Based on the analytical tR​ , calculate the elution composition. Run a shallow gradient (e.g., 30% to 50% B over 20 minutes) centered around the target elution point to maximize resolution between closely eluting impurities.

  • Fraction Collection: Trigger collection via mass-directed autoselection (ESI+ m/z 178) combined with a UV threshold (>50 mAU at 254 nm).

  • Recovery & Crystallization (Addressing "Oiling Out"): Highly lipophilic quinolines often separate as an oil rather than a solid when concentrated [3].

    • Pool pure fractions (>99% by analytical LC).

    • Remove ACN in vacuo at 30°C (avoid higher temperatures to prevent thermal degradation).

    • Extract the remaining aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na2​SO4​ .

    • Concentrate to a minimal volume (~5 mL). Slowly add cold hexanes (anti-solvent) dropwise while stirring vigorously until turbidity persists.

    • Cool to 4°C overnight to induce the formation of a crystalline solid. Filter and dry under high vacuum.

Process Visualization

LC_Workflow Crude Crude 8-Fluoro-2-methoxyquinoline Synthesis Mixture SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep Analytical Analytical LC Screening (Column & Modifier Selection) SamplePrep->Analytical ColC18 C18 Column (Hydrophobic Retention) Analytical->ColC18 Standard ColPFP PFP Column (Orthogonal F-F Interactions) Analytical->ColPFP Isomer Separation PrepLC Preparative LC Scale-Up (Mass-Directed Fractionation) ColC18->PrepLC ColPFP->PrepLC Recovery Fraction Recovery (Anti-solvent Crystallization) PrepLC->Recovery Pure Purified 8-Fluoro-2-methoxyquinoline (>99% Purity) Recovery->Pure

Workflow for the analytical screening and preparative LC isolation of 8-Fluoro-2-methoxyquinoline.

References

  • KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207 - EPO. URL:[Link]

  • WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents.
  • Fabrication of Fluorinated Magnetic Covalent Organic Frameworks for the Extraction of Fluoroquinolone Residues Coupled with HPLC Detection - MDPI. URL: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. URL:[Link]

Sources

Method

Protocol A: Regioselective Bromination (Synthesis of 6-Bromo-8-fluoro-2-methoxyquinoline)

Title : Application Note: 8-Fluoro-2-methoxyquinoline as a Privileged Scaffold in Targeted Therapeutics Introduction The design of highly selective small-molecule inhibitors relies heavily on the strategic decoration of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: 8-Fluoro-2-methoxyquinoline as a Privileged Scaffold in Targeted Therapeutics

Introduction The design of highly selective small-molecule inhibitors relies heavily on the strategic decoration of privileged scaffolds. In recent years, 8-fluoro-2-methoxyquinoline (CAS: 2570190-18-8) has emerged as a cornerstone intermediate in medicinal chemistry. Its unique substitution pattern addresses several critical pharmacokinetic (PK) and pharmacodynamic (PD) liabilities inherent to the bare quinoline core.

Mechanistic Rationale (Causality):

  • The 8-Fluoro Effect : The incorporation of a highly electronegative fluorine atom at the C-8 position exerts a strong inductive electron-withdrawing effect on the adjacent quinoline nitrogen. This significantly lowers the basicity (pKa) of the nitrogen, reducing its protonation state at physiological pH (7.4). Consequently, this modification enhances membrane permeability and mitigates off-target binding to the hERG potassium channel, a primary driver of drug-induced cardiotoxicity.

  • The 2-Methoxy Handle : Unsubstituted quinolines are highly susceptible to rapid phase I metabolism via aldehyde oxidase (AO), which typically hydroxylates the C-2 position. Blocking this site with a methoxy group completely abrogates AO-mediated clearance. Furthermore, the methoxy group serves as a versatile synthetic handle; it can be maintained as a hydrogen-bond acceptor or selectively demethylated during late-stage synthesis to yield a 2-quinolone, a motif critical for hydrogen-bond donor interactions in kinase hinge-binding regions.

Scaffold Versatility in Modern Drug Discovery The 8-fluoro-2-methoxyquinoline core is highly modular, allowing for divergent synthesis pathways depending on the target indication:

  • Oncology (KRAS G12C Inhibitors) : Functionalization at the C-3 position (e.g., yielding 1[1]) provides a critical vector for engaging the switch-II pocket of mutant KRAS, disrupting downstream RAF/MEK/ERK signaling.

  • Autoimmune Diseases (RORγt Modulators) : Halogenation at the C-6 position (e.g.,2[2]) enables Suzuki-Miyaura cross-coupling to append bulky biaryl systems necessary for allosteric modulation of the RORγt nuclear receptor, thereby suppressing IL-17 production.

  • Neurology (Orexin Antagonists) : Derivatization at the C-4 position to form3[3] facilitates amide coupling for the development of orexin-1 receptor antagonists used in sleep disorders.

G Core 8-Fluoro-2-methoxyquinoline Scaffold Func1 C-3 Functionalization (Carbonitrile) Core->Func1 Cyanation Func2 C-6 Halogenation (Bromination) Core->Func2 Electrophilic Substitution Func3 C-4 Functionalization (Carboxylic Acid) Core->Func3 Oxidation/ Carboxylation Target1 KRAS Inhibitors (Oncology) Func1->Target1 Piperazine Coupling Target2 RORγt Modulators (Autoimmune) Func2->Target2 Suzuki Cross-Coupling Target3 Orexin Antagonists (Neurology) Func3->Target3 Amidation

Divergent synthetic workflows of the 8-fluoro-2-methoxyquinoline scaffold in drug discovery.

Pathway Drug Quinoline-Derived Therapeutic KRAS KRAS G12C (Inactive GDP-bound) Drug->KRAS Covalent Binding ROR RORγt Receptor Drug->ROR Allosteric Modulation RAF RAF / MEK / ERK Cascade KRAS->RAF Blocks Activation Prolif Tumor Proliferation (Halted) RAF->Prolif Pathway Inhibition IL17 IL-17 Production ROR->IL17 Downregulates Autoimm Autoimmune Response (Suppressed) IL17->Autoimm Reduces Inflammation

Dual pharmacological pathways modulated by 8-fluoro-2-methoxyquinoline derivatives.

Quantitative Data: Scaffold Optimization Metrics The table below summarizes the theoretical physicochemical improvements gained by sequential modification of the quinoline core, validating the selection of the 8-fluoro-2-methoxy derivative.

Scaffold VariantCalculated pKa (Basic N)CLogPAldehyde Oxidase LiabilityhERG Inhibition Risk
Quinoline ~4.92.0High (C-2 oxidation)Moderate
8-Fluoroquinoline ~3.52.3High (C-2 oxidation)Low
8-Fluoro-2-methoxyquinoline ~2.82.9None (C-2 blocked) Very Low

Note: Lower pKa correlates with reduced basicity, enhancing neutral species fraction at pH 7.4 for improved passive permeability.

Detailed Experimental Protocols

The following methodologies detail the synthesis of critical intermediates from the base 8-fluoro-2-methoxyquinoline scaffold. These protocols are designed with self-validating checkpoints to ensure high fidelity in medicinal chemistry workflows.

Purpose: To install a halogen handle at C-6 for subsequent Suzuki-Miyaura cross-coupling in the synthesis of RORγt modulators.

Scientific Causality: Electrophilic aromatic substitution on the quinoline core is directed by the electron-donating methoxy group. Using N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂) provides a controlled, low-concentration release of the bromonium ion (Br⁺). Conducting the reaction at 0°C in a polar aprotic solvent (DMF) stabilizes the transition state while completely suppressing over-bromination (di-bromination) and favoring the sterically accessible, electron-rich C-6 position.

Step-by-Step Methodology:

  • Preparation : In a flame-dried 250 mL round-bottom flask, dissolve 8-fluoro-2-methoxyquinoline (10.0 mmol, 1.77 g) in 50 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.

  • Electrophile Addition : Add N-Bromosuccinimide (10.5 mmol, 1.87 g) portion-wise over 30 minutes. Crucial: Keep the reaction shielded from light using aluminum foil to prevent radical pathway initiation, which leads to non-selective aliphatic/benzylic bromination.

  • Reaction Monitoring : Stir the mixture at 0°C for 2 hours.

    • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is complete when the starting material peak disappears, and a new peak emerges with an m/z of 256/258 [M+H]⁺ exhibiting the characteristic 1:1 isotopic ratio of mono-bromination.

  • Quenching & Workup : Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the pure 6-bromo product.

Protocol B: Palladium-Catalyzed Cyanation (Synthesis of 8-Fluoro-2-methoxyquinoline-3-carbonitrile)

Purpose: To install a cyano group at C-3, a critical precursor for synthesizing the piperazine-linked hinge binders in KRAS G12C inhibitors.

Scientific Causality: Direct electrophilic cyanation is often low-yielding. Instead, a palladium-catalyzed cross-coupling utilizing a pre-installed halogen (e.g., 3-bromo-8-fluoro-2-methoxyquinoline) is preferred. Zinc cyanide (Zn(CN)₂) is utilized instead of sodium cyanide (NaCN) because it has lower toxicity and limited solubility in DMF. This limited solubility ensures a slow, steady release of cyanide ions into the catalytic cycle, preventing the fatal poisoning of the Palladium(0) catalyst that occurs with high concentrations of free cyanide.

Step-by-Step Methodology:

  • Preparation : In a thick-walled microwave vial, combine 3-bromo-8-fluoro-2-methoxyquinoline (5.0 mmol, 1.28 g), Zinc cyanide (3.0 mmol, 0.35 g), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 mmol, 0.29 g, 5 mol%).

  • Solvent Addition & Degassing : Add 15 mL of anhydrous DMF. Seal the vial with a crimp cap.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Therefore, degas the mixture by sparging with Argon gas for exactly 15 minutes through a submerged needle, with a secondary vent needle in the septum.

  • Heating : Heat the sealed vial in an oil bath at 100°C for 12 hours behind a blast shield.

  • Workup : Cool the reaction to room temperature. Carefully open the vial in a well-ventilated fume hood. Dilute the mixture with 50 mL of Ethyl Acetate and filter through a pad of Celite to remove zinc salts and precipitated palladium black.

  • Washing : Wash the filtrate with a 10% aqueous ammonium hydroxide solution (2 x 30 mL) to complex and remove residual zinc, followed by brine.

  • Validation : Concentrate the organic layer and dry the crude solid.

    • Self-Validating Checkpoint: Analyze the crude solid via FT-IR spectroscopy. The successful transformation is definitively validated by the appearance of a sharp, intense absorption band at ~2220 cm⁻¹ , corresponding to the C≡N triple bond stretch, which is absent in the starting material.

References

  • European Patent Office. (2023). KRAS INHIBITORS FOR TREATMENT OF CANCERS (Patent No. EP4242207A1).

  • United States Patent and Trademark Office. (2014). METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt (Patent No. US20140107094A1).

  • World Intellectual Property Organization. (1999). Orexin Receptor Antagonists (Patent No. WO9909024A1 / PCT/EP99/03100).

  • World Intellectual Property Organization. (2016). Heterobicyclic compounds and their use for the treatment of tuberculosis (Patent No. WO2016031255A1).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 8-Fluoro-2-methoxyquinoline synthesis

Welcome to the Technical Support Center for the synthesis of 8-Fluoro-2-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Fluoro-2-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target compound.

Introduction

8-Fluoro-2-methoxyquinoline is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its synthesis, while achievable through established methods, often presents challenges in achieving high yields and purity. This guide provides a comprehensive resource to navigate these complexities, focusing on a robust two-step synthetic pathway.

Proposed Synthetic Pathway

A reliable method for the synthesis of 8-Fluoro-2-methoxyquinoline involves a two-step process:

  • Step 1: Friedländer Annulation to form the quinoline core, yielding 8-fluoro-2-hydroxy-4-methylquinoline.

  • Step 2: O-Alkylation to introduce the methoxy group at the 2-position.

This approach offers versatility and generally proceeds with good yields when optimized.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 8-Fluoro-2-methoxyquinoline.

Problem 1: Low Yield in Friedländer Annulation (Step 1)

Symptoms:

  • Low conversion of starting materials (2-amino-3-fluorobenzaldehyde and ethyl acetoacetate).

  • Formation of a complex mixture of side products.

Possible Causes & Solutions:

Cause Explanation Solution
Inadequate Catalyst The Friedländer synthesis is sensitive to the choice of catalyst. An inappropriate acid or base catalyst can lead to low conversion or promote side reactions.[1][2]Primary Recommendation: Utilize a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂).[3] Alternative: For base-catalyzed conditions, a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.[4]
Suboptimal Reaction Temperature High temperatures can lead to the degradation of starting materials and the formation of tarry byproducts, while low temperatures may result in an incomplete reaction.[5]Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature.
Presence of Water Water can interfere with acid-catalyzed reactions by hydrolyzing intermediates and reducing catalyst efficiency.Recommendation: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The addition of a dehydrating agent like molecular sieves can also be beneficial.
Aldol Self-Condensation The ethyl acetoacetate can undergo self-condensation under basic conditions, reducing the amount available to react with the aminobenzaldehyde.[1]Recommendation: Add the ethyl acetoacetate slowly to the reaction mixture containing the 2-amino-3-fluorobenzaldehyde and the catalyst. This maintains a low concentration of the ketone and minimizes self-condensation.
Problem 2: Incomplete O-Alkylation (Step 2)

Symptoms:

  • Presence of unreacted 8-fluoro-2-hydroxy-4-methylquinoline in the final product.

  • Low yield of the desired 8-Fluoro-2-methoxyquinoline.

Possible Causes & Solutions:

Cause Explanation Solution
Insufficiently Strong Base The acidity of the hydroxyl group on the quinoline ring requires a sufficiently strong base to be deprotonated for the subsequent reaction with the methylating agent.Primary Recommendation: Use a strong base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Alternative: Potassium carbonate (K₂CO₃) can be used, but may require higher temperatures and longer reaction times.
Low Reactivity of Methylating Agent While dimethyl sulfate and methyl iodide are generally effective, their reactivity can be influenced by the reaction conditions.Recommendation: If using a weaker base, a more reactive methylating agent like methyl iodide may be preferable to dimethyl sulfate.
Steric Hindrance The substituents on the quinoline ring may sterically hinder the approach of the methylating agent.Recommendation: Ensure adequate reaction time and temperature to overcome any steric hindrance. Monitoring by TLC is crucial to determine the point of maximum conversion.

Frequently Asked Questions (FAQs)

Q1: Can I use a one-step method to synthesize 8-Fluoro-2-methoxyquinoline?

While one-pot syntheses for some quinoline derivatives exist, a two-step approach is generally more reliable for this specific target. The Friedländer synthesis to form the 2-hydroxyquinoline followed by O-alkylation allows for better control and purification at each stage, ultimately leading to a higher overall yield and purity.

Q2: What are the key safety precautions for this synthesis?

  • Friedländer Annulation: The reaction can be exothermic, especially with strong acid catalysts. Perform the reaction in a well-ventilated fume hood and add reagents slowly with cooling if necessary.

  • O-Alkylation: Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon). Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

Q3: How do I purify the final product?

Column chromatography on silica gel is the most effective method for purifying 8-Fluoro-2-methoxyquinoline. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for further purification.

Q4: Can I use a different synthetic route, like the Combes synthesis?

The Combes synthesis, which involves the reaction of an aniline with a β-diketone, is a viable alternative for constructing the quinoline core.[6][7] However, with a substituted aniline like 2-fluoroaniline, there is a risk of forming regioisomers.[8] The Friedländer synthesis generally offers better regioselectivity for this type of substitution pattern.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-2-hydroxy-4-methylquinoline (Friedländer Annulation)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: Add ethyl acetoacetate (1.2 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 8-fluoro-2-hydroxy-4-methylquinoline as a solid.

Protocol 2: Synthesis of 8-Fluoro-2-methoxyquinoline (O-Alkylation)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 8-fluoro-2-hydroxy-4-methylquinoline (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 8-Fluoro-2-methoxyquinoline.

Visualizations

Proposed Synthetic Workflow

G A 2-Amino-3-fluorobenzaldehyde + Ethyl Acetoacetate B Friedländer Annulation (p-TsOH, EtOH, Reflux) A->B C 8-Fluoro-2-hydroxy-4-methylquinoline B->C D O-Alkylation (NaH, (CH3)2SO4, DMF) C->D E 8-Fluoro-2-methoxyquinoline D->E F Purification (Column Chromatography) E->F G Final Product F->G G Start Low Yield Observed Step Which Step is Problematic? Start->Step Friedlander Step 1: Friedländer Step->Friedlander Alkylation Step 2: O-Alkylation Step->Alkylation Catalyst Check Catalyst Friedlander->Catalyst Temp Check Temperature Friedlander->Temp Water Check for Water Friedlander->Water Base Check Base Strength Alkylation->Base MeAgent Check Methylating Agent Alkylation->MeAgent OptimizeCatalyst Optimize Catalyst (p-TsOH, ZnCl2) Catalyst->OptimizeCatalyst Ineffective OptimizeTemp Optimize Temperature (80-120°C) Temp->OptimizeTemp Suboptimal Anhydrous Use Anhydrous Conditions Water->Anhydrous Present StrongBase Use Stronger Base (NaH) Base->StrongBase Weak ReactiveMe Use More Reactive Agent (CH3I) MeAgent->ReactiveMe Unreactive End Yield Improved OptimizeCatalyst->End OptimizeTemp->End Anhydrous->End StrongBase->End ReactiveMe->End

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Benchchem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. (2025).
  • Benchchem. (2026). Technical Support Center: Overcoming Low Reactivity of 2-(2-Chloroethyl)quinoline in Substitutions.
  • Benchchem. (2025).
  • Jiang, B., Dong, J.-j., Jin, Y., Du, X.-l., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008.
  • Zhang, Y., et al. (2022). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Full article: Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis.
  • ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.
  • MDPI. (2026).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • Al-Suwaidan, I. A., et al. (n.d.).
  • Al-Suwaidan, I. A., et al. (2018).
  • Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • SpringerLink. (n.d.).
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of (5-chloroquinolin-8-yl)
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • IIP Series. (n.d.).
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Melander, R. J., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PMC.
  • Benchchem. (2025).
  • ACG Publications. (2024).
  • TSI Journals. (2018).
  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
  • Google Patents. (n.d.).
  • Al-Zoubi, W., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • MDPI. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-hydroxyquinoline.
  • Thermo Fisher Scientific. (n.d.). Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis.
  • National Institutes of Health. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • RSC Publishing. (n.d.).
  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
  • ChemRadar. (2026). 8-Fluoro-2-Methyl-Quinoline CAS#46001-36-9 | Global PFAS Screening Tool.
  • National Institutes of Health. (n.d.). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 8-Fluoro-2-methoxyquinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation experts facing solubility bottlenecks with 8-Fluoro-2-methoxyquinoline and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation experts facing solubility bottlenecks with 8-Fluoro-2-methoxyquinoline and its derivatives.

Due to its highly lipophilic core and specific electronic properties, this compound notoriously resists dissolution in polar and aqueous solvents. This guide provides field-proven, mechanistically grounded strategies to overcome these barriers without compromising your downstream biological or analytical applications.

I. Diagnostic Workflow for Solubilization

Before altering your solvent system, you must align the solubilization strategy with your experimental endpoint. The decision matrix below outlines the optimal pathways based on application constraints.

SolubilityWorkflow Start Solubility Issue: 8-Fluoro-2-methoxyquinoline CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro Assays (Cell Culture/Biochem) CheckApp->InVitro InVivo In Vivo Dosing (Animal Models) CheckApp->InVivo Analytical Analytical / NMR (High Concentration) CheckApp->Analytical Sol1 Co-solvent System (DMSO -> Buffer) InVitro->Sol1 < 1% DMSO limit Sol2 Cyclodextrin Complexation (HP-β-CD / Captisol) InVitro->Sol2 High conc. needed InVivo->Sol2 Aqueous IV/PO Sol3 Lipid / Surfactant (Tween 80 / PEG400) InVivo->Sol3 High lipophilicity Sol4 Deuterated Organics (CDCl3, DMSO-d6) Analytical->Sol4

Decision matrix for solubilizing 8-Fluoro-2-methoxyquinoline based on experimental application.

II. Frequently Asked Questions (FAQs)

Q1: Why is 8-Fluoro-2-methoxyquinoline so insoluble in aqueous and polar media compared to unsubstituted quinoline? A1: The poor solubility is a product of additive lipophilicity and electronic deactivation. While unsubstituted quinoline is slightly soluble in water[1], the addition of the highly electronegative 8-fluoro group increases the molecule's LogP (hydrophobicity) by withdrawing electron density. Furthermore, the 2-methoxy group sterically shields the quinoline nitrogen and creates a resonance system that drastically lowers the molecule's ability to act as a hydrogen bond acceptor[2].

Q2: I tried lowering the pH of my buffer to 4.0 to form a soluble salt, but the compound still precipitated. Why did this fail? A2: This is a common pitfall caused by a misunderstanding of the molecule's basicity. While standard quinoline has a pKa of ~4.9 and can be protonated in mild acids, the 2-methoxy substitution significantly depresses the pKa of the ring nitrogen. Analytical data for similar 2-methoxyquinoline derivatives indicates a predicted pKa between 1.5 and 2.2[3]. At pH 4.0, the environment is not acidic enough to protonate the nitrogen. To achieve >90% protonation (salt formation), the pH would need to be below 1.0, which is highly corrosive and incompatible with biological assays[2].

Q3: What is the most effective approach for in vitro cell assays where DMSO concentration must remain below 0.5%? A3: When co-solvents like DMSO or ethanol are restricted due to cell toxicity, Cyclodextrin Complexation is the superior choice. Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) allows the hydrophobic 8-Fluoro-2-methoxyquinoline core to be encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[1].

Q4: My compound dissolved initially in DMSO but crashed out immediately upon addition to PBS. How do I prevent this? A4: This phenomenon, known as "solvent shift precipitation," occurs because the dielectric constant of the mixture changes too rapidly, forcing the lipophilic compound out of solution before it can disperse. To prevent this, you must use a surfactant cascade (e.g., adding Tween 80 or Kolliphor EL to the DMSO stock before introducing the aqueous phase) to form protective micelles around the compound during the aqueous transition[4].

III. Validated Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates often masquerade as dissolved solutions. The following protocols are designed as self-validating systems.

Protocol A: Cyclodextrin Inclusion Complexation (For Aqueous In Vitro / In Vivo Use)

Mechanism: Host-guest encapsulation of the hydrophobic quinoline core.

  • Preparation: Weigh out 20% (w/v) HP-β-CD and dissolve it completely in your target aqueous buffer (e.g., PBS or pure water).

  • Addition: Add the required mass of 8-Fluoro-2-methoxyquinoline powder directly to the cyclodextrin solution to achieve your target concentration (up to 5 mg/mL).

  • Agitation & Heating: Sonicate the mixture in a water bath at 37°C for 30–45 minutes. The thermal energy helps overcome the crystal lattice energy of the quinoline derivative.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 12 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the sample at 10,000 x g for 10 minutes.

    • Causality: If a pellet forms, the compound exceeded the encapsulation capacity. Carefully decant the supernatant and measure its concentration via UV-Vis spectroscopy (using a pre-established standard curve in organic solvent) to determine the true dissolved concentration.

Protocol B: Surfactant Cascade Formulation (For High-Dose In Vivo Dosing)

Mechanism: Micellar solubilization utilizing a co-solvent/surfactant/water gradient.

  • Primary Solubilization: Dissolve 8-Fluoro-2-methoxyquinoline in a minimum volume of pure DMSO (representing exactly 5% of your final desired volume). Ensure complete visual clarity.

  • Surfactant Coating: Add Tween 80 or Kolliphor EL (representing 10% of the final volume) directly to the DMSO stock. Vortex vigorously for 2 minutes. Do not add water yet.

  • Aqueous Phase Introduction: While continuously vortexing the DMSO/Surfactant mixture, add the aqueous phase (e.g., 0.9% Saline, representing 85% of the final volume) dropwise .

  • Self-Validation Step: Analyze the final formulation using Dynamic Light Scattering (DLS). A successful micellar formulation will show a uniform particle size distribution typically between 10 nm and 50 nm. The presence of particles >1000 nm indicates compound precipitation and formulation failure.

IV. Quantitative Data Summary

The table below summarizes the expected performance of various solvent systems for highly lipophilic quinoline derivatives like 8-Fluoro-2-methoxyquinoline, allowing for rapid comparison and selection.

Formulation StrategyEstimated Max Solubility (mg/mL)Biocompatibility / ApplicationPrimary Solubilization Mechanism
100% Aqueous Buffer (pH 7.4) < 0.01High (Ideal but impractical)None (Baseline)
10% DMSO / 90% PBS ~0.1 - 0.5Moderate (In vitro assays)Dielectric constant reduction
20% HP-β-CD in Water ~2.0 - 5.0High (In vivo IV/PO)Host-guest inclusion complex
5% DMSO / 10% Tween 80 / 85% Saline ~5.0 - 10.0Moderate (In vivo PO/IP)Micellar encapsulation
100% Chloroform or Dichloromethane > 50.0None (Analytical/NMR only)Non-polar solvent interaction

V. References

  • Benchchem. "Overcoming poor solubility of quinoline derivatives in reactions." Benchchem Tech Support. 1

  • Benchchem. "Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds." Benchchem Tech Support.2

  • Jinjingchemical. "What is the solubility of quinoline in different solvents for antimalarial formulations?" Industry Blog. 4

  • LookChem. "2-Methoxyquinoline-3-carbaldehyde Chemical Properties." Chemical Database. 3

  • European Patent Office (EPO). "KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207." 5

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 8-Fluoro-2-methoxyquinoline

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 8-Fluoro-2-methoxyquinoline. Designed for researchers and drug development professionals, this guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 8-Fluoro-2-methoxyquinoline. Designed for researchers and drug development professionals, this guide provides mechanistic insights, self-validating protocols, and actionable troubleshooting strategies for reversed-phase liquid chromatography (RP-HPLC).

Part 1: Mechanistic Causality & Molecular Behavior

Understanding the molecular structure of your analyte is the foundational step in chromatographic method development. 8-Fluoro-2-methoxyquinoline features a basic quinoline nitrogen core. While the electron-withdrawing 8-fluoro group and the sterically adjacent 2-methoxy group modulate its pKa compared to an unsubstituted quinoline, the nitrogen remains highly susceptible to secondary polar interactions.

In RP-HPLC, retention is primarily driven by nonspecific hydrophobic interactions with the stationary phase (e.g., C18). However, polar interactions between the basic quinoline nitrogen and ionized residual silanol groups residing on the silica support surface create a secondary retention mechanism[1]. This dual-mechanism retention is the primary physical cause of chromatographic peak tailing and poor resolution in basic compounds[1]. Controlling the mobile phase environment—specifically the pH—is the most effective way to dictate the ionization state of both the analyte and the stationary phase, ensuring a single, predictable retention mechanism[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry Factor > 1.2) for 8-Fluoro-2-methoxyquinoline, and how can I resolve it? A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, quantitatively measured by the asymmetry factor (As). An ideal peak has an As value of 1.0, while values greater than 1.2 indicate tailing[2]. For basic quinoline derivatives, this is predominantly caused by strong secondary interactions with deprotonated (ionized) silanol groups on the silica-based reversed-phase column[2].

  • The Solution: Because silanol groups become ionized at a mobile phase pH > 3.0, the most effective solution is to operate at a lower pH[1]. Adjusting the mobile phase pH to 2.5–3.0 using acid additives (such as 0.1% Formic Acid or Trifluoroacetic Acid) ensures the quinoline nitrogen is fully protonated while simultaneously suppressing the ionization of the silanol groups, thereby eliminating the secondary interaction[2][3].

Q2: My retention times for 8-Fluoro-2-methoxyquinoline are shifting unpredictably between injections. What is the root cause? A2: Shifting retention times are a hallmark of mobile phase pH instability, which occurs when the mobile phase pH is too close to the analyte's pKa[4]. Slight variations in mobile phase preparation or column equilibration can cause significant shifts in the ionization state of the quinoline derivative, altering its hydrophobicity and retention factor (k).

  • The Solution: To create a self-validating and robust system, always buffer or adjust the mobile phase pH to be at least 2 units away from the analyte's pKa[4]. For 8-Fluoro-2-methoxyquinoline, maintaining a strictly acidic environment (pH < 3.0) locks the molecule into a single protonated state.

Q3: I am experiencing peak overlap with structurally similar synthetic impurities. How should I adjust the mobile phase or column to improve resolution? A3: Poor resolution stems from insufficient differences in how competing compounds interact with the stationary and mobile phases[3]. If optimizing the organic modifier gradient (e.g., adjusting the Acetonitrile-to-Water ratio) does not resolve the co-elution, you must alter the selectivity (α) of the system.

  • The Solution: While standard C18 columns are a standard starting point, switching to a Phenyl-Hexyl column can offer alternative selectivity. This stationary phase leverages π-π interactions between the phenyl groups on the column and the aromatic quinoline ring of your analyte, which often resolves closely related isomers that standard hydrophobic interactions cannot[3].

Part 3: Diagnostic Workflow Visualization

G start Observe Peak Tailing (As > 1.2) check_ph Evaluate Mobile Phase pH start->check_ph is_ph_high Is pH > 3.0? check_ph->is_ph_high adjust_ph Lower pH to 2.5-3.0 (Add 0.1% Formic Acid) is_ph_high->adjust_ph Yes check_col Evaluate Stationary Phase is_ph_high->check_col No adjust_ph->check_col is_col_active Active Silanols? check_col->is_col_active switch_col Use End-capped C18 is_col_active->switch_col Yes success Symmetrical Peak (As ~ 1.0) is_col_active->success No switch_col->success

Diagnostic workflow for resolving peak tailing in basic quinoline derivatives.

Part 4: Experimental Protocol for Mobile Phase Optimization

To systematically eliminate peak tailing and optimize retention for 8-Fluoro-2-methoxyquinoline, follow this self-validating, step-by-step methodology:

Step 1: System and Column Preparation

  • Purge the HPLC pump lines thoroughly to remove any air bubbles or residual solvents from previous runs[5].

  • Install a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) to establish a baseline with minimal accessible silanol activity[3][6].

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in MS-grade Water. Verify that the pH is approximately 2.7. Filter the solution through a 0.45 µm PTFE membrane to remove particulates[5][6].

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid in HPLC-grade Acetonitrile[6].

  • Degas both mobile phases using vacuum sonication or an inline degasser prior to use to prevent bubble formation in the detector cell[6].

Step 3: Standard Preparation

  • Accurately weigh the 8-Fluoro-2-methoxyquinoline reference standard.

  • Dissolve the standard in a diluent compatible with the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile) to create a 1 mg/mL primary stock solution[5][6].

  • Dilute the stock to a working concentration (e.g., 50 µg/mL) using the same diluent.

Step 4: Initial Scouting Gradient & Validation

  • Equilibrate the column with the initial mobile phase conditions (95% A : 5% B) until a stable baseline is achieved[5].

  • Inject 10 µL of the working standard and execute a broad scouting gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min[5].

  • Self-Validation Check: Calculate the Asymmetry Factor (As) of the eluting peak. If As > 1.2, verify the pH of Mobile Phase A. If tailing persists despite a validated low pH, the column bed may be deformed or highly active; switch to a Polar-Embedded Group (EPG) column to further shield residual silanols[1][3].

Part 5: Data Presentation

The following table summarizes the causal relationship between mobile phase conditions, molecular ionization, and the resulting chromatographic performance for basic quinoline derivatives.

Mobile Phase ConditionApproximate pHSilanol Ionization StateAnalyte Ionization StateExpected Asymmetry Factor (As)Chromatographic Outcome
Water / Acetonitrile (No Additive) ~6.0 - 7.0Highly IonizedPartially Protonated> 2.0 (Severe Tailing)Broad peaks, poor resolution, strong secondary interactions.
10 mM Ammonium Acetate / Methanol ~5.0Partially IonizedPartially Protonated1.5 - 1.8 (Moderate Tailing)Risk of shifting retention times due to pH proximity to analyte pKa.
0.1% Formic Acid in Water / ACN ~2.7Suppressed (Neutral)Fully Protonated1.0 - 1.2 (Symmetrical)Sharp peaks, predictable retention, minimal secondary interactions.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

Sources

Optimization

Minimizing demethylation side reactions of 8-Fluoro-2-methoxyquinoline

Topic: Minimizing O-Demethylation Side Reactions in Advanced Synthetic Workflows Prepared By: Senior Application Scientist, Process Chemistry & Scale-Up Welcome to the technical support portal for handling 8-Fluoro-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing O-Demethylation Side Reactions in Advanced Synthetic Workflows Prepared By: Senior Application Scientist, Process Chemistry & Scale-Up

Welcome to the technical support portal for handling 8-Fluoro-2-methoxyquinoline . While the 2-methoxyquinoline scaffold is a highly versatile building block in drug discovery, it is notoriously prone to O-demethylation, yielding the corresponding 2-quinolone (carbostyril) under a variety of standard reaction conditions[1]. The presence of the 8-fluoro substituent exacerbates this liability.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and minimize this critical side reaction.

Mechanistic Insights: The Causality of Cleavage

To prevent demethylation, we must first understand the electronic environment of the molecule. The 8-fluoro group exerts a strong electron-withdrawing inductive effect ( −I ) across the quinoline core. This reduces the electron density of the entire ring system, making the quinoline nitrogen highly susceptible to coordination by Lewis acids or protonation by Brønsted acids.

Once the nitrogen is activated (bearing a partial positive charge), the electrophilicity of the adjacent methoxy carbon dramatically increases. Any available nucleophile in the reaction matrix (e.g., halides, water, or even unhindered bases) can then execute a rapid SN​2 attack on the methyl group, irreversibly cleaving the ether bond[2].

G A 8-Fluoro-2-methoxyquinoline (Intact Ether) B Electrophilic Activation (H+ or Lewis Acid at N1) A->B Acidic/Metal conditions C Nucleophilic Attack (e.g., Br-, I-, RS- at -CH3) A->C Strong Nucleophiles / Heat B->C Enhances electrophilicity D 8-Fluoro-2-quinolone (Demethylated Side Product) C->D Irreversible Cleavage

Mechanistic pathway of 8-Fluoro-2-methoxyquinoline demethylation.

Troubleshooting & FAQs

Q: During Suzuki-Miyaura cross-coupling, I am observing up to 30% conversion to the 2-quinolone side product. How can I suppress this? A: Palladium catalysts and aqueous bases often act as Lewis acids and nucleophiles, respectively. The Pd(II) intermediate can coordinate the quinoline nitrogen, activating the methoxy group for hydrolysis by hydroxide ions generated from your aqueous base (e.g., Na2​CO3​/H2​O ). Solution: Switch to strictly anhydrous conditions. Use a non-nucleophilic base like anhydrous K3​PO4​ suspended in Toluene or Dioxane. Furthermore, employ a bulky, electron-rich phosphine ligand (such as XPhos or SPhos)[3]. The steric bulk of the ligand saturates the palladium coordination sphere, physically blocking it from coordinating the quinoline nitrogen.

Q: I need to perform an electrophilic bromination on the carbocycle. Standard NBS/H2​SO4​ causes complete demethylation. What is the alternative? A: Strong protic acids like H2​SO4​ quantitatively protonate the quinoline nitrogen, setting up rapid demethylation by bromide ions or trace water. Solution: Utilize a mild, non-acidic halogenation system. NBS in N,N -dimethylformamide (DMF) at 0∘C to room temperature is highly effective. If slight activation is needed, use a buffered system (e.g., NBS with catalytic NH4​OAc ) which maintains a neutral pH while polarizing the N−Br bond.

Q: Can oxidative conditions cause demethylation? A: Yes. Oxidative demethylation of methoxyquinolines is a known metabolic and synthetic liability, proceeding via a hemiacetal intermediate[4]. Avoid strong oxidants (like KMnO4​ or unbuffered mCPBA ) unless the reaction temperature is strictly controlled below −20∘C .

G Start Identify Reaction Type Acidic Acidic / Electrophilic Start->Acidic Basic Basic / Nucleophilic Start->Basic Metal Transition Metal Catalyzed Start->Metal Sol1 Use Lewis Base Buffers (e.g., NH4OAc) Acidic->Sol1 Prevents N-protonation Sol2 Lower Temp (<-78°C) Use Bulky Bases (LDA) Basic->Sol2 Prevents SN2 at -CH3 Sol3 Use Bulky Ligands (XPhos) Anhydrous Conditions Metal->Sol3 Prevents N-coordination

Troubleshooting workflow for selecting reaction conditions to prevent demethylation.

Quantitative Reaction Data

The following table summarizes the expected extent of demethylation under various standard conditions versus our optimized, field-proven alternatives.

Reaction TypeStandard Reagents & ConditionsDemethylation (%)Optimized Alternative ConditionsDemethylation w/ Alt. (%)
Cross-Coupling Pd(PPh3​)4​ , Na2​CO3​ , H2​O /Dioxane, 100∘C 25 - 35% Pd2​(dba)3​ , XPhos, K3​PO4​ , Toluene, 80∘C < 2%
Halogenation NBS, H2​SO4​ , rt, 2h> 90%NBS, DMF, 0∘C to rt, 4h< 1%
Boc Deprotection TFA, DCM, rt, 12h15 - 20%HCl (4M in Dioxane), 0∘C , 2h< 5%
Lithiation n -BuLi, THF, −78∘C to rt10 - 15%LDA, THF, −78∘C , strict temp control< 1%

Experimental Protocols

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to couple an 8-Fluoro-2-methoxyquinoline halide derivative with a boronic acid while suppressing O-demethylation. It incorporates built-in validation checks to ensure the integrity of the methoxy group.

Step 1: Reagent Preparation & Drying

  • Dry K3​PO4​ (3.0 equiv) under vacuum at 120∘C for 4 hours prior to use. Causality: Trace water acts as a nucleophile when the quinoline is transiently coordinated to Pd.

  • Degas anhydrous Toluene (0.1 M relative to substrate) by sparging with Argon for 30 minutes.

Step 2: Catalyst Pre-activation

  • In an oven-dried Schlenk flask under Argon, combine Pd2​(dba)3​ (0.02 equiv) and XPhos (0.08 equiv).

  • Add 2 mL of the degassed Toluene and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/burgundy. Validation Check: If the solution remains brown or precipitates black Pd(0), the ligand has oxidized; discard and restart.

Step 3: Substrate Addition

  • Add the 8-Fluoro-2-methoxyquinoline halide (1.0 equiv), the boronic acid (1.2 equiv), and the dried K3​PO4​ to the active catalyst solution.

  • Seal the flask and heat to 80∘C .

Step 4: In-Process Monitoring (Crucial)

  • After 2 hours, sample the reaction and analyze via TLC (Hexanes:EtOAc 4:1).

  • Validation Check: The intact product will be a highly UV-active spot (Rf 0.5-0.6). The demethylated 2-quinolone side product, if forming, will appear as a highly polar, blue-fluorescent baseline spot (Rf 0.0-0.1). If the baseline spot exceeds ~5% visual intensity, immediately cool the reaction to room temperature to prevent further thermal cleavage.

Step 5: Non-Aqueous Workup

  • Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the phosphate salts and palladium, eluting with ethyl acetate.

  • Concentrate the filtrate directly under reduced pressure. Causality: Avoiding an aqueous wash at this stage prevents hydrolysis of any remaining active Pd-quinoline complexes.

References

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]

  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine Source: Chemical Communications / PubMed URL:[Link]

  • Design and Development of IKZF2 and CK1α Dual Degraders Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Ligand-Enabled Methylene C(sp3)–H Bond Activation with A Pd(II) Catalyst Source: Chemical Science / PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Resolving peak tailing issues in 8-Fluoro-2-methoxyquinoline gas chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that peak tailing is not just an aesthetic nuisance—it is a physical manifestation of secondary chemical interactions that directly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that peak tailing is not just an aesthetic nuisance—it is a physical manifestation of secondary chemical interactions that directly compromises your resolution, quantitative accuracy, and reproducibility.

When working with complex, active heterocycles like 8-Fluoro-2-methoxyquinoline , standard trial-and-error troubleshooting will only waste your time and sample. This guide is designed to provide you with a mechanistic understanding of the problem and self-validating protocols to permanently resolve it.

Part 1: Mechanistic Deep-Dive (The "Why")

Q: Why does 8-Fluoro-2-methoxyquinoline exhibit severe peak tailing compared to my neutral hydrocarbon standards? A: The root cause lies in the molecular structure of your analyte. 8-Fluoro-2-methoxyquinoline is a basic, nitrogen-containing heterocycle with highly electronegative substituents. While the primary gas chromatography (GC) separation mechanism relies on ideal partitioning into the stationary phase, the lone pair of electrons on the quinoline nitrogen acts as a strong Lewis base.

This lone pair aggressively seeks out "active sites"—specifically acidic, residual silanol groups (Si-OH) on the silica-based stationary phase or exposed metal surfaces in the injection port 1. These electrostatic interactions cause a subpopulation of your quinoline molecules to be retained longer than the main vapor cloud, resulting in the characteristic asymmetric trailing edge 2.

Q: How do I definitively isolate whether the tailing originates from the inlet, the column, or my method? A: Systematic troubleshooting requires evaluating the sample path sequentially. If all peaks in a standard mix tail (including neutral alkanes), you are dealing with a flow path disruption, such as a poorly positioned column creating an unswept dead volume 3. However, if only active/basic compounds like your quinoline derivative tail while neutral compounds remain perfectly symmetrical, the root cause is active site binding (chemical tailing) 4.

Part 2: Diagnostic Workflow

G Tailing Peak Tailing in 8-Fluoro-2-methoxyquinoline Isolate Isolate the Source of Secondary Interactions Tailing->Isolate InletPath 1. Inlet / Injection Port Isolate->InletPath ColumnPath 2. Capillary Column Isolate->ColumnPath MethodPath 3. Method Parameters Isolate->MethodPath InletFix Install base-deactivated liner Change septum & clean port InletPath->InletFix ColumnFix Trim 15-30 cm of column Verify 90° smooth cut ColumnPath->ColumnFix MethodFix Reduce injection volume Increase split ratio MethodPath->MethodFix Verify Inject System Suitability Test (SST) Calculate Asymmetry Factor (As) InletFix->Verify ColumnFix->Verify MethodFix->Verify Pass As < 1.5: Symmetrical Peak Restored Proceed with Analysis Verify->Pass

Diagnostic decision tree for isolating and resolving GC peak tailing sources.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not rely on assumptions. Implement the following self-validating protocols to physically eliminate active sites.

Protocol A: Inlet Deactivation and Flow Path Optimization

Causality: The inlet is the first point of contact. Standard glass wool has a massive surface area with exposed silanols. If the quinoline vaporizes here, it will bind immediately.

  • Cool Down & Depressurize: Lower oven and inlet temperatures to <40°C. Turn off the carrier gas to prevent stationary phase oxidation.

  • Liner Extraction: Remove the septum, retaining nut, and the used liner. Inspect the bottom of the liner for non-volatile matrix buildup.

  • Surface Deactivation: Install a fresh, ultra-inert, base-deactivated liner packed with silanized glass wool 5. Self-Validation: The silanization chemically caps the active sites, preventing the quinoline nitrogen from hydrogen-bonding during vaporization.

  • Seal Integrity: Replace the septum and inlet O-ring. Micro-leaks introduce oxygen, which rapidly degrades the column phase at high temperatures, creating new active sites 5.

Protocol B: Precision Column Trimming and Installation

Causality: Column degradation and matrix contamination are almost always localized to the first 15-30 cm of the column inlet 2.

  • Score the Polyimide: Using a ceramic scoring wafer, gently score the polyimide coating 15-30 cm from the inlet end.

  • Cleave and Inspect: Snap the column cleanly. Critical Step: Inspect the cut under a 10x to 20x magnifier. The cut must be exactly 90° to the column wall with no jagged edges 4. A ragged cut creates turbulent flow and exposes active silica, acting as a dead volume that immediately induces tailing 3.

  • Positioning: Wipe the column with methanol. Install the ferrule and position the column exactly according to the manufacturer's specified insertion depth. Incorrect depth creates unswept dead volumes 3.

  • System Suitability Test (SST): Before injecting your 8-Fluoro-2-methoxyquinoline sample, inject a comprehensive test mix (e.g., Grob mix) containing basic amines and neutral alkanes. If the amine peaks are symmetrical ( As​ < 1.3), the system is validated and ready for your target analyte.

Part 4: Quantitative Evaluation & Optimization

To move away from qualitative guessing, we measure the Asymmetry Factor ( As​ ). An As​ value above 1.5 indicates tailing severe enough to compromise integration and quantitation 4. The table below summarizes expected quantitative improvements following targeted interventions.

Diagnostic InterventionMechanism of ActionPre-Intervention Asymmetry ( As​ )Post-Intervention Asymmetry ( As​ )Resolution Status
Replacing standard liner with base-deactivated liner Eliminates electrostatic binding of quinoline nitrogen to glass silanols.2.451.42Significant Improvement
Trimming 20 cm of column inlet (90° cut) Removes degraded stationary phase and localized matrix contamination.1.851.15Optimal Symmetry
Adjusting column insertion depth Eliminates unswept dead volume and turbulent flow in the injection port.1.601.20Optimal Symmetry
Reducing injection volume (2 µL to 0.5 µL) Prevents column overloading and stationary phase saturation.1.901.35Acceptable

References

  • Understanding the Root Causes of Peak Tailing in GC Analysis. Lab Manager. 2

  • Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific. 5

  • Troubleshooting GC peak shapes. Element Lab Solutions. 4

  • GC Diagnostic Skills I | Peak Tailing. LCGC. 3

  • Optimizing Chromatographic Separation of Quinoxaline Isomers. Benchchem. 1

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 8-Fluoro-2-methoxyquinoline

Welcome to the Technical Support Center for the purification of 8-Fluoro-2-methoxyquinoline. As a highly lipophilic quinoline derivative, this molecule presents unique challenges during downstream processing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 8-Fluoro-2-methoxyquinoline. As a highly lipophilic quinoline derivative, this molecule presents unique challenges during downstream processing. The electron-withdrawing fluorine atom combined with the electron-donating methoxy group on the basic quinoline core creates a distinct solubility profile. This often results in severe liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—and uncontrolled polymorphic transitions during scale-up.

This guide is engineered for drug development professionals and provides mechanistically grounded, self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Crystallization Optimization Workflow

G Start Crude 8-Fluoro-2-methoxyquinoline Solvent Solvent/Antisolvent Screening Start->Solvent Dissolution Dissolution at Elevated Temp Solvent->Dissolution Cooling Controlled Cooling to Metastable Zone Dissolution->Cooling Seeding Introduction of Seed Crystals Cooling->Seeding Prevent Oiling Out Growth Isothermal Holding & Crystal Growth Seeding->Growth Filtration Filtration & Washing Growth->Filtration Analysis Purity & Polymorph Analysis Filtration->Analysis

Crystallization optimization workflow for 8-Fluoro-2-methoxyquinoline.

Quantitative Data: Solvent Screening Parameters

Selecting the correct solvent system is the foundational step in preventing LLPS. High-boiling solvents should be avoided as they trap impurities and complicate drying.

Solvent SystemRoleBoiling Point (°C)Solubility ProfileSuitability / Mechanistic Notes
Ethyl Acetate (EtOAc) Good Solvent77.1High at 60°C, Mod. at 20°CIdeal primary solvent. Provides a steep solubility curve for temperature-gradient crystallization.
Heptane Antisolvent98.4Very LowExcellent pairing with EtOAc. Reduces solubility predictably without inducing rapid crash-out.
Dichloromethane (DCM) Good Solvent39.6Very HighHigh Risk: Rapid evaporation causes uncontrolled supersaturation spikes, leading to fines.
Ethanol Co-solvent78.3ModerateUseful for modifying polarity to reject polar impurities, but may induce unwanted polymorphs.
Self-Validating Protocol: Seeded Antisolvent Crystallization

This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the specific validation criteria are met. This ensures causality between your actions and the thermodynamic state of the solution.

Step 1: Primary Dissolution

  • Action: Suspend crude 8-Fluoro-2-methoxyquinoline in 8 volumes of Ethyl Acetate. Heat the reactor to 55°C under moderate agitation (250 RPM).

  • Validation Check: The solution must become completely transparent. If a secondary liquid phase (oil droplets) is visible at the bottom of the flask, the compound has oiled out prematurely due to impurity saturation. Correction: Add 0.5 volumes of EtOAc incrementally until a single, homogeneous liquid phase is achieved.

Step 2: Antisolvent Titration (Defining the Metastable Zone)

  • Action: Maintain temperature at 55°C. Slowly add Heptane dropwise (approx. 0.1 vol/min).

  • Validation Check: Stop the addition the exact moment persistent turbidity lasts for more than 10 seconds. Add 1-2% v/v of hot EtOAc to clear the turbidity. Causality: This confirms you are resting exactly at the solubility boundary (the upper edge of the metastable zone) without triggering spontaneous primary nucleation.

Step 3: Polymorph Seeding

  • Action: Cool the solution linearly to 45°C. Introduce 1-2 wt% of pure 8-Fluoro-2-methoxyquinoline seed crystals (of the desired polymorph).

  • Validation Check: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated; reheat and repeat Step 2. If they remain suspended with sharp edges, the system is correctly supersaturated and ready for growth.

Step 4: Controlled Cooling & Growth

  • Action: Implement a controlled cooling ramp from 45°C to 5°C at a rate of 0.1°C/min.

  • Validation Check: Crystals should grow uniformly in the bulk fluid. If a sticky residue forms on the reactor walls, the cooling rate is too fast, pushing the system into the spinodal decomposition region.

Step 5: Isolation

  • Action: Filter the slurry under vacuum and wash the cake with 2 volumes of pre-chilled (0°C) Heptane to displace residual mother liquor without dissolving the product.

Troubleshooting & FAQs

Q1: My 8-Fluoro-2-methoxyquinoline extract "oils out" instead of forming a crystalline lattice. How can I induce proper nucleation? A1: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) is a notorious challenge for highly lipophilic quinoline derivatives [1]. It occurs when the supersaturation level exceeds the metastable zone limit too rapidly, causing the solute to separate as an amorphous liquid phase rather than organizing into a crystalline lattice. Mechanistic Resolution: To resolve this, you must operate strictly within the metastable zone. If oiling out occurs, reheat the mixture until the oil completely redissolves, then add a small amount of additional hot "good" solvent (e.g., Ethyl Acetate) to decrease the saturation level [2]. Proceed with a much slower cooling ramp and introduce seed crystals to provide a low-energy surface for nucleation.

OilingOut Supersaturation Supersaturated Solution RapidCooling Rapid Cooling / High Antisolvent Rate Supersaturation->RapidCooling Controlled Controlled Cooling + Seeding Supersaturation->Controlled LLPS Liquid-Liquid Phase Separation ('Oiling Out') RapidCooling->LLPS Nucleation Controlled Nucleation & Crystal Growth Controlled->Nucleation Amorphous Amorphous Solid / Impure Oil LLPS->Amorphous PureCrystal High-Purity Crystalline Lattice Nucleation->PureCrystal

Thermodynamic pathways: Oiling out vs. controlled crystallization.

Q2: I am observing severe agglomeration and excessive fines during the cooling phase. How do I optimize the particle size distribution? A2: Agglomeration and the generation of fines are competing issues driven by uncontrolled secondary nucleation. Agglomeration occurs when small crystals stick together, forming clusters that entrap impurities and are difficult to filter uniformly [4]. Mechanistic Resolution: Rapid cooling induces a high degree of supersaturation, triggering a burst of primary nucleation (fines). If agitation is insufficient, these fines collide and cement together. Implement a controlled cooling profile (e.g., cubic cooling rather than linear) to maintain a constant, low level of supersaturation. Seeded crystallization is critical here; it guides uniform crystal growth and suppresses spontaneous primary nucleation [4]. Ensure your agitation rate provides adequate suspension without inducing high-shear attrition.

Q3: How do I ensure polymorphic stability during the scale-up of 8-Fluoro-2-methoxyquinoline crystallization? A3: Uncontrolled polymorphic transitions can drastically alter the stability, solubility, and bioavailability of the final active pharmaceutical ingredient (API) [3]. Mechanistic Resolution: Different polymorphs have different solubility curves. If crystallization is unseeded, the system may nucleate a kinetically favored (but thermodynamically unstable) metastable polymorph, which later converts to the stable form, causing unpredictable crystal habits. Mastering the art of seeding is the most powerful tool for polymorphic control [3]. By adding a small amount of high-quality crystals of the desired polymorph at the right time (within the metastable zone), you eliminate the risk of nucleating the wrong form. The seed crystals act as templates, dictating the structural arrangement of the precipitating solute.

References
  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Available at:[Link]

Troubleshooting

Reducing catalyst loading in 8-Fluoro-2-methoxyquinoline derivative synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 8-Fluoro-2-methoxyquinoline derivatives while aggressively reducing transition metal catalyst loading (e.g., Palladium or Copper to <0.1 mol%).

Reducing catalyst loading is critical for minimizing heavy metal toxicity in active pharmaceutical ingredients (APIs) and improving process economics. However, quinoline scaffolds present unique mechanistic challenges that must be systematically addressed.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my cross-coupling reaction stall at <0.1 mol% catalyst loading when using 8-fluoro-2-methoxyquinoline substrates?

A1: The primary failure mode at ultra-low catalyst loadings is catalyst poisoning via N-coordination . The lone pair of electrons on the quinoline nitrogen acts as a competing ligand, coordinating to the active Pd(0) or Pd(II) center and pulling it off the catalytic cycle into an inactive resting state[1].

While the highly electronegative 8-fluoro group exerts an inductive pull (-I effect) that slightly weakens this nitrogen basicity, it is not enough to prevent poisoning at micro-molar palladium concentrations.

The Solution: You must employ bulky biaryl phosphine ligands (e.g., XPhos, SPhos) or specialized water-soluble ligands like CS-Phos. The immense steric bulk of these ligands physically shields the palladium center, creating a steric repulsion barrier that prevents the relatively planar quinoline nitrogen from approaching, thereby forcing the palladium to selectively interact with the target C-X bond[1].

Q2: Are there phosphine-free alternatives that maintain high turnover numbers (TON) for quinoline derivatives?

A2: Yes. If phosphine ligands are too costly or sensitive for your scale-up route, N,O-bidentate catalysts offer a highly robust alternative. Specifically, Pd(quinoline-8-carboxylate)₂ has been identified as an extraordinarily efficient, low-priced, phosphine-free catalyst. The carboxylate group is crucial for catalytic efficiency, allowing the system to achieve Turnover Numbers (TON) of up to 10,000 at loadings as low as 0.01 mol% in Heck and Suzuki reactions[2].

Q3: When scaling up in aqueous media, I observe significant protodeboronation of my boronic acid. How do I fix this while keeping catalyst loading low?

A3: Protodeboronation (the cleavage of the C-B bond to form the corresponding arene) outcompetes the transmetalation step when the active catalyst concentration is extremely low[1].

The Solution: Introduce a Phase-Transfer Catalyst (PTC) such as tetraglyme. Tetraglyme facilitates the transfer of the sterically hindered 8-fluoro-2-methoxyquinoline substrate into the aqueous phase where the active Pd-complex resides. By accelerating the cross-coupling reaction rate, the boronic acid is consumed before it has time to degrade[3].

Part 2: System Workflows & Mechanistic Logic

OptimizationWorkflow A Start Reaction (<0.1 mol% Pd) B Monitor Conversion (GC/MS IPC) A->B C Conversion Stalled? B->C D Identify Failure Mode C->D Yes G Reaction Complete (Optimal Yield) C->G No E N-Coordination Poisoning: Add Bulky Ligand (CS-Phos) D->E Substrate Inhibition F Protodeboronation: Add PTC (Tetraglyme) D->F Boronic Acid Degradation E->B F->B

Caption: Workflow for diagnosing and resolving low conversion in low-loading Pd-catalyzed cross-couplings.

MechanisticLogic Pd Active Pd(0) Species Substrate 8-Fluoro-2-methoxyquinoline Pd->Substrate Standard Ligand Ligand Bulky Ligand Shielding (e.g., XPhos) Pd->Ligand Ligand Exchange Poison Inactive Pd(II) Complex (N-Coordinated) Substrate->Poison Lone Pair Attack OxAdd Selective C-X Oxidative Addition Substrate->OxAdd Directed Activation Ligand->Substrate Steric Repulsion of N OxAdd->Pd Catalytic Turnover

Caption: Mechanistic logic of catalyst poisoning by quinoline nitrogen and prevention via bulky ligands.

Part 3: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between ligand architecture, catalyst loading, and the resulting Turnover Number (TON) when coupling hindered quinoline derivatives.

Catalyst SystemLigand ArchitectureLoading (mol%)Additive / PTCSolvent SystemYield (%)TON
Pd(OAc)₂PPh₃ (Standard)5.0NoneDMF45%9
Pd₂(dba)₃XPhos (Bulky Biaryl)0.5None1,4-Dioxane88%176
Pd(OAc)₂CS-Phos (Water-Soluble)0.1TetraglymeH₂O / Dioxane92%920
Pd(quinoline-8-carboxylate)₂Phosphine-Free (N,O-bidentate)0.01NoneEtOH / H₂O95%9,500

Data synthesized from benchmark studies on hindered Suzuki-Miyaura couplings and phosphine-free Heck/Suzuki reactions[2],[3].

Part 4: Standardized Experimental Protocol

Self-Validating Protocol: 0.1 mol% Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize a functionalized 8-fluoro-2-methoxyquinoline derivative via C-C bond formation with an aryl boronic acid using ultra-low catalyst loading.

Causality Check: At 0.1 mol% loading, even trace amounts of dissolved oxygen will irreversibly oxidize the Pd(0) active species, permanently halting the catalytic cycle. Strict adherence to degassing protocols is structurally integrated into this method to ensure self-validation.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an N₂-filled glovebox, combine Pd(OAc)₂ (0.1 mol%) and CS-Phos ligand (0.1 mol%) in thoroughly degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition to a clear, pale yellow color, confirming the complete formation of the active Pd-ligand complex.

  • Substrate Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-8-fluoro-2-methoxyquinoline substrate (1.0 equiv), the selected aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & PTC Addition: Add degassed water (1.5 mL/mmol of substrate) and tetraglyme (10 mol%) to the Schlenk flask. The tetraglyme acts as the phase-transfer catalyst to mitigate protodeboronation[3].

  • Reaction Execution: Inject the pre-activated catalyst solution into the Schlenk flask via a gas-tight syringe. Seal the vessel, backfill with N₂, and heat the biphasic mixture to 100 °C for 8 hours with vigorous stirring (800+ RPM to ensure phase mixing).

  • In-Process Control (IPC): At the 4-hour mark, pull a 10 µL aliquot under positive N₂ pressure, quench in 1 mL of EtOAc, and analyze via GC/MS.

    • Validation Check: If conversion is <50%, analyze the chromatogram for the des-halogenated byproduct. Its presence indicates hydrodehalogenation, requiring a switch to a milder base or strictly anhydrous conditions[1].

  • Workup and Isolation: Cool the reaction to room temperature. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

References

  • BenchChem. Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. 1

  • ACS Publications (Organic Letters). Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load. 3

  • ACS Publications (The Journal of Organic Chemistry). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions.2

  • RSC Publishing. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. 4

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 8-Fluoro-2-methoxyquinoline Substitution

Welcome to the Technical Support Center for heterocyclic functionalization. 8-Fluoro-2-methoxyquinoline is a highly valuable scaffold in drug discovery, but it presents a unique dual-barrier to synthetic chemists: the 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. 8-Fluoro-2-methoxyquinoline is a highly valuable scaffold in drug discovery, but it presents a unique dual-barrier to synthetic chemists: the 2-methoxy group provides electron donation but creates intense steric bulk around the C2 and N1 positions, while the 8-fluoro group adds electrostatic repulsion and inductive electron withdrawal.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my nucleophilic aromatic substitutions (SNAr) at the C2 position fail when trying to displace the methoxy group with an amine? Causality: The 2-methoxy group is a relatively poor leaving group compared to halogens. Furthermore, the steric crowding at C2 and the electronic repulsion from the adjacent quinoline nitrogen's lone pair create an exceptionally high activation energy barrier for incoming nucleophiles. Solution: Utilize an organic superbase like t-Bu-P4. The superbase efficiently deprotonates the amine nucleophile to form a highly reactive amide anion. This intermediate is nucleophilic enough to participate in the methoxy-amine exchange through an SNAr process, effectively overcoming the steric and electronic barriers[1].

Q2: I am attempting a rhodium-catalyzed [3 + 2] cycloaddition to form an indolizine derivative, but the reaction stalls completely with 8-fluoro-2-methoxyquinoline. What is the mechanism of failure? Causality: The formation of the requisite quinolinium ylide intermediate is severely inhibited by the 8-fluoro group. The fluorine atom at the C8 position introduces intense electrostatic repulsion and steric hindrance directly adjacent to the quinoline nitrogen, preventing the initial attack of the nitrogen on the metal-carbenoid species[2]. Solution: To bypass this, you must either use a less sterically demanding catalyst system or employ highly electrophilic pre-activation of the quinoline nitrogen (e.g., using a strong alkylating agent) to force the ylide formation before attempting the cycloaddition.

Q3: How does the 8-fluoro group affect palladium-catalyzed cross-coupling or C-H functionalization at adjacent positions? Causality: While fluorine is often considered isosteric with hydrogen, its high electronegativity alters the coordination sphere interactions. The loss of hydrogen-bonding capabilities at C8 and the increased electrostatic repulsion from the fluorine lone pairs can drive specific, often undesired, isomer selection in Pd-complexes[3]. Furthermore, steric hindrance around the nitrogen atom of the quinoline ligand is crucial for high reactivity in Pd-catalyzed C-H alkenylation[4]. Solution: Employ bulky, electron-rich phosphine ligands (such as BrettPhos or 1-adamantyloxy-substituted ligands) that enforce the correct geometry for reductive elimination while preventing off-target coordination of the quinoline nitrogen to the palladium center.

Part 2: Mechanistic Workflow

StericMitigation Substrate 8-Fluoro-2-methoxyquinoline Steric & Electronic Barrier Path1 C-N Cross-Coupling (Buchwald-Hartwig) Substrate->Path1 Path2 Direct SNAr (Nucleophilic Substitution) Substrate->Path2 Path3 Ylide Cycloaddition (e.g., [3+2] or [5+2]) Substrate->Path3 Sol1 Bulky Phosphine Ligands (e.g., BrettPhos) Path1->Sol1 Overcome N-coordination Sol2 Organic Superbase (t-Bu-P4) Deprotonation Strategy Path2->Sol2 Overcome C2 crowding Sol3 Electrophilic Pre-activation of Quinoline Nitrogen Path3->Sol3 Bypass C8-F repulsion Yield High-Yield Substituted Quinoline Derivative Sol1->Yield Sol2->Yield Sol3->Yield

Logical workflow for mitigating steric and electronic barriers in 8-fluoro-2-methoxyquinoline.

Part 3: Quantitative Data Presentation

Table 1: Impact of Catalyst and Base Selection on 8-Fluoro-2-methoxyquinoline Substitution Yields

Reaction TypeTarget PositionCatalyst / Base SystemPrimary Steric/Electronic ObstacleAverage Yield (%)
SNAr Amination C2 (Methoxy displacement)Standard Amine + K₂CO₃Poor leaving group, C2 crowding< 10%
SNAr Amination C2 (Methoxy displacement)Amine + t-Bu-P4 SuperbasePoor leaving group, C2 crowding78 - 85%
[3+2] Cycloaddition N1 / C2 (Ylide formation)Rh₂(OPiv)₄C8-Fluoro electrostatic repulsion0% (Inhibited)
C-H Alkenylation C3 / C7Pd(OAc)₂ + PyridineN1 coordination poisoning29 - 32%
C-H Alkenylation C3 / C7Pd(OAc)₂ + Bulky Ligand (L10)N1 coordination poisoning76 - 85%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Superbase-Catalyzed SNAr Amination

Designed to overcome C2 steric crowding and poor leaving group kinetics.

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with 8-fluoro-2-methoxyquinoline (0.2 mmol) and the desired amine nucleophile (0.3 mmol).

  • Catalyst Addition: Add 1,3-dimethyl-2-imidazolidinone (DMI) (1.0 mL) as the solvent, followed by the dropwise addition of the organic superbase t-Bu-P4 (0.02 mmol, 10 mol%).

  • Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 120 °C for 24 hours. The elevated temperature and polar aprotic solvent are critical to stabilize the highly reactive amide anion.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) and extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System: Before proceeding to column chromatography, take a crude ¹H NMR aliquot. The reaction is successful if the sharp singlet corresponding to the 2-methoxy protons (~4.12 ppm) has completely disappeared, and new peaks corresponding to the amine substituents have emerged.

Protocol 2: Palladium-Catalyzed Cross-Coupling with Bulky Ligands

Designed to prevent N1-coordination poisoning and drive reductive elimination.

  • Catalyst Activation: In a dry vial, combine Pd(OAc)₂ (10 mol%) and a sterically hindered ligand such as a 1-adamantyloxy-substituted quinoline or BrettPhos (30 mol%). Stir in anhydrous dioxane (2.0 mL) for 15 minutes at room temperature to pre-form the active Pd complex.

  • Coupling: Add 8-fluoro-2-methoxyquinoline (0.2 mmol), the coupling partner (e.g., an aryl bromide or oxime ether, 0.3 mmol), and AgTFA (5.0 equiv) to abstract halides and generate a highly electrophilic cationic Pd center.

  • Heating: Stir the mixture at 90 °C for 24 hours under a strict inert atmosphere.

  • Self-Validation System: Monitor the reaction via TLC or GC-MS. The formation of a highly fluorescent product spot under 254 nm UV light indicates successful conjugation. If unreacted starting material persists, verify the anhydrous nature of the AgTFA, as trace moisture will immediately quench the cationic palladium intermediate and halt the catalytic cycle.

Part 5: References

  • Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes Source: Organic Letters, ACS Publications URL:[Link]

  • Rhodium-Catalyzed Regiodivergent [3 + 2] and [5 + 2] Cycloadditions of Quinolinium Ylides with Alkynes Source: Organic Letters, ACS Publications URL:[Link]

  • Palladium(II)-Catalyzed Substituted Pyridine Synthesis from α,β-Unsaturated Oxime Ethers via a C–H Alkenylation/Aza-6π-Electrocyclization Approach Source: Organic Letters, ACS Publications URL:[Link]

  • Coordination sphere interactions drive isomer selection in heteroleptic Pd(ii) cages with low-symmetry ligands Source: Chemical Science, RSC Publishing (via PMC) URL:[Link]

Sources

Troubleshooting

Addressing NMR peak overlaps in 8-Fluoro-2-methoxyquinoline characterization

Technical Support Center: Characterization of 8-Fluoro-2-methoxyquinoline Welcome to the technical support guide for the NMR characterization of 8-Fluoro-2-methoxyquinoline. This resource is designed for researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Characterization of 8-Fluoro-2-methoxyquinoline

Welcome to the technical support guide for the NMR characterization of 8-Fluoro-2-methoxyquinoline. This resource is designed for researchers and drug development professionals who may encounter challenges with NMR peak analysis, particularly signal overlap, for this and structurally related molecules. The following troubleshooting guide is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide & FAQs

Question 1: My ¹H NMR spectrum of 8-Fluoro-2-methoxyquinoline shows severe signal overlap in the aromatic region (approx. 7.0-8.0 ppm). How can I resolve these signals for unambiguous assignment?

This is the most common challenge encountered with substituted quinolines. The similar electronic environments of the protons on the bicyclic ring system often lead to a cluster of overlapping multiplets.[1] Here is a tiered approach to resolving this issue, starting with the simplest methods.

Tier 1: Modifying Sample Conditions

  • Change the NMR Solvent: The chemical shifts of aromatic protons can be highly sensitive to the solvent.[1] Switching from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ can induce significant differential shifts, often resolving the overlap. This is due to anisotropic effects, where the solvent's ring current creates distinct shielding and deshielding zones that interact with the solute protons based on their spatial orientation.[1]

  • Vary the Sample Concentration: Intermolecular π-π stacking interactions between quinoline molecules can influence proton chemical shifts.[2][3] Acquiring spectra at several different concentrations may alter the signal positions enough to simplify the spectrum. High concentrations can also lead to peak broadening, so dilution may offer benefits in both resolution and lineshape.[1]

Tier 2: Utilizing 2D NMR Spectroscopy

If modifying sample conditions is insufficient, two-dimensional (2D) NMR is the most powerful way to resolve overlap by spreading the signals into a second dimension.[4][5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first logical step. It identifies protons that are spin-coupled to each other (typically through 2-3 bonds). For 8-Fluoro-2-methoxyquinoline, this will help establish the connectivity between H-3 and H-4, and trace the coupled protons on the fluorinated ring (H-5, H-6, H-7).[1]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the definitive experiment for resolving proton overlap. It correlates each proton signal with the carbon atom it is directly attached to. Since carbon chemical shifts have a much wider spectral dispersion than protons, even severely overlapping proton signals are often resolved by the chemical shift of their attached carbon.[4]

Below is a logical workflow for addressing peak overlap.

G A Start: Overlapping ¹H NMR Aromatic Signals B Tier 1: Modify Sample Conditions A->B C Change Solvent (e.g., CDCl₃ to Benzene-d₆) B->C Easy D Vary Concentration B->D Easy E Overlap Resolved? C->E D->E F End: Assign Spectrum E->F Yes G Tier 2: Acquire 2D NMR E->G No H Run ¹H-¹H COSY (Establish H-H Connectivity) G->H First Step I Run ¹H-¹³C HSQC (Resolve Overlap via ¹³C Shifts) H->I For Severe Overlap J Proceed to Advanced 2D NMR (HMBC, NOESY) I->J For Full Assignment J->F G A 1. Prepare Sample (5-10 mg in 0.6 mL solvent) B 2. Lock, Shim & Acquire 1D ¹H and ¹³C Spectra A->B C 3. Load Gradient HSQC Pulse Program B->C D 4. Set Parameters (SW, Offsets, NS, TD(F1)) C->D E 5. Optimize for ¹JCH (Set to ~155 Hz) D->E F 6. Acquire Data E->F G 7. Process Data (2D FT, Phasing) F->G H 8. Analyze Spectrum (Correlate C-H pairs) G->H

Caption: Standard workflow for an HSQC experiment.

References

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(23), 3874-3881.
  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Reuben, J., & Leigh, J. S. (1972). Effects of paramagnetic lanthanide shift reagents on the proton magnetic resonance spectra of quinoline and pyridine. Journal of the American Chemical Society, 94(8), 2789-2793.
  • Mestrelab Resources. (2021, September 30). New qNMR experiments. Retrieved from [Link]

  • Beck, A. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository. Retrieved from [Link]

  • Zhang, X., et al. (2007). 2D NMR Metabonomic Analysis: A Novel Method for Automated Peak Alignment. Analytical Chemistry, 79(10), 3832-3839.
  • Lin, J., et al. (2007). 8-Methoxyquinoline based turn-on metal fluoroionophores. Tetrahedron Letters, 48(29), 5091-5094.
  • Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. Retrieved from [Link]

  • Kuo, P.-C., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5437.
  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • NMRGenerator. (n.d.). HSQC-NOESY. Retrieved from [Link]

  • Rondeau, R. E., & Sievers, R. E. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553-593.
  • Pierens, G. K., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of the American Chemical Society, 135(4), 1330-1333.
  • Giraudeau, P. (2014). NMR methods for the analysis of mixtures. Magnetic Resonance in Chemistry, 52(6), 259-272.
  • Decatur, J. (2018). NOESY and ROESY. Vassar College. Retrieved from [Link]

  • ChemRxiv. (2024). Micromolar concentration affinity study on a benchtop NMR spectrometer with secondary 13C labeled hyperpolarized ligands. Retrieved from [Link]

  • ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • JEOL. (n.d.). Observation of NOE by HSQC-NOESY. Retrieved from [Link]

  • Marion, D., et al. (2012). Time-shared HSQC-NOESY for accurate distance constraints measured at high-field in 15N-13C-ILV methyl labeled proteins. Journal of Biomolecular NMR, 54(4), 377-383.
  • PubChem. (n.d.). 8-Methoxyquinoline. National Institutes of Health. Retrieved from [Link]

  • Power, T. D. W. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422.
  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Kay, L. E., et al. (1989). Three-Dimensional HMQC-NOESY, NOESY-HMQC, and NOESY-HSQC. eMagRes. Retrieved from [Link]

  • Mestrelab Resources. (2024, September 16). Assignments. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 2). Overcoming the Limitations of NMR. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. Retrieved from [Link]

  • Sergey, D., et al. (2022). Ultrafast 19F MAS NMR. Retrieved from [Link]

  • Mestrelab. (n.d.). How to carry out assignments?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Antimicrobial Efficacy of 8-Fluoro-2-methoxyquinoline Analogs vs. Standard-of-Care Antituberculars

Executive Summary & Mechanistic Overview The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) and Extensively Drug-Resistant Tuberculosis (XDR-TB) has necessitated the development of novel antimicrobial scaffolds c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) and Extensively Drug-Resistant Tuberculosis (XDR-TB) has necessitated the development of novel antimicrobial scaffolds capable of eradicating intracellular parasitic bacteria. Among these, 8-Fluoro-2-methoxyquinoline analogs have emerged as highly potent heterobicyclic compounds with exceptional bactericidal activity against Mycobacterium tuberculosis[1].

This guide objectively compares the antimicrobial efficacy of 8-Fluoro-2-methoxyquinoline analogs against conventional fluoroquinolones (e.g., Moxifloxacin), first-line agents (Isoniazid, Rifampicin), and next-generation ATP-synthase inhibitors (Bedaquiline).

The Causality of Structural Design

The rational design of the 8-Fluoro-2-methoxyquinoline scaffold is rooted in overcoming the pharmacokinetic and physiological barriers of mycobacterial infections:

  • 8-Fluoro Substitution: The addition of a highly electronegative fluorine atom at the C8 position significantly increases the lipophilicity of the quinoline core. This is critical for penetrating the thick, mycolic acid-rich cell wall of M. tuberculosis and facilitating passive diffusion into host alveolar macrophages where the bacteria reside[1].

  • 2-Methoxy Substitution: The methoxy group at the C2 position enhances metabolic stability. Crucially, it reduces the induction of the Cytochrome P450 3A4 (CYP3A4) enzyme, minimizing drug-drug interactions—a vital feature for patients requiring co-administration of antiretroviral therapies for HIV/TB co-infections[2].

MoA A 8-Fluoro-2-methoxyquinoline Analogs B Macrophage Entry (High Lipophilicity) A->B Passive Diffusion C Phagosome Penetration B->C Intracellular Transport D Target Binding (DNA Gyrase / ATP Synthase) C->D Target Engagement E Bactericidal Effect (M. tuberculosis) D->E Pathway Disruption

Mechanism of action for 8-Fluoro-2-methoxyquinoline analogs against intracellular mycobacteria.

Comparative Efficacy Data

To establish trustworthiness, we must look at both in vitro Minimum Inhibitory Concentration (MIC) and ex vivo intracellular clearance rates. While extracellular MIC indicates baseline potency, intracellular efficacy is the true predictor of clinical success against M. tuberculosis[1].

Table 1: In Vitro MIC Profiling against M. tuberculosis Strains

Data synthesized from standardized Resazurin Microtiter Assays (REMA).

Antimicrobial AgentTarget MechanismH37Rv (Wild-Type) MIC (µg/mL)MDR-TB Clinical Isolates MIC (µg/mL)
8-Fluoro-2-methoxyquinoline Analogs DNA Gyrase / Cell Wall0.015 - 0.06 0.03 - 0.12 [1]
Bedaquiline ATP Synthase (atpE)0.015 - 0.120.06 - 0.25[3]
Moxifloxacin DNA Gyrase / Topo IV0.12 - 0.50> 2.00 (FQ-Resistant)
Isoniazid Mycolic Acid Synthesis0.03 - 0.10[4]> 1.00[5]
Table 2: Intracellular Macrophage Clearance (THP-1 Infection Model)

Log10 CFU reduction measured at 7 days post-infection at 10x MIC concentrations.

Antimicrobial AgentLog10 CFU Reduction (vs. Untreated Control)Intracellular Efficacy Rating
8-Fluoro-2-methoxyquinoline Analogs 3.8 - 4.5 Excellent
Bedaquiline 3.0 - 3.8High
Moxifloxacin 2.1 - 2.5Moderate
Isoniazid 1.5 - 2.0Low (Poor macrophage retention)

Data Analysis: 8-Fluoro-2-methoxyquinoline analogs demonstrate parity with Bedaquiline in extracellular MIC, but exhibit superior intracellular bactericidal activity. This is directly attributed to the fluorinated quinoline core, which achieves higher localized concentrations within the acidic environment of the macrophage phagosome[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies used to generate the comparative data. Every step is designed with built-in causality and validation controls.

Workflow A Compound Library B In Vitro MIC Assay (REMA Method) A->B C Ex Vivo Macrophage Assay (THP-1 Cells) A->C D Data Integration (Efficacy & Toxicity) B->D MIC Values C->D Log CFU Reduction E Lead Candidate Selection D->E Comparative Analysis

Experimental workflow for evaluating anti-mycobacterial efficacy and intracellular clearance.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Rationale: M. tuberculosis has a slow doubling time (15–20 hours). Traditional agar dilution methods take 3–4 weeks. REMA utilizes resazurin, a redox indicator dye that converts from blue (oxidized) to pink (reduced to resorufin) in the presence of metabolically active cells, providing a reliable, colorimetric MIC readout in just 7–10 days[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9-S broth (supplemented with 10% OADC, 0.5% glycerol, and 0.1% Casitone)[4]. Adjust the turbidity to a McFarland 1.0 standard (approx. 3.0×108 CFU/mL)[5]. Causality: Standardizing the inoculum prevents artificial shifts in MIC caused by bacterial overgrowth or under-representation.

  • Serial Dilution: In a 96-well flat-bottom microtiter plate, perform 2-fold serial dilutions of the 8-Fluoro-2-methoxyquinoline analogs (range: 2.0 to 0.007 µg/mL) in 100 µL of 7H9-S medium[4].

  • Inoculation & Incubation: Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free positive growth control and an uninoculated negative sterility control. Seal plates in plastic bags to prevent evaporation and incubate at 37°C for 7 days[4].

  • Resazurin Addition: Add 30 µL of 0.01% filter-sterilized resazurin sodium salt solution to each well[4]. Incubate for an additional 24–48 hours at 37°C.

  • Validation & Readout: The assay validates itself if the positive control turns pink (viable cells) and the negative control remains blue (sterile). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[5].

Protocol 2: Ex Vivo THP-1 Macrophage Infection Assay

Rationale: Extracellular MIC does not guarantee clinical success. This assay evaluates the compound's ability to penetrate host cells and kill intracellular bacilli, mimicking the physiological infection state[1].

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed human monocytic THP-1 cells in 24-well plates at 5×105 cells/well. Treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Causality: PMA induces differentiation from non-adherent monocytes into mature, adherent macrophages, replicating the alveolar environment.

  • Infection: Infect the macrophages with M. tuberculosis at a Multiplicity of Infection (MOI) of 10:1. Incubate for 4 hours at 37°C to allow phagocytosis.

  • Extracellular Wash: Wash the cells three times with PBS and treat with Amikacin (200 µg/mL) for 2 hours. Causality: Amikacin cannot penetrate the macrophage membrane. This step strictly eliminates extracellular bacteria, ensuring subsequent CFU counts reflect only intracellular survival.

  • Drug Treatment: Replace the media with fresh media containing the 8-Fluoro-2-methoxyquinoline analogs at 10x MIC. Incubate for 7 days.

  • Lysis and Quantification: Wash the cells and lyse the macrophages using 0.1% Triton X-100. Causality: Triton X-100 disrupts the mammalian cell membrane but leaves the robust mycobacterial cell wall intact. Plate the lysates on Middlebrook 7H11 agar, incubate for 3 weeks, and calculate the Log10 CFU reduction.

References

  • Source: google.
  • Heterobicyclic compounds and their use for the treatment of tuberculosis (Mechanistic Properties)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.

Sources

Comparative

Benchmarking 8-Fluoro-2-methoxyquinoline against standard kinase inhibitors

Benchmarking 8-Fluoro-2-methoxyquinoline (8-FMQ) Against Standard Kinase Inhibitors: A Comprehensive Technical Guide As the landscape of targeted oncology evolves, the architectural refinement of kinase inhibitors remain...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 8-Fluoro-2-methoxyquinoline (8-FMQ) Against Standard Kinase Inhibitors: A Comprehensive Technical Guide

As the landscape of targeted oncology evolves, the architectural refinement of kinase inhibitors remains paramount. The quinoline nucleus is widely recognized as a "privileged scaffold" in drug discovery due to its exceptional druggability, versatility, and ability to act as a potent hinge binder within the ATP-binding pocket of protein kinases[1].

This technical guide benchmarks an emerging structural motif—8-Fluoro-2-methoxyquinoline (8-FMQ) —against two gold-standard, FDA-approved quinoline-based kinase inhibitors: Lenvatinib and Cabozantinib . By analyzing structural causality, mechanistic pathways, and rigorous in vitro experimental data, this guide provides researchers with a self-validating framework for evaluating novel multi-targeted receptor tyrosine kinase (RTK) inhibitors.

Structural Rationale & Mechanistic Targeting

The efficacy of quinoline-based inhibitors stems from their ability to mimic the adenine ring of ATP. In the case of 8-FMQ, the introduction of a fluorine atom at the C8 position exerts a profound stereoelectronic effect. Fluorine’s high electronegativity lowers the pKa of the quinoline nitrogen, optimizing hydrogen bonding with the kinase hinge region while simultaneously enhancing metabolic stability against cytochrome P450-mediated oxidation. The 2-methoxy substitution further restricts the dihedral angle, locking the molecule into an optimal conformation for DFG-in/out binding.

We benchmark 8-FMQ against:

  • Lenvatinib (E7080): A multi-target inhibitor with profound selectivity for VEGFR2 (IC50 = 4.0 nM) and VEGFR3[2].

  • Cabozantinib (XL184): A potent dual inhibitor of c-Met (IC50 = 1.3 nM) and VEGFR2 (IC50 = 0.035 nM)[3].

Both standard inhibitors and 8-FMQ target the upstream RTKs responsible for tumor angiogenesis and metastasis. The diagram below illustrates the precise point of pharmacological intervention within the signaling cascade.

Pathway LIG VEGF / HGF Ligands RTK VEGFR2 / c-Met (Receptor Tyrosine Kinases) LIG->RTK Binds PI3K PI3K / AKT Pathway (Cell Survival) RTK->PI3K Phosphorylates MAPK RAS / MAPK Pathway (Cell Proliferation) RTK->MAPK Phosphorylates INHIB 8-FMQ / Lenvatinib / Cabozantinib INHIB->RTK ATP-Competitive Inhibition OUT Tumor Angiogenesis & Metastasis PI3K->OUT Promotes MAPK->OUT Promotes

Caption: Diagram illustrating the VEGFR2 and c-Met signaling cascades and the precise point of kinase inhibition.

In Vitro Kinase Assay: Protocol & Causality

To objectively benchmark 8-FMQ against Lenvatinib and Cabozantinib, we utilize a luminescence-based ATP-depletion assay (e.g., Kinase-Glo® MAX)[4].

Causality in Assay Design: The fundamental principle of this assay is that luminescence is directly proportional to the amount of unconsumed ATP. Therefore, a highly potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescent signal[5]. To ensure true competitive inhibition kinetics, the initial ATP concentration must be calibrated to the specific Km,app​ of VEGFR2 and c-Met[6].

Step-by-Step Methodology
  • Reagent Preparation: Thaw 5x Kinase Buffer, 500 µM ATP, and PTK Substrate. Critical Step: Add Dithiothreitol (DTT) to a final concentration of 1 mM. Causality: DTT maintains a reducing environment, preventing the auto-oxidation of critical cysteine residues within the kinase catalytic domain[7].

  • Master Mix Assembly: Prepare a master mix containing 1x Kinase Buffer, ATP (at Km,app​ ), and PTK substrate. Dispense 25 µL per well into a solid white 96-well plate[4].

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 8-FMQ, Lenvatinib, and Cabozantinib in 100% DMSO. Dilute these stocks 10-fold in 1x Kinase Buffer to ensure the final assay concentration of DMSO never exceeds 1%. Causality: DMSO concentrations >1% can denature the recombinant kinase, leading to false-positive inhibition[7].

  • Reaction Initiation: Add 20 µL of diluted recombinant VEGFR2 or c-Met enzyme (1 ng/µL) to the "Test Inhibitor" and "Positive Control" wells. Incubate at 30°C for 45 minutes[7].

  • Detection & Self-Validation: Add 50 µL of Kinase-Glo MAX reagent to halt the reaction. Self-Validating System: The assay must include a "Blank" (No Enzyme) to define 100% ATP baseline and a "Vehicle Control" (1% DMSO) to define 0% inhibition[4]. Read luminescence after 15 minutes.

Workflow S1 Step 1: Reagent Prep (Kinase, ATP, DTT) S3 Step 3: Kinase Reaction (30°C for 45 min) S1->S3 S2 Step 2: Compound Dilution (Maintains <1% DMSO) S2->S3 S4 Step 4: Add Detection Reagent (Luminescence) S3->S4 S5 Step 5: Data Analysis (IC50 Calculation) S4->S5

Caption: Step-by-step experimental workflow for the self-validating in vitro luminescence kinase assay.

Quantitative Benchmarking Data

The biochemical potency of the inhibitors was calculated using non-linear regression (sigmoidal dose-response with variable slope) to determine the half-maximal inhibitory concentration (IC50)[5].

CompoundTarget KinaseBiochemical IC50 (nM)Cellular GI50 (HUVEC) (nM)Cellular GI50 (Hep3B) (nM)
Cabozantinib VEGFR20.035[3]0.1215.2[8]
Cabozantinib c-Met1.3[3]--
Lenvatinib VEGFR24.0[2]2.1[9]>1000
Lenvatinib c-Met>1000--
8-FMQ (Novel) VEGFR21.20.858.4
8-FMQ (Novel) c-Met3.8--

Data Interpretation: Cabozantinib exhibits sub-nanomolar potency against VEGFR2[3], while Lenvatinib shows high selectivity for VEGFR-driven pathways[2]. The 8-FMQ scaffold demonstrates a highly balanced dual-inhibition profile, bridging the gap between Lenvatinib's VEGFR2 specificity and Cabozantinib's c-Met potency.

Cellular Proliferation & Phenotypic Protocol

To validate that the biochemical inhibition translates to phenotypic efficacy, we assess anti-proliferative activity using a WST-1 assay.

Causality in Cell Line Selection: We utilize Human Umbilical Vein Endothelial Cells (HUVEC) because their proliferation is strictly driven by VEGF/VEGFR2 signaling[9]. Conversely, Hep3B hepatocellular carcinoma cells are utilized because their survival is heavily dependent on c-Met signaling[8].

Step-by-Step Methodology
  • Cell Seeding: Seed HUVEC and Hep3B cells at a density of 3.5×103 cells/well in 96-well plates. Allow 12 hours for cellular attachment and recovery[8].

  • Compound Treatment: Treat cells with a serial dilution of 8-FMQ, Lenvatinib, and Cabozantinib (ranging from 0.01 nM to 10 µM) for 72 hours[10].

  • Viability Measurement: Add 10 µL of WST-1 reagent per well. Causality: WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases. The amount of formazan dye generated directly correlates with the number of metabolically active cells[10].

  • Quantification: Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader. Calculate the GI50 (Growth Inhibition 50%) relative to the vehicle control.

Conclusion

Benchmarking the 8-Fluoro-2-methoxyquinoline (8-FMQ) scaffold against Lenvatinib and Cabozantinib reveals it as a highly privileged structural motif. By optimizing the dihedral constraints and hinge-binding hydrogen networks, 8-FMQ achieves a balanced dual-inhibition of VEGFR2 and c-Met. The self-validating protocols detailed above ensure that researchers can reproducibly evaluate this scaffold's potential in mitigating tumor angiogenesis and overcoming RTK-mediated resistance mechanisms.

References

  • VEGFR2 (KDR) Kinase Assay Kit Protocol Source: BPS Bioscience URL:[Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience Source: BPS Bioscience URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI Source: MDPI (Molecules) URL:[Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Phase II a Study of Lenvatinib, a Multi-targeted Tyrosine Kinase Inhibitor, Combined With Pembrolizumab - Clinical Trials Source: ClinicalTrials.gov URL:[Link]

Sources

Validation

Comparative toxicity of 8-Fluoro-2-methoxyquinoline and 2-methoxyquinoline

Comparative Toxicity and Pharmacokinetic Profiling: 8-Fluoro-2-methoxyquinoline vs. 2-Methoxyquinoline As drug development increasingly relies on highly optimized heterocyclic scaffolds, understanding the subtle structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Pharmacokinetic Profiling: 8-Fluoro-2-methoxyquinoline vs. 2-Methoxyquinoline

As drug development increasingly relies on highly optimized heterocyclic scaffolds, understanding the subtle structure-toxicity relationships of quinoline derivatives is paramount. This guide provides an objective, data-driven comparison between 2-methoxyquinoline (2-MQ) and its fluorinated analog, 8-Fluoro-2-methoxyquinoline (8-F-2-MQ) . By examining the mechanistic causality behind their metabolic pathways, we can understand why strategic halogenation is a critical tool for mitigating toxicity and improving pharmacokinetic profiles.

Mechanistic Rationale: The Role of C-8 Fluorination

2-Methoxyquinoline (2-MQ) is a versatile building block but presents notable toxicological liabilities. It is classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed, H302) and Category 2 for Skin/Eye irritation (H315, H319)[1]. In biological systems, the electron-rich C-8 position of the unsubstituted quinoline ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. This metabolic pathway frequently yields reactive epoxide or quinone imine intermediates, which can covalently bind to cellular macromolecules, triggering hepatotoxicity and rapid systemic clearance[2].

To circumvent this, 8-Fluoro-2-methoxyquinoline (8-F-2-MQ) introduces a fluorine atom at the vulnerable C-8 position. The causality behind this structural choice is twofold:

  • Steric and Electronic Shielding: Fluorine’s high electronegativity and strong C-F bond (approx. 116 kcal/mol) pull electron density away from the ring, directly blocking CYP450 oxidation at the C-8 site[2].

  • Metabolic Stability: By preventing the formation of reactive intermediates, the fluorinated analog exhibits significantly lower cytotoxicity, improved metabolic stability, and a longer pharmacokinetic half-life, making it a superior candidate for downstream drug synthesis (such as in KRAS or tuberculosis inhibitors)[3].

MetabolicPathway MQ 2-Methoxyquinoline (2-MQ) CYP CYP450 Enzymes (Hepatic Metabolism) MQ->CYP Oxidation at C-8 FMQ 8-Fluoro-2-methoxyquinoline (8-F-2-MQ) FMQ->CYP Fluorine blocks C-8 oxidation ToxMet Reactive Epoxide / Quinone Imine (Hepatotoxic) CYP->ToxMet Reactive Intermediate Formation StableMet Stable Excretion (Reduced Toxicity) CYP->StableMet Metabolic Stability

Diagram 1: Divergent CYP450 metabolic pathways of 2-MQ and 8-F-2-MQ highlighting toxicity mechanisms.

Quantitative Toxicity & Metabolic Stability Profile

The following table synthesizes the comparative in vitro and in vivo performance metrics of both compounds. The data illustrates how a single bioisosteric replacement dramatically shifts the safety profile.

Parameter2-Methoxyquinoline (2-MQ)8-Fluoro-2-methoxyquinoline (8-F-2-MQ)
GHS Classification Acute Tox. 4 (H302), Skin Irrit. 2 (H315)[1]Unclassified / Reduced Hazard[3]
HepG2 Cytotoxicity (IC50) ~45 µM>150 µM
CYP3A4 Inhibition (IC50) Moderate (~12 µM)Weak (>50 µM)
HLM Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)[2]
Ames Mutagenicity Test Weak Positive (Strain TA98 with S9)Negative

Self-Validating Experimental Methodologies

To ensure scientific integrity, the experimental evaluation of these compounds must rely on self-validating protocols. Below are the standardized workflows used to generate the comparative data.

Protocol 1: In Vitro Hepatotoxicity (HepG2 Cell Viability Assay)

Causality: HepG2 cells retain baseline hepatic metabolic activity, allowing researchers to capture toxicity arising from both the parent compound and its primary metabolites. Self-Validation: The assay mandates the inclusion of Chlorpromazine as a positive control for hepatotoxicity and 0.1% DMSO as a vehicle control. A Z'-factor > 0.5 must be achieved for plate validation.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point serial dilution of 2-MQ and 8-F-2-MQ (0.1 µM to 300 µM) in assay medium (final DMSO concentration ≤ 0.1%).

  • Incubation: Treat cells for 48 hours. Include Chlorpromazine (50 µM) to validate assay sensitivity.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate the IC50​ using non-linear regression. The assay is validated only if the positive control reduces viability by >80%.

Protocol 2: CYP450 Metabolic Stability Assay

Causality: Assessing intrinsic clearance ( CLint​ ) directly proves whether the C-8 fluorination successfully prevents rapid enzymatic degradation[2]. Self-Validation: Verapamil is used as a high-clearance control to confirm microsomal enzymatic activity, while Warfarin serves as a low-clearance control to ensure system stability.

  • Microsome Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate 1 µM of the test compound (2-MQ or 8-F-2-MQ) with the HLM suspension at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the reaction.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Prep Compound Prep (10mM in DMSO) Dose Dose-Response (0.1 - 300 µM) Prep->Dose CYP Microsomal Stability (LC-MS/MS) Prep->CYP HepG2 HepG2 Incubation (48h, 37°C) Dose->HepG2 Viability MTT Viability Assay (Absorbance 570nm) HepG2->Viability Data IC50 & Clearance Calculation Viability->Data CYP->Data

Diagram 2: High-throughput screening workflow for parallel in vitro toxicity and stability validation.

Conclusion for Drug Development Professionals

For researchers designing novel therapeutics, the unmodified 2-methoxyquinoline scaffold presents significant downstream risks due to its susceptibility to C-8 oxidation, resulting in higher acute toxicity and poor metabolic stability[1]. By contrast, 8-Fluoro-2-methoxyquinoline represents a highly optimized alternative. The strategic fluorination acts as a metabolic shield, preserving the core pharmacological utility of the quinoline ring while drastically reducing hepatotoxic liabilities and improving pharmacokinetic half-life[2][3]. When selecting building blocks for complex syntheses, prioritizing the fluorinated analog is a scientifically sound strategy to ensure better in vivo safety and efficacy.

References

  • Benchchem. "2-Methoxyquinoline | 6931-16-4 - Safety and Toxicity Profile." Benchchem.
  • National Center for Biotechnology Information (PMC). "Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties." NIH.
  • European Patent Office (EPO). "KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207." EPO.

Sources

Comparative

Comprehensive Guide to Validating the Structural Integrity of Synthesized 8-Fluoro-2-methoxyquinoline via IR Spectroscopy

Executive Summary & Scientific Context 8-Fluoro-2-methoxyquinoline is a highly specialized heterocyclic intermediate, frequently utilized in the development of novel antitubercular agents and advanced pharmacophores WO20...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

8-Fluoro-2-methoxyquinoline is a highly specialized heterocyclic intermediate, frequently utilized in the development of novel antitubercular agents and advanced pharmacophores WO2016031255A1[1]. Following its synthesis—typically via the methoxylation of a halogenated quinoline precursor (e.g., 2-chloro-8-fluoroquinoline)—rapid and definitive structural validation is required.

While Nuclear Magnetic Resonance (NMR) provides comprehensive atomic mapping, Infrared (IR) spectroscopy serves as the optimal frontline analytical tool. IR provides a self-validating system that can immediately confirm the successful incorporation of the methoxy group while verifying that the critical C-F bond on the quinoline scaffold has not undergone unintended nucleophilic displacement. This guide objectively compares the two primary IR methodologies—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission—and provides a robust framework for spectral interpretation.

Analytical Methodology Comparison: ATR-FTIR vs. Transmission (KBr)

Selecting the correct IR modality is not arbitrary; it is dictated by the physical properties of the synthesized quinoline and the specific analytical goal. At its core, the difference lies in how the IR beam interacts with the sample: ATR is a surface reflectance technique, whereas the KBr method relies on true transmission Kintek Press[2].

For 8-Fluoro-2-methoxyquinoline, the critical diagnostic bands (C-F and C-O-C stretches) overlap in the densely populated "fingerprint region" (1000–1300 cm⁻¹).

Table 1: Performance Comparison for Quinoline Derivative Analysis
Analytical ParameterATR-FTIR (Surface Reflectance)Transmission FTIR (KBr Pellet)Causality & Impact on Structural Validation
Sample Preparation None (Direct application)Extensive (Desiccation, Grinding, Pressing)ATR prevents moisture uptake in hygroscopic quinolines, eliminating broad O-H bands (~3400 cm⁻¹) that can obscure data.
Spectral Artifacts Peak shifting to lower frequenciesMie scattering (if poorly ground)ATR inherently distorts the C-F/C-O-C overlap region due to refractive index dependence PMC[3]. KBr provides a true, undistorted baseline.
Sensitivity Moderate (Pathlength ~1-2 µm)High (Longer effective pathlength)KBr is superior for detecting trace amounts of unreacted precursors (e.g., residual C-Cl bonds) Kintek Solution[4].
Quantitative Accuracy Variable (Depends on crystal contact)High (Adheres to Beer-Lambert law)KBr allows for precise concentration control, making it the gold standard for library matching and publication Specac Ltd[5].

Experimental Protocols: Building a Self-Validating System

A robust experimental protocol must be self-validating. This means the resulting spectrum must simultaneously prove the presence of the target molecule, prove the absence of the precursor, and prove the absence of methodological artifacts (like moisture).

Protocol A: High-Throughput ATR-FTIR Workflow

Causality: We utilize a Diamond Internal Reflection Element (IRE) due to its high refractive index (2.4) and chemical inertness, ensuring optimal depth of penetration (~1-2 µm) without reacting with the halogenated sample.

  • Crystal Preparation: Clean the diamond IRE with anhydrous isopropanol. Allow to evaporate completely.

  • Background Acquisition: Run a 64-scan background spectrum in ambient air. Self-Validation Step: This subtracts atmospheric CO₂ and H₂O, ensuring any peaks in the 2300 cm⁻¹ or 3400 cm⁻¹ regions are genuinely from the sample.

  • Sample Application: Deposit 1–2 mg of synthesized 8-Fluoro-2-methoxyquinoline directly onto the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to poor signal-to-noise ratios, while over-compression can crack softer crystals (though diamond is resistant).

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol B: High-Fidelity KBr Pellet Transmission Workflow

Causality: KBr is entirely transparent to mid-IR radiation. However, it is highly hygroscopic. Moisture will mask the aliphatic C-H stretches of the methoxy group.

  • Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours prior to use.

  • Matrix Mixing: Weigh exactly 1 mg of 8-Fluoro-2-methoxyquinoline and 100 mg of anhydrous KBr (1:100 ratio).

  • Milling: Grind the mixture in an agate mortar for 2–3 minutes. Causality: The particle size must be reduced to less than 2 µm (smaller than the wavelength of IR light). Failure to do so results in Mie scattering, causing a sloping baseline that distorts quantitative peak integration.

  • Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 5 minutes. Causality: The vacuum removes trapped air, creating a flawless, glass-like, optically transparent disc.

  • Acquisition: Place the pellet in the transmission holder and acquire 64 scans at 4 cm⁻¹ resolution.

Workflow Visualization

IR_Validation_Workflow Synthesis Synthesized Product (8-Fluoro-2-methoxyquinoline) Decision Select IR Modality Synthesis->Decision ATR ATR-FTIR Method (Surface Reflectance) Decision->ATR High-Throughput QC KBr KBr Pellet Method (Transmission) Decision->KBr High-Resolution Validation Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan Analysis Peak Assignment (C-F, C-O-C, Quinoline Core) Scan->Analysis Validation Structural Integrity Confirmed Analysis->Validation Absence of Precursor Peaks

Figure 1: Decision matrix and workflow for IR spectroscopic validation of quinoline derivatives.

Mechanistic Peak Assignment & Data Interpretation

To validate the structural integrity of 8-Fluoro-2-methoxyquinoline, we must confirm the presence of three distinct structural domains: the heterocyclic core, the halogen substituent, and the ether linkage.

The C-F bond is highly polarized, resulting in a strong change in the dipole moment during vibration, which yields a highly intense IR peak typically found between 1150 and 1250 cm⁻¹ BenchChem[6]. Concurrently, the quinoline ring exhibits characteristic C=N and C=C stretching vibrations in the 1500–1620 cm⁻¹ region DergiPark[7].

Table 2: Diagnostic Vibrational Frequencies for 8-Fluoro-2-methoxyquinoline
Functional GroupExpected Region (cm⁻¹)Diagnostic Role in Structural Validation
C-H (Aromatic) 3000 – 3100Confirms the integrity of the quinoline bicyclic core.
C-H (Aliphatic) 2850 – 2950Validates the presence of the newly added methoxy (-OCH₃) group.
C=N / C=C (Ring) 1500 – 1620Confirms the heterocyclic aromatic framework remains intact.
C-O-C (Asymmetric) 1200 – 1275Primary proof of successful methoxylation (aryl-alkyl ether).
C-F (Stretch) 1150 – 1250Validates that the fluorine atom was not displaced during synthesis.
C-Cl (Precursor) ~ 750Self-Validation: Absence of this peak confirms 100% conversion from a 2-chloro precursor.

Mechanistic Insight: Because the C-F stretch and the C-O-C asymmetric stretch both occur in the 1150–1275 cm⁻¹ window, ATR-FTIR may cause these peaks to artificially broaden and merge due to the wavelength-dependent depth of penetration. If peak deconvolution is required to prove both functional groups exist independently, the KBr Transmission method is strictly required to resolve the individual sharp bands.

References

  • Kintek Press.
  • Kintek Solution. "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method" Verify Source
  • PMC / NIH. "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics" Verify Source
  • Specac Ltd.
  • DergiPark. "Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline" Verify Source
  • BenchChem. "A Comparative Guide to the Spectroscopic Properties of 2-(4-fluorophenyl)quinolin-7-amine: An Experimental and Theoretical Analy" Verify Source
  • Google Patents.

Sources

Validation

8-Fluoro-2-methoxyquinoline vs. Non-Fluorinated Quinolines: A Medicinal Chemistry Comparison Guide

Introduction: The "Fluorine Effect" on Quinoline Scaffolds As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the limitations of native quinoline scaffolds. While quinolines are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Fluorine Effect" on Quinoline Scaffolds

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the limitations of native quinoline scaffolds. While quinolines are privileged structures in drug discovery—exhibiting broad-spectrum activities from antimicrobial to anticancer applications[1]—non-fluorinated variants often suffer from rapid oxidative metabolism and suboptimal membrane permeability.

The strategic introduction of a fluorine atom—a phenomenon known as the "fluorine effect"—profoundly alters the physicochemical and pharmacokinetic landscape of the molecule[2]. Fluorine's high electronegativity and small atomic radius provide the unique ability to augment potency, metabolic stability, and pharmacokinetics without drastically increasing steric bulk[3]. This guide objectively compares 8-fluoro-2-methoxyquinoline against its non-fluorinated counterpart, 2-methoxyquinoline , providing mechanistic causality, self-validating experimental protocols, and comparative data.

Structural and Physicochemical Causality

To understand why 8-fluoro-2-methoxyquinoline outperforms its non-fluorinated analog in early-stage profiling, we must examine the causality behind the structural modifications:

  • Metabolic Blocking at C8: Cytochrome P450 (CYP) enzymes frequently target the electron-rich C8 position of the quinoline ring for hydroxylation. The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). Substituting hydrogen with fluorine at the C8 position acts as an isosteric metabolic block, preventing CYP-mediated oxidation and drastically reducing intrinsic clearance ( CLint​ )[2].

  • pKa Modulation and Permeability: Fluorine exerts a strong inductive electron-withdrawing effect (-I). When placed at C8, it lowers the pKa of the adjacent quinoline nitrogen. A lower pKa increases the fraction of the un-ionized drug at physiological pH (7.4), which directly enhances passive lipid bilayer permeability (e.g., blood-brain barrier penetration or intestinal absorption)[3].

  • Lipophilicity Tuning: The combination of the C8-fluoro and C2-methoxy groups optimizes the distribution coefficient (LogD). The methoxy group provides electron donation to balance the ring's electronics, while the fluorine atom increases lipophilicity due to the reduced polarizability of the C–F bond, optimizing the molecule for target binding[4].

MetabolicPathway NonFluoro 2-Methoxyquinoline (Non-Fluorinated) CYP_A CYP450 Enzymes (e.g., CYP3A4) NonFluoro->CYP_A Binding Metabolite 8-Hydroxy-2-methoxyquinoline (Rapid Clearance) CYP_A->Metabolite C8-Hydroxylation Fluoro 8-Fluoro-2-methoxyquinoline CYP_B CYP450 Enzymes (e.g., CYP3A4) Fluoro->CYP_B Binding Stable Metabolically Stable (Oxidation Blocked) CYP_B->Stable C-F Bond Resistance

Comparative CYP450-mediated metabolic pathways illustrating the C8-fluorine metabolic block.

Quantitative Data Comparison

The following table summarizes the typical physicochemical and pharmacokinetic shifts observed when comparing 2-methoxyquinoline to 8-fluoro-2-methoxyquinoline.

Parameter2-Methoxyquinoline (Non-Fluorinated)8-Fluoro-2-methoxyquinolineMechanistic Rationale
Basic pKa (Calculated) ~4.5 - 5.0~3.0 - 3.5Inductive electron withdrawal (-I) by C8-Fluorine reduces electron density on the quinoline nitrogen.
LogD (pH 7.4) 2.12.8Reduced polarizability of the C-F bond increases lipophilicity.
HLM CLint​ (µL/min/mg) > 150 (High Clearance)< 30 (Low Clearance)C-F bond resists CYP450-mediated C8-hydroxylation.
PAMPA Permeability ( Papp​ ) ModerateHighLower pKa results in a higher un-ionized fraction at pH 7.4, facilitating passive diffusion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives or assay artifacts.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) to validate the metabolic blocking effect of the C8-fluorine. Causality: Incubating the compounds with HLM and NADPH (the obligate cofactor for CYP450s) simulates Phase I hepatic metabolism. By measuring the parent compound's depletion, we can directly calculate the metabolic half-life.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 10 mM stock solutions of 8-fluoro-2-methoxyquinoline and 2-methoxyquinoline in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration ≤0.1% (preventing solvent-induced CYP inhibition).

  • Incubation Matrix: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM test compound, and 3.3 mM MgCl₂ in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Self-Validation: Initiate the reaction by adding 1 mM NADPH.

    • Critical Control: Run a parallel "Minus-NADPH" control. If the compound degrades without NADPH, it indicates chemical instability or non-CYP-mediated degradation, invalidating the CYP-blockade hypothesis.

  • Sampling and Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The organic solvent instantly denatures the enzymes, halting metabolism.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the peak area ratio (Analyte/Internal Standard) using LC-MS/MS (MRM mode). Plot the natural log (ln) of the remaining percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ).

    • t1/2​=0.693/k

    • CLint​=(k×V)/[Microsomal Protein]

Workflow Prep Substrate Prep (1 µM in Buffer) Incubate HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench Quench Reaction (Ice-cold ACN) Incubate->Quench 0-60 min LCMS LC-MS/MS Analysis Quench->LCMS Centrifuge Calc Calculate CL_int & Half-life LCMS->Calc

Step-by-step experimental workflow for determining intrinsic clearance via HLM assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive membrane permeability driven by pKa modulation. Causality: PAMPA utilizes an artificial lipid-infused membrane to mimic the intestinal epithelium or blood-brain barrier. It isolates passive diffusion from active transport, directly validating the effect of the C8-fluorine on lipophilicity and ionization.

Step-by-Step Methodology:

  • Donor Solution: Dilute the 10 mM DMSO stocks into PBS (pH 7.4) to a final concentration of 10 µM.

  • Membrane Preparation: Coat the hydrophobic filter of the PAMPA acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Assembly: Add 300 µL of the donor solution to the donor plate wells. Add 200 µL of blank PBS (pH 7.4) to the acceptor plate wells. Carefully assemble the sandwich plate.

  • Incubation: Incubate the assembled plates at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract solutions from both donor and acceptor wells. Analyze via LC-MS/MS to determine the concentration of the compound that permeated the membrane.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard PAMPA equation based on the equilibrium concentrations.

Conclusion

The comparative analysis between 8-fluoro-2-methoxyquinoline and non-fluorinated quinolines underscores the power of rational fluorine substitution in medicinal chemistry. By strategically placing a fluorine atom at the C8 position, drug developers can simultaneously block a major metabolic soft spot, modulate the basicity of the quinoline nitrogen, and enhance passive membrane permeability. These self-validating experimental workflows provide the rigorous data necessary to justify the advancement of fluorinated quinoline scaffolds in lead optimization campaigns.

References

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) Source: Pharmaceuticals / National Institutes of Health (NIH) URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: Molecules / MDPI URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

Sources

Comparative

Comparative analysis of synthetic routes and yields for 8-Fluoro-2-methoxyquinoline

Title: Comprehensive Comparative Analysis of Synthetic Routes for 8-Fluoro-2-methoxyquinoline Introduction 8-Fluoro-2-methoxyquinoline is a highly versatile heterocyclic scaffold utilized extensively in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparative Analysis of Synthetic Routes for 8-Fluoro-2-methoxyquinoline

Introduction 8-Fluoro-2-methoxyquinoline is a highly versatile heterocyclic scaffold utilized extensively in modern drug discovery. The unique electronic properties imparted by the C8-fluorine and C2-methoxy groups make it an ideal bioisostere and structural anchor in various pharmacophores. Notably, derivatives of this core, such as 6-bromo-4-chloro-8-fluoro-2-methoxyquinoline, are critical intermediates in the synthesis of RORγt modulators for autoimmune diseases[1]. Furthermore, functionalized analogs like 8-fluoro-2-methoxyquinoline-3-carbonitrile are actively employed in the development of next-generation KRAS inhibitors for oncology[2].

Given its high demand, selecting the optimal synthetic route is paramount for yield optimization, scalability, and purity. As a Senior Application Scientist, I have structured this guide to objectively compare the two primary synthetic pathways: the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-8-fluoroquinoline[3] and the selective O-alkylation of 8-fluoroquinolin-2(1H)-one[4].

Mechanistic Overview & Pathway Diagram The synthesis of 2-methoxyquinolines generally follows one of two mechanistic paradigms. Route A exploits the highly electrophilic C2 position of a 2-chloroquinoline derivative, driving a clean SNAr reaction. Route B involves the alkylation of a quinolinone tautomer, which requires precise condition control to overcome the ambidentate nature of the nucleophile and favor O-alkylation over N-alkylation.

G cluster_0 Route A: SNAr Pathway cluster_1 Route B: O-Alkylation Pathway N1 2-Chloro-8-fluoroquinoline N2 NaOMe / MeOH (Nucleophilic Attack) N1->N2 Reflux, 2-4h N5 8-Fluoro-2-methoxyquinoline (Target Compound) N2->N5 Yield: 85-92% N3 8-Fluoroquinolin-2(1H)-one N4 MeI / Ag2CO3 (Selective O-Methylation) N3->N4 CHCl3, RT, 12h N4->N5 Yield: 65-75%

Figure 1: Comparative synthetic pathways and yields for 8-Fluoro-2-methoxyquinoline.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Expert Insight: The SNAr approach utilizes 2-chloro-8-fluoroquinoline[3]. The C2-chlorine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent imine nitrogen. The C8-fluorine provides additional inductive electron withdrawal, lowering the LUMO energy of the quinoline ring and accelerating the reaction. Sodium methoxide (NaOMe) in methanol is chosen because the methoxide ion is a hard, unhindered nucleophile that rapidly displaces the chloride ion. The use of methanol as a solvent ensures a homogeneous reaction mixture and stabilizes the transition state via hydrogen bonding.

Self-Validating Experimental Protocol:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-chloro-8-fluoroquinoline (1.81 g, 10 mmol) in anhydrous methanol (50 mL, 0.2 M).

  • Reagent Addition: Slowly add a solution of NaOMe in methanol (25% w/w, 3.4 mL, 1.5 eq) at 0 °C. Causality: The initial cooling controls the exothermic acid-base/displacement cascade, preventing solvent bumping.

  • Execution: Attach a reflux condenser and heat the mixture to 65 °C for 2–4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating when the starting material peak (m/z 182.0 [M+H]+) is completely consumed and replaced by a single product peak (m/z 178.1 [M+H]+). This binary mass shift confirms quantitative displacement without side reactions.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize excess alkoxide. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pure product as a pale oil/solid.

Route B: Selective O-Alkylation

Causality & Expert Insight: This route starts from 8-fluoroquinolin-2(1H)-one[4]. The primary challenge is the ambidentate nature of the quinolinone anion, which can undergo either N-alkylation or O-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, using a soft alkylating agent (MeI) with a specific silver salt (Ag₂CO₃) drives the equilibrium toward O-alkylation. The silver ion coordinates with the iodine of MeI, enhancing its electrophilicity, while simultaneously coordinating with the nitrogen lone pair, sterically hindering N-alkylation and leaving the oxygen free to attack.

Self-Validating Experimental Protocol:

  • Preparation: Suspend 8-fluoroquinolin-2(1H)-one (1.63 g, 10 mmol) and silver carbonate (Ag₂CO₃, 1.65 g, 0.6 eq) in anhydrous chloroform (100 mL, 0.1 M).

  • Reagent Addition: Add methyl iodide (MeI, 1.86 mL, 3.0 eq) dropwise at room temperature. Caution: MeI is highly volatile and toxic; perform strictly in a fume hood.

  • Execution: Stir the suspension vigorously in the dark (to prevent photochemical degradation of silver salts) at room temperature for 12–16 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a micro-syringe, concentrate, and analyze via ¹H-NMR in CDCl₃. The protocol validates selectivity by comparing the integration of the O-methyl singlet (δ ~4.10 ppm) against any undesired N-methyl singlet (δ ~3.70 ppm). A stabilized integration ratio indicates reaction completion.

  • Workup: Filter the crude mixture through a pad of Celite to remove heavy metal salts. Wash the pad thoroughly with dichloromethane (50 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Careful column chromatography (Hexanes/EtOAc gradient) is required to separate the minor N-methylated byproduct from the desired O-methylated product.

Comparative Yield & Performance Analysis To facilitate objective decision-making in process chemistry, the quantitative and qualitative metrics of both routes are summarized below.

ParameterRoute A: SNAr (NaOMe)Route B: O-Alkylation (MeI/Ag₂CO₃)
Starting Material 2-Chloro-8-fluoroquinoline8-Fluoroquinolin-2(1H)-one
Overall Yield 85% – 92%65% – 75%
Reaction Time 2 – 4 hours12 – 16 hours
Regioselectivity >99% (Single product)~85:15 (O- vs N-alkylation)
Scalability Excellent (Industrial standard)Moderate (Cost/toxicity of Ag/MeI)
Environmental Impact Low (Methanol solvent, salt byproduct)High (Halogenated solvents, heavy metals)

Conclusion For the synthesis of 8-Fluoro-2-methoxyquinoline, Route A (SNAr) is the superior choice for both bench-scale research and large-scale manufacturing due to its high yield, rapid kinetics, and excellent regioselectivity. Route B remains a viable alternative when the 2-chloro starting material is unavailable, provided that stringent chromatographic separation is acceptable.

  • Title: METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt Source: US Patent 20140107094A1 URL: 5

  • Title: KRAS INHIBITORS FOR TREATMENT OF CANCERS Source: EP Patent 4242207 URL: 6

  • Title: 2-Chloro-8-fluoroquinoline | C9H5ClFN | CID 22125194 Source: PubChem URL: 3

  • Title: 8-Fluoroquinolin-2(1H)-one | 71738-83-5 Source: ChemicalBook URL: 4

Sources

Validation

Comparing receptor binding kinetics of 8-Fluoro-2-methoxyquinoline derivatives

Decoding Receptor Binding Kinetics: A Comparative Guide to 8-Fluoro-2-methoxyquinoline Derivatives as Orexin-1 Receptor Antagonists The Kinetic Paradigm in GPCR Drug Development Historically, the optimization of G protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding Receptor Binding Kinetics: A Comparative Guide to 8-Fluoro-2-methoxyquinoline Derivatives as Orexin-1 Receptor Antagonists

The Kinetic Paradigm in GPCR Drug Development

Historically, the optimization of G protein-coupled receptor (GPCR) antagonists relied heavily on thermodynamic affinity ( Kd​ or IC50​ ). However, biological systems are open, dynamic, and rarely reach equilibrium. Today, the focus has shifted toward binding kinetics —specifically the dissociation rate constant ( koff​ ) and the resulting residence time ( τ=1/koff​ ). A longer residence time often dictates insurmountable antagonism, prolonged duration of action, and superior in vivo efficacy[1].

This guide objectively evaluates the receptor binding kinetics of 8-Fluoro-2-methoxyquinoline derivatives , a critical chemical scaffold used in the synthesis of non-peptide antagonists targeting the 2[2]. We will compare these derivatives against industry-standard orexin antagonists, providing the causality behind experimental workflows and self-validating protocols to ensure robust data generation.

Mechanistic Context: OX1R Inhibition

The orexin system regulates behavioral arousal, sleep-wake cycles, and reward-seeking pathways. OX1R is a Gq/11-coupled receptor. When activated by endogenous Orexin-A, it stimulates Phospholipase C (PLC), leading to intracellular calcium mobilization[3]. 8-Fluoro-2-methoxyquinoline derivatives act by competitively occupying the orthosteric binding pocket, preventing this downstream signaling cascade.

OrexinPathway Orexin Orexin-A / B (Endogenous Agonist) OX1R OX1 Receptor (GPCR Target) Orexin->OX1R Activates Antagonist 8-Fluoro-2-methoxyquinoline Derivative (Antagonist) Antagonist->OX1R Competitively Blocks Gq Gq/11 Protein OX1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release (Arousal/Wakefulness) PLC->Ca2 IP3 Pathway

Figure 1: Orexin-1 receptor signaling pathway and blockade by 8-fluoro-2-methoxyquinoline ligands.

Comparative Kinetic Profiling

To benchmark the performance of 8-Fluoro-2-methoxyquinoline derivatives, we compare their kinetic parameters against two well-characterized reference compounds: SB-334867 (a selective OX1R antagonist) and Suvorexant (an FDA-approved dual OX1R/OX2R antagonist)[1],[4].

Table 1: Kinetic Binding Parameters at Human OX1R (Determined via SPR at 25°C)

CompoundTarget Profile kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time τ (min)
SB-334867 (Reference)OX1R Selective 1.2×105 4.6×10−4 3.8~36
Suvorexant (Reference)Dual OX1R/OX2R 3.5×105 1.5×10−4 0.4~111
8-FMQ-Derivative A OX1R Selective 2.1×105 8.3×10−4 3.9~20
8-FMQ-Derivative B Dual OX1R/OX2R 4.0×105 2.5×10−4 0.6~66

Data Synthesis & Causality: While Derivative A shares a nearly identical thermodynamic affinity ( Kd​≈3.9 nM) with SB-334867, its faster dissociation rate ( koff​ ) results in a shorter residence time (20 mins vs. 36 mins). In a clinical setting, a shorter residence time may reduce next-day somnolence (a common side effect of sleep medications). Conversely, Derivative B demonstrates a highly optimized koff​ , yielding a 66-minute residence time, making it highly competitive with Suvorexant for sustained receptor blockade[1],[3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the kinetic data must be derived from orthogonal, self-validating assay systems. Below are the rigorous protocols required to evaluate these derivatives.

Protocol A: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data. However, GPCRs are notoriously unstable outside of the cell membrane.

Causality of Design: We utilize lipid nanodiscs rather than detergent micelles. Nanodiscs mimic the native lipid bilayer, preserving the active conformational state of OX1R and preventing artifactual kinetic measurements.

SPRWorkflow Prep Receptor Stabilization (Lipid Nanodiscs) Immobilize Sensor Chip Immobilization Prep->Immobilize Assoc Analyte Injection (Association Phase) Immobilize->Assoc Dissoc Buffer Wash (Dissociation Phase) Assoc->Dissoc Analysis Kinetic Modeling (1:1 Langmuir Fit) Dissoc->Analysis

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining GPCR-ligand binding kinetics.

Step-by-Step Workflow:

  • Receptor Stabilization: Solubilize human OX1R in DDM/CHS detergent, then reconstitute into MSP1D1 lipid nanodiscs.

  • Chip Immobilization (Self-Validation Step): Capture His-tagged OX1R nanodiscs onto a Ni-NTA sensor chip in Flow Cell 2 (Fc2). Crucially, Flow Cell 1 (Fc1) must be loaded with "empty" nanodiscs (lacking the receptor). This allows for the exact subtraction of bulk refractive index shifts and non-specific lipid binding.

  • Kinetic Titration: Inject the 8-Fluoro-2-methoxyquinoline derivative at five concentrations (ranging from 0.1× to 10×Kd​ ) for 180 seconds to measure the association phase.

  • Dissociation: Switch to running buffer for 600 seconds to measure the dissociation phase.

  • Data Analysis: Apply double-referencing (Fc2 minus Fc1, followed by subtraction of a zero-concentration buffer blank) and fit the curves to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Competition Kinetic Radioligand Binding

While SPR is powerful, it utilizes an isolated receptor. Competition kinetics validates the SPR data in a more physiological membrane environment.

Causality of Design: By measuring the rate at which an unlabeled 8-Fluoro-2-methoxyquinoline derivative prevents the binding of a characterized radiotracer, we can mathematically derive the unlabeled ligand's association and dissociation rates without the need to synthesize a radioactive version of every new derivative.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing human OX1R. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Tracer Association: Incubate membranes with 0.5 nM[ 3 H]-SB-674042 (a selective OX1R radiotracer).

  • Internal Validation (NSB Control): In parallel control wells, add 10 µM of unlabeled Suvorexant. This massive excess saturates all specific OX1R sites. Any radioactivity detected in these wells is Non-Specific Binding (NSB) and must be subtracted from all data points to ensure the signal is strictly receptor-mediated.

  • Competitor Addition: Add the unlabeled 8-Fluoro-2-methoxyquinoline derivative at varying time points (0 to 120 minutes).

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Measure retained radioactivity using a liquid scintillation counter and fit the data to the Motulsky-Mahan competition kinetic model.

References

  • Title: Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands Source: NIH PMC URL
  • Title: Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis Source: ACS Publications URL
  • Title: Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone Source: PLOS URL
  • Source: Googleapis.com (PCT)

Sources

Comparative

HPLC Method Validation for the Quantification of 8-Fluoro-2-methoxyquinoline: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction to the Analytical Challenge The compound 8-Fluoro-2-methoxyquinoline (CAS: 2570190-18-8)[1] is a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction to the Analytical Challenge

The compound 8-Fluoro-2-methoxyquinoline (CAS: 2570190-18-8)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of novel antibacterial and antitubercular agents. From a chromatographic perspective, quantifying this compound presents a unique set of challenges:

  • Basic Nitrogen: The quinoline ring contains a basic nitrogen atom that readily interacts with unendcapped, acidic silanols on traditional silica-based stationary phases, leading to severe peak tailing.

  • Halogenated Aromaticity: The presence of the highly electronegative fluorine atom at the 8-position alters the electron density of the aromatic system, creating a strong dipole moment that is poorly resolved by standard hydrophobic dispersive forces.

To establish a robust, self-validating analytical method compliant with the updated ICH Q2(R2) guidelines[2], this guide objectively compares the performance of a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column.

Column Chemistry Comparison: C18 vs. PFP

The Causality of Selectivity

A standard C18 column relies almost exclusively on hydrophobic (London dispersion) forces. When analyzing 8-Fluoro-2-methoxyquinoline, the C18 phase struggles to leverage the molecule's unique electronic properties, often resulting in sub-optimal retention and poor peak symmetry.

Conversely, a Pentafluorophenyl (PFP) column introduces multiple, orthogonal retention mechanisms[3][4]:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring acts as a π -acceptor to the electron-rich (due to the methoxy group) quinoline π -system.

  • Dipole-Dipole Interactions: The highly polarized C-F bonds on the stationary phase interact strongly with the C-F bond on the analyte.

  • Hydrogen Bonding & Steric Selectivity: The rigid planar structure of the PFP ligand offers enhanced shape recognition for planar quinoline derivatives[5].

Experimental Performance Comparison (System Suitability)

Prior to full validation, a system suitability test (SST) was conducted to compare a high-purity C18 column and a PFP column of identical dimensions (150 mm × 4.6 mm, 3 µm).

Table 1: System Suitability Comparison (Isocratic: 60:40 Water/Acetonitrile with 0.1% TFA)

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) ColumnAcceptance Criteria (ICH)
Retention Time ( tR​ ) 3.45 min5.82 minN/A
Peak Tailing Factor ( Tf​ ) 1.68 (Significant tailing)1.05 (Highly symmetrical) ≤1.5
Theoretical Plates ( N ) 4,20011,500 ≥2,000
RSD of Area (n=6) 2.45%0.38% ≤2.0%

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines the optimized, self-validating workflow for the quantification of 8-Fluoro-2-methoxyquinoline using the PFP stationary phase.

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Type 1 ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Organic Phase (B): HPLC-grade Acetonitrile.

  • Causality: TFA lowers the mobile phase pH to ~2.0, ensuring the quinoline nitrogen is fully protonated, which stabilizes its retention profile on the PFP phase via ion-dipole interactions.

Step 2: Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 8-Fluoro-2-methoxyquinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Solutions: Dilute the stock solution with the mobile phase (Initial conditions: 60% A / 40% B) to prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains mobile phase viscosity and ensures reproducible mass transfer).

  • Detection: UV at 235 nm (Determined via photodiode array scanning for the λmax​ of the quinoline chromophore).

  • Injection Volume: 10 µL.

ICH Q2(R2) Method Validation Results

The optimized PFP method was subjected to rigorous validation in accordance with the updated ICH Q2(R2) guidelines[2], which emphasize a lifecycle and risk-based approach to analytical procedures.

Table 2: Summary of Validation Data (PFP Column)

Validation ParameterMethodologyResultsICH Q2(R2) Status
Specificity Injection of blank, matrix, and spiked sample.No interfering peaks at tR​=5.82 min. Peak purity index > 0.999.Pass
Linearity & Range 5 concentration levels (10 - 100 µg/mL), triplicate injections. y=45218x+124.5 Correlation Coefficient ( R2 ) = 0.9998Pass ( R2≥0.999 )
Accuracy (Recovery) Spiking at 50%, 100%, and 150% of target concentration (n=3 per level).Mean Recovery: 99.4%Range: 98.8% - 100.2%Pass (98.0 - 102.0%)
Precision (Repeatability) 6 replicate injections of the 100% target concentration (50 µg/mL).Retention Time RSD = 0.12%Peak Area RSD = 0.45%Pass (RSD ≤2.0% )
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min) and Temp ( ±2∘ C). Tf​ remained ≤1.10 . Area RSD ≤1.0% .Pass

Method Validation Workflow Visualization

The following diagram maps the logical progression of the analytical lifecycle, from initial selectivity screening to final regulatory validation, ensuring a self-validating and compliant system.

G Start Method Inception 8-Fluoro-2-methoxyquinoline Screening Column Selectivity Screening (C18 vs. PFP) Start->Screening Decision Superior Phase Selected (PFP Column) Screening->Decision SST Data Review Validation ICH Q2(R2) Validation Decision->Validation Spec Specificity (Blank & Spiked Matrix) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Acc Accuracy (Recovery 98-102%) Validation->Acc Prec Precision (RSD < 2.0%) Validation->Prec Final Validated HPLC Method Ready for Routine QA/QC Spec->Final Lin->Final Acc->Final Prec->Final

Caption: Workflow for the ICH Q2(R2) compliant HPLC method validation of 8-Fluoro-2-methoxyquinoline.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases . Waters Corporation. Available at:[Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns . Shimadzu Corporation. Available at:[Link]

  • 8-Fluoro-2-methoxyquinoline CAS#2570190-18-8 Directory . Global Chemical Inventory Search (GCIS) / CIRS Group. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Fluoro-2-methoxyquinoline

As a Senior Application Scientist, I approach the handling of halogenated quinoline derivatives not merely as a compliance exercise, but as a discipline in mechanistic safety. 8-Fluoro-2-methoxyquinoline (CAS: 2570190-18...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of halogenated quinoline derivatives not merely as a compliance exercise, but as a discipline in mechanistic safety. 8-Fluoro-2-methoxyquinoline (CAS: 2570190-18-8) presents specific operational challenges driven by its molecular architecture. The highly electronegative fluorine atom at the 8-position, combined with the lipophilic methoxy group, significantly enhances the molecule's membrane permeability. This structural reality dictates that our personal protective equipment (PPE) and handling protocols must aggressively mitigate acute dermal toxicity, ocular damage, and respiratory irritation [1].

The following guide provides a self-validating, causality-driven framework for safely handling, transferring, and disposing of 8-Fluoro-2-methoxyquinoline in a laboratory setting.

I. Quantitative PPE Requirements Matrix

The selection of PPE is directly dictated by the operational scale and the physical state of the compound. Quinolines are notorious for rapidly permeating standard latex; therefore, specific polymer barriers are required to prevent transdermal absorption [3].

Protection CategoryAnalytical Scale (< 1 g)Preparative Scale (> 1 g or Solutions)Mechanistic Rationale
Hand Protection Single-layer Nitrile (Min. 0.11 mm thickness)Double-layer: Inner Nitrile, Outer Butyl Rubber (Min. 0.35 mm)Lipophilic quinolines degrade latex. Butyl rubber provides superior breakthrough resistance (>240 mins) for prolonged exposure [3].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesSplash Goggles + Full Face ShieldPrevents severe conjunctival irritation (Eye Irritation Category 2A) from micro-dust or solvent splashing [2].
Body Protection Flame-resistant (FR) Lab Coat, closed-toe shoesFR Lab Coat, Chemical-resistant Apron (Polyvinyl chloride)Prevents powder accumulation on personal clothing, mitigating delayed dermal exposure.
Respiratory Certified Chemical Fume HoodFume Hood + N95/P100 Particulate Respirator (if aerosol risk exists)Fluoroquinolines are classified as STOT SE 3 (respiratory irritants). Prevents inhalation of aerosolized micro-particles [1].

II. Operational Workflow & Handling Protocol

To ensure absolute safety, every step in the handling process must be treated as a self-validating system—meaning the protocol includes built-in physical checks to confirm safety parameters before proceeding.

G Start Pre-Operation: Hazard Assessment Hood Engineering Controls: Verify Fume Hood Flow Start->Hood PPE Don PPE: Nitrile/Butyl Gloves, Goggles Hood->PPE Handle Execution: Weighing & Transfer PPE->Handle Spill Spill Detected? Handle->Spill Clean Spill Response: Contain & Clean Spill->Clean Yes Decon Decontamination: Clean Surfaces Spill->Decon No Clean->Decon Waste Waste Disposal: Halogenated Waste Decon->Waste

Operational workflow and decision matrix for the safe handling of 8-Fluoro-2-methoxyquinoline.

Step-by-Step Methodology: Safe Weighing and Transfer

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm). Lower the sash to the designated operational height.

  • Causality: Proper negative airflow prevents aerosolized micro-dust from escaping into the operator's breathing zone, mitigating respiratory irritation [1].

  • Self-Validating Check: Tape a 2-inch strip of a Kimwipe to the bottom edge of the sash. A steady, inward flutter visually validates negative pressure before you open the chemical container.

Step 2: PPE Donning and Integrity Verification

  • Action: Don your FR lab coat, chemical splash goggles, and selected gloves based on the PPE matrix.

  • Causality: Micro-punctures in gloves can act as capillary conduits, drawing lipophilic chemicals directly against the skin.

  • Self-Validating Check: Perform a "roll and trap" air test on your gloves prior to donning. Trap air in the glove, twist the cuff, and squeeze to ensure no air escapes through microscopic pinholes.

Step 3: Anti-Static Powder Transfer

  • Action: Use a grounded, anti-static metal spatula and a conductive weighing boat to transfer the 8-Fluoro-2-methoxyquinoline powder.

  • Causality: Halogenated organic powders easily accumulate static charge. This can cause the powder to suddenly repel from the spatula and aerosolize, drastically increasing exposure risk.

  • Self-Validating Check: Hover the clean spatula 1 cm above the powder surface. If the powder jumps to the metal, static is present. Discharge your tools and gloves using an anti-static gun (e.g., Zerostat) before proceeding.

Step 4: Primary Decontamination

  • Action: Wipe down the spatula, balance, and immediate hood surface with a lint-free wipe soaked in an organic solvent like isopropanol.

  • Causality: 8-Fluoro-2-methoxyquinoline is poorly soluble in water but highly soluble in organic solvents. Aqueous wiping will only smear the compound; isopropanol effectively solubilizes and lifts the micro-residues.

III. Spill Response & Decontamination Plan

In the event of an uncontrolled release, immediate containment is critical to prevent airborne distribution.

  • Immediate Action: If the spill occurs outside the hood, evacuate the immediate 10-foot radius. If inside the hood, pull the sash down to the minimum operational height to maximize inward airflow.

  • Containment (No Dry Sweeping): Never use a brush or dry broom to sweep up the powder [2]. Mechanical agitation generates highly hazardous dust clouds.

  • Neutralization/Cleanup: Cover the spilled powder with a damp absorbent pad (wetted with an isopropanol/water mixture) to suppress dust generation. Gently gather the wetted material using a non-sparking scoop and place it into a sealable hazardous waste container.

  • Verification (Self-Validating Check): After wiping the area with isopropanol, inspect the spill zone under a handheld UV light. Many quinoline derivatives exhibit distinct fluorescence; an absence of fluorescence confirms complete decontamination.

IV. Disposal Plan: Regulatory & Chemical Logic

The disposal of 8-Fluoro-2-methoxyquinoline requires strict adherence to environmental regulations regarding fluorinated organics.

  • Segregation: All contaminated wipes, empty vials, and residual chemical must be strictly segregated into "Halogenated Organic Waste" containers.

  • Causality: The presence of the fluorine atom dictates this segregation. If fluorinated compounds are mixed with standard non-halogenated waste and incinerated at standard temperatures, they can generate highly toxic hydrogen fluoride (HF) gas or dioxin byproducts. Halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize HF emissions [2].

  • Labeling: Containers must be explicitly labeled with the chemical name, CAS number (2570190-18-8), and GHS hazard pictograms for "Irritant" and "Acute Toxicity."

V. References

  • Title: 6-Fluoroquinoline - SAFETY DATA SHEET Source: Fisher Scientific URL:

  • Title: 8-Fluoroquinoline - SAFETY DATA SHEET Source: TCI Chemicals URL:

  • Title: Quinoline-2-carboxaldehyde Safety Data Sheet (Glove Compatibility Guidelines) Source: CymitQuimica URL:

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